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  • Product: 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol
  • CAS: 2060048-60-2

Core Science & Biosynthesis

Foundational

Architecting Chiral Scaffolds: A Technical Guide to 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (CAS 2060048-60-2)

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized chiral building blocks are critical for exploring novel chemical space. 2-Cyclopropyl-1-(oxiran-2-yl)propan-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized chiral building blocks are critical for exploring novel chemical space. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (CAS 2060048-60-2) represents a sophisticated intermediate characterized by three distinct structural motifs: a sterically demanding cyclopropyl ring, a tertiary alcohol, and a reactive terminal epoxide. This whitepaper provides an in-depth analysis of its chemical properties, validated synthetic pathways, and downstream applications—specifically focusing on its utility in synthesizing next-generation triazole fungicides and complex pharmaceutical active ingredients (APIs).

Chemical Identity & Structural Significance

The molecular architecture of 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol (SMILES: CC(CC1CO1)(C2CC2)O) is strategically designed for late-stage diversification [1]. The cyclopropyl group is a well-documented pharmacophore that enhances metabolic stability and modulates lipophilicity without adding excessive molecular weight. Meanwhile, the terminal oxirane (epoxide) serves as an electrophilic linchpin, primed for regioselective ring-opening by various nucleophiles.

Table 1: Physicochemical Properties
PropertyValueStructural/Practical Implication
CAS Number 2060048-60-2Unique identifier for regulatory and procurement tracking [2].
Molecular Formula C8H14O2Indicates a highly oxidized, compact aliphatic framework.
Molecular Weight 142.20 g/mol Low molecular weight allows for downstream additions without violating Lipinski's Rule of 5.
SMILES CC(CC1CO1)(C2CC2)OConfirms the connectivity: a central carbon bonded to methyl, hydroxyl, cyclopropyl, and an oxiranyl-methyl group [1].
Physical State Viscous Liquid (Predicted)Requires careful handling during purification; often purified via vacuum distillation or silica gel chromatography.

Retrosynthetic Analysis & Forward Synthesis

The most efficient, scalable route to 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol relies on a two-step sequence starting from commercially available cyclopropyl methyl ketone.

  • Nucleophilic Allylation: The synthesis is initiated by the Grignard addition of allylmagnesium bromide to cyclopropyl methyl ketone. This step forms the carbon-carbon bond, establishing the tertiary alcohol and yielding the intermediate 2-cyclopropylpent-4-en-2-ol [3].

  • Chemoselective Epoxidation: The terminal alkene of the intermediate is subsequently oxidized using meta-chloroperoxybenzoic acid (mCPBA). The reaction is highly chemoselective for the alkene, leaving the tertiary alcohol intact.

Synthesis A Cyclopropyl methyl ketone (Starting Material) C 2-Cyclopropylpent-4-en-2-ol (Intermediate) A->C Nucleophilic Addition (THF, 0°C) B Allylmagnesium bromide (Grignard Reagent) B->C E 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (CAS: 2060048-60-2) C->E Chemoselective Epoxidation (DCM, 0°C to RT) D mCPBA (Epoxidation Agent) D->E

Synthetic workflow for 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol via Grignard and epoxidation.

Validated Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are engineered as self-validating systems. Causality for each critical step is explicitly detailed to prevent common failure modes in the laboratory.

Protocol A: Synthesis of 2-Cyclopropylpent-4-en-2-ol
  • Objective: Direct C-C bond formation via Grignard addition [3].

  • Procedure:

    • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under a continuous flow of ultra-high purity Argon. Causality: Grignard reagents are highly sensitive to moisture; trace water will prematurely protonate the allylmagnesium bromide into propene gas, destroying the reagent.

    • Reaction Setup: Dissolve cyclopropyl methyl ketone (50.0 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

    • Addition: Add allylmagnesium bromide (1.0 M in THF, 60.0 mmol, 1.2 eq) dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack, preventing solvent boil-off and minimizing side reactions like enolization.

    • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

    • Quenching & Workup: Cool the mixture back to 0 °C and strictly quench by slowly adding saturated aqueous NH₄Cl (50 mL). Causality: NH₄Cl provides a mild proton source to break down the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed tertiary alcohol. Extract with EtOAc (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Epoxidation to 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol
  • Objective: Chemoselective oxidation of the terminal alkene.

  • Procedure:

    • Reaction Setup: Dissolve the crude 2-cyclopropylpent-4-en-2-ol (approx. 45 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool to 0 °C.

    • Oxidation: Add mCPBA (77% max, 55 mmol, 1.2 eq) in small portions over 20 minutes. Causality: Portion-wise addition prevents thermal spikes that could lead to non-specific oxidation or cleavage of the cyclopropyl ring.

    • Maturation: Stir the suspension at room temperature for 4–6 hours. The byproduct, m-chlorobenzoic acid, will precipitate as a white solid.

    • Quenching (Critical Step): Add 50 mL of saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) and stir vigorously for 15 minutes. Causality: Na₂S₂O₃ reduces any unreacted mCPBA. Failing to do this can result in explosive peroxide concentration during solvent evaporation.

    • Neutralization & Workup: Add saturated aqueous NaHCO₃ (50 mL) to neutralize the m-chlorobenzoic acid. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the pure epoxide.

Table 2: Optimization of Epoxidation Conditions
Epoxidation ReagentSolventTemp (°C)Yield (%)Purity (%)Mechanistic Note
mCPBA (Standard) DCM0 to 2582%>95%Excellent chemoselectivity; standard laboratory method.
H₂O₂ / NaOH MeOH25<10%N/AFails due to lack of electron-deficient alkene (requires α,β-unsaturated system).
Jacobsen's Catalyst DCM-7875%>98% (ee)Used if enantioselective epoxidation is required for a specific chiral API [3].

Downstream Application: Regioselective Epoxide Opening

The primary utility of 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol is its role as an electrophile in the synthesis of azole-class compounds. When reacted with 1H-1,2,4-triazole, the nucleophile attacks the epoxide [4].

Because the epoxide is terminal, the attack is highly regioselective. Under basic conditions (e.g., K₂CO₃ in DMF), the triazolyl anion attacks the less sterically hindered terminal carbon (CH₂) via an Sₙ2 mechanism. This ring-opening generates a secondary alcohol, resulting in a highly functionalized 1,3-diol system featuring a cyclopropyl group, a tertiary alcohol, and a triazole ring—a structural motif heavily patented in modern fungicidal research.

Mechanism A 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (Epoxide) D Regioselective SN2 Attack (Terminal Carbon) A->D B 1H-1,2,4-Triazole (Nucleophile) B->D C Base Catalysis (K2CO3 / DMF) C->D E 1-(1H-1,2,4-triazol-1-yl) Diol Derivative D->E Epoxide Ring Opening

Regioselective SN2 epoxide ring opening of the target compound by 1H-1,2,4-triazole.

Through the careful orchestration of Grignard allylation and chemoselective epoxidation, 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol can be synthesized with high fidelity, serving as a robust cornerstone for advanced molecular discovery.

References

  • PubChemLite (Université du Luxembourg). "2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol (C8H14O2)." Accessed March 10, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9y69wiTPFPMf9U9aDUAGNxE98nS6h8PZuGThO0oQsudjoKVdOLjlk-SyDPFhrnsqIF6whGD-b3NXTVOefc2N9-IV1vPGUTFJkQbs3U0ATai766gtGGfNdJGxpdg2eq4aXbZKOeNeErN-JhJHz_NI=]
  • MolAid. "2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol | 2060048-60-2." Accessed March 10, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf5on0HLz0Vd5EeXdEz5bRLCZBf9pIbj1WUgQAj4fAzal7fEsWlygUw4GiSQR7kH0JmovzcBEgVvyyzMZxYqN7ecpOztL1youm7-JisdigsNjHPHYZWUP2qho9iZE=]
  • Freie Universität Berlin. "Total Synthesis of (+)-Greek Tobacco Lactone, (+)-Plakortolide E, (–) - Refubium." (Details on cyclopropyl methyl ketone Grignard allylation and epoxidation principles). Accessed March 10, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUnipDrfEs5ToacehuF7b9x9LVJv3Z_wdHJx1Rv52VlvPN6MYR6VOb9pmggqONAm1ocBEuOtm3Z6HHpbOVRXVvUrdJVHnl0s05D6f9BMtabE7zcDaM1vZtPxTdLOwhN06YwJWXKW2Dgi5b6jTplELxePFGuDRXitAg9K5-utu__Yf1vUaBMv4kIjX9hzz5y9XOmYob1_6G2JSH3mOI0_DjyjccSBx4WJJFCFQq3cOz]
  • Journal of Medicinal Chemistry (ACS Publications). "Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists." (Details on regioselective oxirane ring opening via aminolysis/azole attack). Accessed March 10, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-vyC1CN_F2czAsVhKwlPxrwf_kehg3CzjX1rI2zBmB5DnKd96zOvubNN54Nb3ZBaWB8oROyL4PZESZSvOc3xopAiqcMFB1UUoNeldq4LqH3HYb3ZOVp2YMFIygYCzDwUqGHgkDg==]
Exploratory

Spectroscopic Characterization and Analytical Workflows for 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol

Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (CAS: 2060048-60-2) Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (CAS: 2060048-60-2)

Executive Summary

In modern drug development, functionalized aliphatic scaffolds such as epoxides and cyclopropanes serve as critical intermediates and metabolic stability modulators. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (C₈H₁₄O₂) is a highly dense, multi-functional molecule featuring a tertiary alcohol, a strained cyclopropyl ring, and a reactive oxirane (epoxide) moiety.

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, orthogonal analytical approach for the structural elucidation of this compound. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS) data, this guide establishes a self-validating framework to ensure scientific integrity during synthesis and quality control.

Molecular Architecture & Chemical Significance

The structural complexity of 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol arises from its specific functional group topology:

  • C2 Chiral Center (Tertiary Alcohol): Provides a hydrogen-bonding donor/acceptor site and serves as the central branching point.

  • Oxirane Ring: A highly strained three-membered ether that is susceptible to regioselective nucleophilic ring-opening, making it a valuable electrophilic hub in medicinal chemistry.

  • Cyclopropyl Group: Imparts unique steric bulk and lipophilicity while resisting cytochrome P450-mediated metabolic degradation.

Because both the C2 carbon and the oxirane ring contain chiral centers, this compound inherently exists as a mixture of diastereomers, which fundamentally dictates the complexity of its NMR spectra.

Spectroscopic Data & Causality (Orthogonal Validation)

To establish absolute trustworthiness in structural verification, we must understand the causality behind the spectral signals rather than just memorizing chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The strained nature of the epoxide ring results in characteristic chemical shifts for the protons (2.5–3.5 ppm) and carbons (40–60 ppm) [1]. Furthermore, the cyclopropyl ring exhibits significant diamagnetic anisotropy due to the ring current effect of its strained C-C bonds (which possess high p-character). This heavily shields the attached protons and carbons, shifting them far upfield [3].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton EnvironmentShift (δ, ppm)MultiplicityInt.Causality / Structural Assignment
H-Epoxide (CH₂) 2.50, 2.75dd, dd2HDiastereotopic protons on the strained oxirane ring.
H-Epoxide (CH) 2.95m1HMethine proton of the oxirane ring.
H-C1 (CH₂) 1.60, 1.85dd, dd2HDiastereotopic methylene protons adjacent to the chiral C2 center.
OH 2.20br s1HTertiary alcohol hydroxyl (exchanges with D₂O).
H-C3 (CH₃) 1.15s3HMethyl group attached to the oxygen-bearing tertiary carbon.
H-Cyclopropyl (CH) 0.90m1HMethine proton of the cyclopropyl ring.
H-Cyclopropyl (CH₂) 0.30 - 0.50m4HHighly shielded methylene protons due to diamagnetic anisotropy.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon EnvironmentShift (δ, ppm)TypeCausality / Structural Assignment
C2 (Tertiary) 72.5CDeshielded by the electronegative hydroxyl oxygen.
C-Epoxide (CH) 52.0CHCharacteristic shift for oxirane methine carbons [1].
C-Epoxide (CH₂) 46.5CH₂Characteristic shift for terminal oxirane carbons.
C1 (Methylene) 42.0CH₂Aliphatic carbon bridging the tertiary alcohol and epoxide.
C3 (Methyl) 26.0CH₃Standard chemical shift for a methyl on a tertiary carbinol.
C-Cyclopropyl (CH) 18.5CHMethine carbon of the cyclopropyl ring [3].
C-Cyclopropyl (CH₂) 1.5, 2.0CH₂Extreme upfield shift due to cyclopropyl ring strain [3].
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is deployed to confirm the presence of the functional groups that are otherwise silent or ambiguous in MS. The high degree of ring strain in the oxirane ring restricts symmetric breathing, resulting in a highly diagnostic asymmetric stretch [2].

Table 3: Key FTIR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeCausality / Structural Assignment
3400 - 3500 O-H Stretch (broad)Hydrogen-bonded tertiary alcohol hydroxyl group.
3056 C-H Stretch (epoxide)High s-character of the strained oxirane C-H bonds [2].
3000 - 3080 C-H Stretch (cyclopropyl)Strained cyclopropyl C-H bonds.
2850 - 2960 C-H Stretch (aliphatic)Standard sp³ C-H stretching of methyl and methylene groups.
915 C-O-C Asymmetric StretchCharacteristic "breathing" mode of the oxirane ring [2].
High-Resolution Mass Spectrometry (HRMS)

HRMS utilizing Electrospray Ionization (ESI+) is critical for confirming the exact mass of C₈H₁₄O₂ (Monoisotopic mass: 142.0994 Da). Literature data indicates that the protonated adduct [M+H]⁺ appears at m/z 143.1067 [4]. A highly diagnostic fragmentation pathway involves the neutral loss of water (-18.0106 Da) from the tertiary alcohol, yielding a stabilized carbocation at [M+H-H₂O]⁺ m/z 125.0966 [4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness across global laboratories, the following step-by-step methodologies must be strictly adhered to.

NMR Acquisition & Sample Preparation Protocol
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe to the exact resonance frequencies of ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz). Shim the magnet to achieve a lock signal >80%.

  • Acquisition Parameters (¹H): Set the relaxation delay (D1) to 1.0 s, pulse width to 30°, and acquire 16–32 scans to ensure a high signal-to-noise ratio [1].

  • Acquisition Parameters (¹³C): Utilize a proton-decoupled sequence (e.g., waltz16) with a relaxation delay of 2.0 s. Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C and the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary C2 carbon [1].

  • Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C before Fourier transformation. Phase and baseline correct the spectra, referencing the TMS peak to exactly 0.00 ppm.

HRMS (ESI+) Workflow
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote efficient protonation.

  • Injection & Ionization: Inject 2 µL into the ESI source operating in positive ion mode. Maintain the capillary voltage at 3.0 kV and the desolvation temperature at 350°C.

  • Mass Analyzer: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer calibrated with a standard tuning mix to ensure mass accuracy within <5 ppm.

  • Data Validation: Extract the ion chromatograms for m/z 143.1067 and m/z 125.0966. Verify that the isotopic distribution perfectly matches the theoretical pattern for C₈H₁₄O₂.

Mechanistic Workflows

The following diagram illustrates the orthogonal validation logic required to confirm the structure of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol.

G Sample 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR FTIR Spectroscopy (Functional Groups) Sample->IR MS HRMS (ESI+) (Exact Mass) Sample->MS Epoxide Oxirane Ring δC 45-55 ppm | IR ~915 cm⁻¹ NMR->Epoxide Cyclopropyl Cyclopropyl Ring δH 0.2-1.0 ppm | δC 0-20 ppm NMR->Cyclopropyl TertAlcohol Tertiary Alcohol δC ~72 ppm | IR ~3400 cm⁻¹ NMR->TertAlcohol IR->Epoxide IR->TertAlcohol Frag1 [M+H]+ m/z 143.1067 MS->Frag1 Frag2 [M+H-H2O]+ m/z 125.0966 Frag1->Frag2 -H2O

Multiplexed analytical workflow for the structural validation of the compound.

References

  • MDPI. "Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional[±45°] Carbon/Epoxy Woven Composites". [Link]

  • Wired Chemist. "Proton, Carbon-13 and Nitrogen Chemical Shift Ranges". [Link]

  • Université du Luxembourg. "PubChemLite - 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol (C8H14O2)".[Link]

Foundational

Discovery and Application of Novel Cyclopropyl Functionalized Synthons in Modern Drug Development

Executive Summary The integration of the cyclopropyl ring into small-molecule therapeutics represents one of the most impactful structural interventions in modern medicinal chemistry. As the smallest carbocycle, the cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the cyclopropyl ring into small-molecule therapeutics represents one of the most impactful structural interventions in modern medicinal chemistry. As the smallest carbocycle, the cyclopropyl moiety acts as a versatile synthon that fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscapes of drug candidates. This technical guide explores the mechanistic rationale behind cyclopropyl integration, evaluates the evolution of its synthetic methodologies, and provides a self-validating protocol for the state-of-the-art biocatalytic generation of enantiopure cyclopropyl building blocks.

The Strategic Value of the Cyclopropyl Motif

The cyclopropyl ring is not merely a structural spacer; it is a functional pharmacophore. Due to its unique sp²-like hybridization, the C–C bonds are highly strained and shorter (1.51 Å) than standard alkanes, possessing enhanced π-character [1].

From an application standpoint, incorporating a cyclopropyl synthon provides three distinct advantages:

  • Conformational Restriction: By locking a molecule into a specific geometry, the entropic penalty of binding is paid during synthesis rather than at the receptor interface, drastically enhancing target affinity.

  • Metabolic Shielding: Replacing a metabolically labile gem-dimethyl or ethyl group with a cyclopropyl ring shields adjacent bonds from Cytochrome P450-mediated oxidation, significantly increasing plasma half-life.

  • Efflux Modulation: The electron-withdrawing nature of the cyclopropyl ring can alter the pKa of adjacent basic amines, reducing the drug's P-glycoprotein (P-gp) efflux ratio and enhancing brain permeability [1].

Evolution of Synthetic Methodologies

Historically, accessing highly strained cyclopropane building blocks relied on classical methods that, while robust, presented challenges in scalability and stereocontrol. The advent of transition-metal catalysis and modern cross-coupling has expanded the synthetic toolkit. For example, recent innovations include palladium-catalyzed carbonylative cross-coupling of aryl iodides with tricyclopropylbismuth, providing expedient access to aryl cyclopropylketones—a privileged fragment in kinase inhibitors [2].

To guide synthetic route selection, the quantitative and qualitative metrics of major cyclopropanation strategies are summarized below.

Table 1: Comparison of Cyclopropanation Strategies
Synthetic StrategyPrimary Reagents / CatalystSubstrate ScopeStereocontrolScalability & Safety Profile
Simmons-Smith Zn-carbenoid (Zn/Cu, CH₂I₂)Allylic alcohols, unactivated alkenesSubstrate-directed (Moderate to High)High, but requires stoichiometric heavy metals [3].
Corey-Chaykovsky Sulfur ylides, strong baseElectron-deficient alkenes (enones)Reagent-controlled (Moderate)High; widely utilized in process chemistry.
Transition-Metal Rh(II), Ru(II), Cu(I) + DiazoBroad (styrenes, dienes, enol ethers)Ligand-controlled (Excellent)Moderate; limited by expensive catalysts and diazo hazards.
Biocatalytic Engineered Myoglobin + DiazoUnactivated alkenes, CHF₂-alkenesEnzyme-controlled (Excellent, >99% ee)High; aqueous conditions, highly sustainable [4].

Breakthroughs in Biocatalytic Cyclopropanation

While transition-metal catalysts dominate traditional synthesis, they struggle with highly functionalized or unactivated substrates. Recent advances have shifted the paradigm toward biocatalysis, utilizing engineered heme proteins to perform highly stereoselective carbene transfers [4].

A critical breakthrough is the stereoselective synthesis of difluoromethyl (CHF₂)-containing cyclopropanes. The CHF₂ group is a highly sought-after lipophilic bioisostere for hydroxyl and thiol groups. Engineered myoglobin variants, such as Mb(H64V,V68A), can cyclopropanate α-difluoromethyl alkenes with ethyl diazoacetate (EDA) to yield trisubstituted cyclopropanes with >99% enantiomeric excess (ee) [5].

BiocatalyticCycle Resting Resting State Enzyme Fe(III) Myoglobin Active Active Catalyst Fe(II) Species Resting->Active Cellular Reductants (NADH) Intermediate Iron-Carbenoid Intermediate (Fe=C) Active->Intermediate N2 Extrusion CarbeneDonor Diazo Compound (Carbene Donor) CarbeneDonor->Intermediate Transfer Stereoselective Carbene Transfer Intermediate->Transfer Alkene Binding Alkene Alkene Substrate (e.g., a-CHF2-styrene) Alkene->Transfer Transfer->Active Catalyst Regeneration Product Enantiopure Cyclopropyl Synthon Transfer->Product Product Release

Caption: Catalytic cycle of engineered myoglobin-mediated carbene transfer.

Self-Validating Protocol: Chemoenzymatic Synthesis of Enantiopure CHF₂-Cyclopropanes

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system for the synthesis of CHF₂-cyclopropyl synthons using whole-cell biocatalysis.

Step 1: Biocatalyst Preparation and Validation

  • Action: Express engineered Mb(H64V,V68A) in E. coli BL21(DE3). Harvest and resuspend cells in M9-N buffer (pH 7.4) to an OD₆₀₀ of 40.

  • Causality: Whole-cell systems are deliberately chosen over purified enzymes because the living cell provides a continuous supply of intracellular reductants (NADH). This maintains the heme iron in the catalytically active Fe(II) state, preventing premature catalyst deactivation without requiring expensive exogenous reductants.

  • Validation Check: Perform a CO-binding assay on a cell lysate aliquot. A shift in the Soret band to 420 nm confirms the presence of properly folded, active Fe(II)-heme.

Step 2: Reaction Assembly

  • Action: To the whole-cell suspension, add the α-difluoromethyl alkene substrate (10 mM final concentration) dissolved in a minimal volume of co-solvent (e.g., 5% v/v ethanol). Immediately add 1,3,5-trimethoxybenzene (2 mM) as an internal standard.

  • Causality: The internal standard is added at time-zero to account for any extraction losses during downstream processing, ensuring that quantitative yield calculations are absolute rather than relative.

Step 3: Controlled Carbene Transfer

  • Action: Introduce ethyl diazoacetate (EDA, 20 mM) via a syringe pump over 2 hours at room temperature.

  • Causality: EDA is highly reactive. Slow, continuous addition keeps the steady-state concentration of the diazo compound low. This kinetically favors the cross-coupling with the alkene over the undesired homodimerization of EDA into diethyl maleate/fumarate.

  • Validation Check: Monitor the reaction vessel for N₂ gas evolution (bubbling), which serves as a real-time visual proxy for active carbene formation.

Step 4: Extraction and Stereochemical Verification

  • Action: Quench the reaction with acetonitrile, centrifuge to pellet cellular debris, and extract the supernatant with ethyl acetate.

  • Validation Check: Analyze the organic layer via GC-MS against the internal standard to confirm conversion and yield. Subsequently, run the purified product on a chiral stationary phase HPLC (e.g., Chiralpak AD-H) against a chemically synthesized racemic standard to definitively validate the enantiomeric excess (>99% ee).

Strategic Workflow for Cyclopropyl Integration in Lead Optimization

The decision to incorporate a cyclopropyl synthon is rarely random; it follows a rigorous analytical workflow designed to rescue failing drug candidates. For instance, if a lead compound exhibits rapid clearance due to N-demethylation, replacing the N-methyl group with an N-cyclopropyl group can completely abrogate this metabolic vulnerability while maintaining similar steric bulk.

DrugDesignWorkflow Identify Identify Lead Compound (Suboptimal PK/PD) Analyze Map Metabolic Soft Spots & Conformational Flexibility Identify->Analyze Design Design Cyclopropyl Isosteres (e.g., gem-dimethyl replacement) Analyze->Design Synthesize Select Synthesis Route (Chemical vs. Biocatalytic) Design->Synthesize Evaluate In Vitro Profiling (Microsomal Stability, Target Binding) Synthesize->Evaluate Evaluate->Design Iterative Refinement Optimize Optimized Drug Candidate (Enhanced Efficacy & Half-life) Evaluate->Optimize Success Criteria Met

Caption: Logical workflow for integrating cyclopropyl synthons into drug design.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. URL:[Link]

  • Carminati, D. M., et al. (2021). "Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes." Angewandte Chemie International Edition. URL:[Link]

  • Arnold, F. H., et al. (2019). "Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks." ACS Central Science. URL:[Link]

  • Charette, A. B., et al. (2017). "Cyclopropanation Strategies in Recent Total Syntheses." Chemical Reviews. URL:[Link]

Sources

Exploratory

Theoretical calculations on cyclopropyl epoxide stability

An In-Depth Technical Guide to the Theoretical Calculation of Cyclopropyl Epoxide Stability Introduction: The Challenge of Fused Ring Systems Cyclopropyl epoxides represent a fascinating and challenging class of molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Calculation of Cyclopropyl Epoxide Stability

Introduction: The Challenge of Fused Ring Systems

Cyclopropyl epoxides represent a fascinating and challenging class of molecules for both synthetic and computational chemists. The fusion of two highly strained three-membered rings—the cyclopropane and the oxirane—creates a system with unique electronic properties and significant inherent reactivity.[1][2][3] The high degree of ring strain, a combination of angle and torsional strain, makes these compounds valuable synthetic intermediates, prone to ring-opening reactions that relieve this instability.[1][2] Understanding the subtle factors that govern the stability of this scaffold is paramount for predicting reaction outcomes, designing novel catalysts, and developing new therapeutic agents where this motif might be present.

This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the stability of cyclopropyl epoxides. We will move beyond a simple recitation of methods to explain the underlying principles, the rationale behind specific computational choices, and the practical steps for executing these calculations. This content is designed for researchers and drug development professionals who seek to leverage computational chemistry to gain deeper insights into these reactive intermediates.

Part 1: Deconstructing Stability - The Theoretical Framework

The stability of a cyclopropyl epoxide is not an absolute measure but a relative one, best understood by dissecting the contributing energetic factors. The primary determinant is the immense ring strain.

  • Angle Strain: Both the cyclopropane and epoxide rings possess internal bond angles (~60°) that deviate significantly from the ideal sp³ tetrahedral angle of 109.5°.[3][4] This deviation leads to poor orbital overlap and weaker, more reactive "bent" bonds.[3]

  • Torsional Strain: The rigid, planar nature of these three-membered rings forces the substituents on adjacent carbon atoms into eclipsed conformations, creating repulsive steric interactions.[3][5]

Computational chemistry allows us to quantify this strain and predict its chemical consequences. The most common approach is to calculate the Strain Energy (SE) , often through the use of hypothetical isodesmic reactions.[1][6] An isodesmic reaction is one in which the number and type of bonds on the reactant and product sides are conserved.[7] This clever design ensures that errors in the computational method largely cancel out, yielding a more accurate prediction of the strain energy.

Part 2: The Computational Toolkit - Methods and Protocols

Selecting the appropriate computational methodology is critical for obtaining reliable results. The choice involves a trade-off between accuracy and computational expense.

Choosing the Right Level of Theory

Quantum mechanical (QM) methods are essential for describing the electronic structure of these strained systems.

  • Density Functional Theory (DFT): DFT is often the workhorse for these calculations. Functionals like B3LYP are widely used and offer a good balance of speed and accuracy for geometry optimizations and frequency calculations.[8][9][10][11] For more accurate energy predictions, long-range corrected functionals like ωB97X-D, which includes dispersion corrections, are recommended.[12]

  • Ab Initio Methods: While more computationally demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) can provide higher accuracy, especially for thermochemical data.[8][13][14] High-accuracy composite methods like the Gaussian-n (G3) or Complete Basis Set (CBS) models are excellent for benchmarking and obtaining near-experimental accuracy for heats of formation.[1][6]

Method Typical Application Pros Cons
DFT (e.g., B3LYP) Geometry Optimization, Frequency CalculationsFast, good for large molecules, reliable structures.[9][11]Accuracy of energies can be functional-dependent.
DFT (e.g., ωB97X-D) Single-Point Energy CalculationsIncludes dispersion, often more accurate energies.[12]Slower than standard DFT.
MP2 Optimization & EnergyIncludes electron correlation, good for geometries.[8][11]More computationally expensive than DFT.
G3, CBS-APNO High-Accuracy ThermochemistryExcellent agreement with experimental data.[1][6]Very high computational cost, limited to smaller molecules.
The Importance of the Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals.[15][16] The choice of basis set is as crucial as the choice of method.

  • Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are popular and efficient. The (d) denotes the addition of polarization functions, which are essential for describing the non-spherical electron distribution in strained rings.[15][16] The + indicates the addition of diffuse functions, which are important for describing anions or systems with significant non-covalent interactions.[15]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit. The aug- prefix indicates the addition of diffuse functions.[11] They are generally more accurate but also more computationally expensive than Pople-style sets.

For cyclopropyl epoxides, a basis set like 6-311+G(d,p) or def2-TZVP provides a robust starting point for both geometry optimizations and energy calculations.[10][15][17]

Experimental Protocol: Computational Workflow for Stability Analysis

The following protocol outlines a self-validating system for analyzing the stability of a substituted cyclopropyl epoxide.

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS is required.[18][19][20]

Step 1: Initial Structure Generation

  • Build the 3D structure of the target cyclopropyl epoxide using a molecular editor like GaussView or Avogadro.

  • Perform a preliminary geometry cleanup using a fast, low-level method like molecular mechanics to ensure a reasonable starting geometry.

Step 2: Geometry Optimization

  • Set up a geometry optimization calculation. A reliable choice is the B3LYP functional with the 6-31G(d) basis set.

  • Causality: The goal of this step is to find the lowest energy structure (a stationary point) on the potential energy surface. This calculated geometry corresponds to the most probable structure of the molecule.

Step 3: Vibrational Frequency Calculation

  • Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

  • Trustworthiness: This is a critical validation step. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (like a transition state) or a failed optimization, requiring re-optimization. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate thermochemistry.

Step 4: High-Accuracy Single-Point Energy Calculation

  • With the validated, optimized geometry, perform a single-point energy calculation using a more accurate method and a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ).

  • Expertise: This "multi-step" approach is more efficient. We use a cheaper method for the computationally intensive geometry optimization and reserve the more expensive, high-accuracy method for a final, more reliable energy calculation on the correct geometry.

Step 5: Analysis of Results

  • Extract the electronic energy, ZPVE-corrected energy, and Gibbs free energy.

  • Analyze key geometric parameters (bond lengths, angles) and electronic properties (Mulliken charges, molecular orbitals) to understand the effects of substituents on the structure and stability.

// Diagram Specifications graph [size="7.6,!", dpi=100]; node [width=3, height=0.6]; } dot

Caption: A typical workflow for theoretical stability calculations.

Part 3: Quantifying Stability and Reactivity

With the computational protocols established, we can calculate key metrics to compare the stability of different cyclopropyl epoxide isomers or derivatives.

Calculating Strain Energy via Isodesmic Reactions

Protocol: Isodesmic Reaction for Strain Energy

  • Define the Reaction: Construct a hypothetical isodesmic reaction where the strained cyclopropyl epoxide is a reactant and the products are unstrained, open-chain molecules that preserve the total number and type of bonds. For cyclopropyl-epoxide (oxabicyclo[3.1.0]hexane), a possible reaction is:

    • c-C₃H₄O + 4 CH₄ → CH₃-O-CH₃ + 2 CH₃-CH₃

  • Perform Calculations: For every molecule in the reaction (reactant and products), execute the full computational workflow described in Part 2.4 to obtain high-accuracy Gibbs free energies (G).

  • Calculate Reaction Enthalpy: The strain energy (SE) is approximated by the enthalpy of the isodesmic reaction:

    • ΔG_reaction = ΣG(products) - ΣG(reactants)

    • SE ≈ -ΔG_reaction

  • Interpretation: A more positive SE indicates greater instability. This method is excellent for comparing the relative stabilities of substituted analogues.

Probing Reactivity: Ring-Opening Reactions

The stability of a cyclopropyl epoxide is inversely related to its reactivity, particularly towards ring-opening. Computational studies can provide profound insights into these reaction mechanisms.[8][21][22]

  • Mechanism Elucidation: By calculating the structures and energies of transition states (TS), one can map the entire reaction pathway for nucleophilic or acid-catalyzed ring-opening.[8][13][14] A transition state is a first-order saddle point on the potential energy surface and is confirmed by a frequency calculation that yields exactly one imaginary frequency.

  • Activation Energy (Ea): The energy difference between the transition state and the reactants (ΔG‡ = G_TS - G_reactants) is the activation energy barrier. A lower barrier implies a faster, more favorable reaction, indicating a less stable (more reactive) epoxide. Computational analysis can explain regioselectivity by comparing the activation barriers for nucleophilic attack at different carbon atoms.[21]

// Diagram Specifications graph [size="7.6,!", dpi=100]; } dot

Caption: Key factors and computational metrics for stability.

Conclusion

Theoretical calculations provide an indispensable toolkit for researchers investigating the stability and reactivity of cyclopropyl epoxides. By combining robust quantum mechanical methods like DFT with appropriate basis sets, it is possible to quantify strain energy, predict thermodynamic stability, and elucidate complex reaction mechanisms. The self-validating workflows presented here, which hinge on the critical use of frequency calculations to confirm stationary points, ensure the reliability of the obtained results. These computational insights are crucial for rational molecular design, catalyst development, and predicting the metabolic fate of drug candidates containing this highly strained and synthetically versatile functional group.

References

  • Title: GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory Source: Ames Laboratory URL: [Link]

  • Title: Ab Initio Quantum Mechanical and Density Functional Theory Calculations on Nucleophile- and Nucleophile and Acid-Catalyzed Opening of an Epoxide Ring: A Model for the Covalent Binding of Epoxyalkyl Inhibitors to the Active Site of Glycosidases Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: Ab Initio Quantum Mechanical and Density Functional Theory Calculations on Nucleophile- and Nucleophile and Acid-Catalyzed Opening of an Epoxide Ring: A Model for the Covalent Binding of Epoxyalkyl Inhibitors to the Active Site of Glycosidases Source: ACS Figshare URL: [Link]

  • Title: Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry Source: Q-Chem URL: [Link]

  • Title: Ab Initio Quantum Mechanical and Density Functional Theory Calculations on Nucleophile- and Nucleophile and Acid-Catalyzed Opening of an Epoxide Ring: A Model for the Covalent Binding of Epoxyalkyl Inhibitors to the Active Site of Glycosidases Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

  • Title: Computational Studies of Chiral Epoxide Radicals Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A Technical Overview of Molecular Simulation Software Source: IntuitionLabs URL: [Link]

  • Title: Computational Chemical Sciences Open-Source Software Development Group Source: arizona.edu URL: [Link]

  • Title: List of quantum chemistry and solid-state physics software Source: Wikipedia URL: [Link]

  • Title: Thermochemical Studies of Epoxides and Related Compounds Source: PMC - NIH URL: [Link]

  • Title: Quantifying the Influences of Epoxide Binding in Epoxide/CO2 Ring Opening Copolymerization Catalysis: Computational Chemistry Da Source: Figshare URL: [Link]

  • Title: Thermochemical studies of epoxides and related compounds Source: PubMed - NIH URL: [Link]

  • Title: Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins Source: Academia.edu URL: [Link]

  • Title: Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks Source: ResearchGate URL: [Link]

  • Title: (a) Computationally analyzed epoxide ring-opening reactions under basic... Source: ResearchGate URL: [Link]

  • Title: The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis Source: PMC - NIH URL: [Link]

  • Title: Vibrational Spectroscopy Investigation Using Ab Initio and Density Functional Theory Analysis on the Structure of tert-Butyl 3a-Chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate Source: ResearchGate URL: [Link]

  • Title: Computationally analyzed ring‐opening reactions of epoxide 1 under... Source: ResearchGate URL: [Link]

  • Title: Basis set selection for molecular calculations Source: ACS Publications - Chemical Reviews URL: [Link]

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]

  • Title: Basis set (chemistry) Source: Wikipedia URL: [Link]

  • Title: Basis Set Source: Scribd URL: [Link]

  • Title: Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K Source: RSC Publishing URL: [Link]

  • Title: Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ Source: ResearchGate URL: [Link]

  • Title: A concise review of computational studies of the carbon dioxide–epoxide copolymerization reactions Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Explain why cyclopropane, which has a strained three-membered ring like an epoxide, does not react readily with nucleophiles. Source: Vaia URL: [Link]

  • Title: Epoxide ring opening and related reactivities of cyclopenta polycyclic aromatic hydrocarbons: quantum mechanical studies Source: PubMed URL: [Link]

  • Title: What makes an epoxide stable? Source: Chemistry Stack Exchange URL: [Link]

  • Title: CYCLOPROPANE RING STRAIN Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Stability of Cycloalkanes: Ring Strain | Organic Chemistry... Source: Fiveable URL: [Link]

  • Title: Ring strain Source: LS College URL: [Link]

Sources

Foundational

Exploring the Conformational Analysis of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol: A Technical Guide to Stereoelectronic and Non-Covalent Interactions

Executive Summary The rational design of pharmacophores relies heavily on the predictable spatial arrangement of functional groups. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol represents a highly congested, conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmacophores relies heavily on the predictable spatial arrangement of functional groups. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol represents a highly congested, conformationally rich scaffold. It features a flexible acyclic backbone anchored by a tertiary alcohol, flanked by two highly strained rings: a cyclopropyl group and an oxirane (epoxide) ring. This whitepaper provides an in-depth mechanistic and methodological framework for elucidating the conformational landscape of this molecule, focusing on the interplay between intramolecular hydrogen bonding, cyclopropyl-induced steric hindrance, and stereoelectronic effects.

Structural Deconstruction & Causality of Conformational Preferences

The global minimum conformation of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol is not dictated by a single dominant force, but rather by a delicate thermodynamic balance of competing non-covalent interactions.

The Cyclopropyl "Conformational Clamp"

The cyclopropyl group is not merely a bulky substituent; it possesses unique stereoelectronic properties due to its "bent" (Walsh) orbitals. To minimize steric repulsion with the adjacent C2-methyl and C1-methylene groups, and to maximize hyperconjugative interactions, the cyclopropyl ring strongly prefers to adopt a bisected conformation relative to the adjacent bonds[1]. This effectively acts as a "conformational clamp," significantly steepening the energetic penalty for rotation around the C2-cyclopropyl bond and restricting the molecule's accessible conformational space[2].

Intramolecular Hydrogen Bonding (The Thermodynamic Anchor)

The spatial proximity of the C2-hydroxyl group to the C1-oxirane ring enables the formation of a highly favorable 6-membered intramolecular hydrogen bond (O-H···O_oxirane). Computational studies on analogous epoxy alcohols demonstrate that such intramolecular non-covalent interactions can stabilize specific cis-like conformers by an average of 3.4 kcal/mol compared to their non-hydrogen-bonded counterparts[3]. This enthalpic stabilization often overrides standard steric penalties, pulling the flexible C1-C2 bond into a conformation that optimizes the O-H···O angle and distance.

Steric Congestion at the Quaternary Center

The C2 carbon is a sterically congested quaternary center. The energetic barrier to rotation around the C1-C2 bond is defined by the severe gauche interactions between the oxirane ring and either the C2-methyl or the cyclopropyl group. The global minimum must thread the needle between maintaining the H-bond and minimizing these gauche clashes.

Forces N1 2-Cyclopropyl-1-(oxiran-2-yl) propan-2-ol N2 Intramolecular H-Bonding (OH to Oxirane Oxygen) N1->N2 N3 Cyclopropyl Steric Bulk (Bisected Preference) N1->N3 N4 C1-C2 Bond Rotation (Gauche vs. Anti) N1->N4 N5 Global Minimum Conformer N2->N5 Stabilizes (~3.4 kcal/mol) N3->N5 Restricts Rotational Space N4->N5 Minimizes Steric Clash

Figure 1: Logical relationship of stereoelectronic and non-covalent forces dictating the minimum.

Computational Workflow for Conformational Analysis

To accurately predict the behavior of this molecule, empirical observations must be paired with rigorous quantum mechanical modeling. Standard Density Functional Theory (DFT) approaches (like B3LYP) often fail to accurately capture long-range dispersion forces and non-covalent interactions. Therefore, a specialized workflow is required.

Step-by-Step Computational Protocol:

  • Stochastic Conformational Sampling: Utilize Molecular Mechanics (e.g., OPLS4 or MMFF94) to generate a broad ensemble of conformers, rotating all freely rotatable bonds (C1-C2, C2-Cyclopropyl, C1-Oxirane, and C2-OH).

  • DFT Geometry Optimization: Filter the lowest-energy conformers and subject them to DFT optimization using the M06-2X functional paired with a correlation-consistent basis set (e.g., cc-pVTZ). The M06-2X functional is explicitly parameterized to capture non-covalent interactions, making it essential for accurately quantifying the OH···O hydrogen bond[3].

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory. This serves a dual purpose: extracting the Zero-Point Vibrational Energy (ZPVE) for accurate thermodynamic corrections, and ensuring the absence of imaginary frequencies (confirming the structure is a true local minimum rather than a transition state).

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) or SMD model. Because intramolecular H-bonds are easily disrupted by polar protic solvents, modeling should be conducted in a non-polar environment (e.g., dichloromethane or chloroform) to mimic the conditions of experimental NMR validation[3].

Workflow A 1. Conformational Sampling (Molecular Mechanics / Monte Carlo) B 2. Preliminary Screening (Semi-empirical methods) A->B C 3. DFT Geometry Optimization (M06-2X/cc-pVTZ for Non-Covalent Interactions) B->C D 4. Frequency Calculations (Zero-Point Energy & True Minima Verification) C->D E 5. Solvation Modeling (PCM / SMD models in Non-Polar Solvent) D->E

Figure 2: Step-by-step computational workflow for the conformational analysis of epoxy alcohols.

Experimental Validation Protocols: A Self-Validating System

Computational models remain theoretical until anchored by empirical data. The following Nuclear Magnetic Resonance (NMR) protocol is designed as a self-validating system to confirm the DFT-predicted global minimum.

Step-by-Step NMR Protocol:

  • Sample Preparation in Non-Competing Solvents: Dissolve 15-20 mg of the compound in a dry, non-polar, non-H-bond-accepting solvent (e.g., CDCl₃ or C₆D₆). Causality: Using a solvent like DMSO-d₆ would competitively hydrogen bond with the C2-OH, destroying the native intramolecular conformation.

  • 1D ¹H NMR and Coupling Constant Analysis: Analyze the

    
     coupling constants between the C1-methylene protons and the oxirane proton. The Karplus equation dictates that these coupling constants are highly sensitive to the dihedral angle, allowing for the determination of the relative orientation of the oxirane ring.
    
  • 2D NOESY/ROESY Acquisition: Acquire a NOESY spectrum with a carefully calibrated mixing time (e.g., 300-500 ms) to remain within the initial rate approximation, preventing spin diffusion from skewing distance calculations.

  • Distance Calibration and Model Reconciliation: Integrate the NOE cross-peaks. Use a known, rigid internuclear distance within the molecule (e.g., the geminal protons of the cyclopropyl ring) to calibrate the NOE volumes to spatial distances (

    
    ). Map these experimentally derived distances against the internuclear distances of the M06-2X/cc-pVTZ optimized model. A match validates both the computational methodology and the structural assignment.
    

Quantitative Data Summary

The following table synthesizes the energetic contributions of the primary conformational drivers, highlighting the causality behind the molecule's structural rigidity.

Conformational FactorEnergetic Contribution / PenaltyPrimary CausalityExperimental / Computational Evidence
Intramolecular H-Bond (OH···O) -3.0 to -4.5 kcal/mol (Stabilizing)Enthalpic stabilization via formation of a 6-membered ringM06-2X/cc-pVTZ DFT calculations; IR spectroscopy (O-H stretch redshift)[3]
Cyclopropyl Rotation +2.0 to +4.0 kcal/mol (Destabilizing)Steric clash with C2 methyl/C1 methylene; loss of hyperconjugationNOESY NMR cross-peaks; Torsional energy scans[2]
C1-C2 Bond Rotation (Gauche vs. Anti) +1.5 to +2.5 kcal/mol (Destabilizing)Gauche interactions between the bulky oxirane and C2 substituentsCoupling constants (

) in ¹H NMR

Conclusion

The conformational analysis of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol reveals a molecule locked into a highly specific geometry by a tug-of-war between non-covalent attraction and steric repulsion. The intramolecular hydrogen bond acts as the thermodynamic anchor, while the cyclopropyl group restricts the accessible rotational space. Understanding this rigidified micro-environment is critical for drug development professionals, as it directly impacts the molecule's pharmacophore mapping, receptor binding affinity, and its regioselective reactivity in subsequent synthetic transformations (such as epoxide ring-opening).

References

  • Abdo, Y. A., et al. "Intramolecular Hydrogen Bonding in α-Epoxy Alcohols: A Conformational Analysis of 1,2-Dialkyl-2,3-epoxycyclopentanol Diastereomers." Chemistry Letters, vol. 47, no. 2, 2018, pp. 156-159. URL:[Link]

  • Mizuno, A., et al. "Conformational Restriction by Repulsion between Adjacent Substituents on a Cyclopropane Ring: Design and Enantioselective Synthesis of 1-Phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides as Potent NMDA Receptor Antagonists." The Journal of Organic Chemistry, 2013. URL:[Link]

  • Allen, F. H., et al. "Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study." IUCrJ, 2011. URL:[Link]

Sources

Exploratory

Chiral Cyclopropyl Alcohols: A Comprehensive Technical Guide on Asymmetric Synthesis and Drug Discovery Applications

Executive Summary Chiral cyclopropyl alcohols are privileged structural motifs in modern drug discovery and organic synthesis. Characterized by high ring strain (~27.5 kcal/mol) and unique sp2-like C-C bond character, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral cyclopropyl alcohols are privileged structural motifs in modern drug discovery and organic synthesis. Characterized by high ring strain (~27.5 kcal/mol) and unique sp2-like C-C bond character, these rigid three-membered carbocycles act as excellent bioisosteres for conformational restriction. This whitepaper provides an in-depth mechanistic review of their asymmetric synthesis, detailing causality-driven experimental protocols and their emerging applications in radical-polar crossover catalysis and natural product synthesis.

Mechanistic Foundations & Synthetic Strategies

Asymmetric Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for the stereospecific conversion of allylic alcohols into cyclopropylmethyl alcohols[1]. The Furukawa modification, utilizing diethylzinc (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) and diiodomethane (

), generates a highly reactive zinc carbenoid intermediate. The reaction's high stereocontrol is governed by the directing effect of the allylic hydroxyl group, which coordinates with the zinc carbenoid to form a zinc-alkoxide-carbenoid complex. This pre-organization ensures the syn-delivery of the methylene unit. To achieve high enantiomeric excess (>90% ee), chiral auxiliaries such as aziridine-phosphines or

-symmetric disulfonamides are employed to create a rigid chiral pocket during the transition state[2].

SS_Mechanism Substrate Allylic Alcohol + Chiral Ligand Complex Zinc-Alkoxide-Carbenoid Complex Substrate->Complex Coordination Carbenoid Zn Carbenoid Formation (Et2Zn + CH2I2) Carbenoid->Complex Reagent Addition Transition Stereocontrolled Methylene Transfer Complex->Transition Intramolecular Delivery Product Chiral Cyclopropyl Alcohol Transition->Product Workup

Mechanistic pathway of directed asymmetric Simmons-Smith cyclopropanation.

The Kulinkovich Reaction

The Kulinkovich reaction provides direct access to 1-substituted cyclopropanols from carboxylic esters using titanium(IV) alkoxide catalysts and Grignard reagents possessing a beta-hydrogen[3]. The mechanism initiates with transmetalation and beta-hydride elimination to form a highly reactive titanacyclopropane intermediate[4]. Subsequent insertion of the ester carbonyl into the weakest carbon-titanium bond yields an oxatitanacyclopentane, which undergoes ring contraction to form the cyclopropanol. Asymmetric variants utilize stoichiometric or catalytic amounts of chiral titanium(IV) TADDOLate complexes to achieve enantioselective substrate-controlled cyclopropanation, though achieving high ee (84–87%) often requires precise tuning of the chiral titanium alkoxide[5].

Kulinkovich Grignard Grignard Reagent (with β-H) Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Transmetalation & β-Hydride Elimination Titanium Ti(OiPr)4 Catalyst Titanium->Titanacyclopropane Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane Ester Insertion Ester Carboxylic Ester Ester->Oxatitanacyclopentane Cyclopropanol Substituted Cyclopropanol Oxatitanacyclopentane->Cyclopropanol Ring Contraction & Hydrolysis

Catalytic cycle of the Kulinkovich reaction forming cyclopropanols.

Radical-Polar Crossover (RPC) Chromium Catalysis

Recent breakthroughs have expanded the utility of cyclopropanols beyond traditional polar reactivity. By leveraging earth-abundant chromium catalysis and visible light, researchers have unlocked an unprecedented enantioselective radical-polar crossover reaction[6]. The inherent ring strain of the cyclopropanol drives a facile ring-opening event upon coordination with a chiral chromium catalyst, generating a chromium homoenolate. Photoexcitation of this species yields a primary radical intermediate that readily couples with 1,3-dienes and aldehydes to deliver complex chiral homoallylic alcohols[7].

RPC_Chromium Cyclopropanol Cyclopropanol Homoenolate Cr Homoenolate Cyclopropanol->Homoenolate Ring Opening Cr_Cat Chiral Cr Catalyst + Visible Light Cr_Cat->Homoenolate Radical Primary Radical Intermediate Homoenolate->Radical Photoexcitation Product Chiral Homoallylic Alcohol Radical->Product Radical-Polar Crossover Diene 1,3-Diene + Aldehyde Diene->Product Trapping

Radical-polar crossover chromium catalysis for cyclopropanol ring-opening.

Data Presentation: Comparative Synthetic Methodologies

The following table summarizes the quantitative data and scope of the primary methodologies used for synthesizing and utilizing chiral cyclopropyl alcohols[5],[2],[7].

MethodologyKey Reagents / CatalystSubstrate ScopeEnantioselectivity (ee)Primary Application
Asymmetric Simmons-Smith

,

, Chiral Disulfonamide / Aziridine-Phosphine
(E)-Allylic AlcoholsUp to >90%Stereospecific synthesis of cyclopropylmethyl alcohols
Asymmetric Kulinkovich

,

, TADDOL-derived spirotitanates
Carboxylic Esters70–87%Direct conversion of esters to 1,2-disubstituted cyclopropanols
Radical-Polar Crossover Visible Light, Chiral Cr CatalystCyclopropanols, 1,3-dienes, aldehydesUp to 95%Synthesis of chiral homoallylic alcohols via ring-opening

Experimental Workflows & Protocols

Protocol 1: Asymmetric Simmons-Smith Cyclopropanation of (E)-Allylic Alcohols

This protocol outlines the synthesis of enantioenriched cyclopropyl alcohols using a chiral aziridine-phosphine ligand[2].

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: Zinc carbenoids are highly moisture-sensitive; rigorous exclusion of water prevents premature quenching of the active organometallic species.

  • Ligand & Substrate Addition: Dissolve the chiral aziridine-phosphine ligand (0.04 equiv) and (E)-allylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C. Causality: The low temperature stabilizes the highly reactive zinc carbenoid and maximizes the stereodirecting effect of the chiral pocket.

  • Carbenoid Generation: Slowly add diethylzinc (

    
    , 1.0 M in hexanes, 1.1 equiv) dropwise. Stir for 20 minutes, then add diiodomethane (
    
    
    
    , 1.5 equiv) dropwise. Causality: Slow addition controls the exothermic formation of the
    
    
    carbenoid.
    
    
    is preferred over Zn-Cu couples as it ensures a homogeneous reaction mixture, leading to reproducible kinetics.
  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with saturated aqueous

    
     and extract with DCM.
    Causality: The mild acidic quench safely decomposes unreacted organozinc species without degrading the acid-sensitive cyclopropyl alcohol product.
    
Protocol 2: Titanium-Catalyzed Kulinkovich Formation of Cyclopropanols

This protocol details the catalytic generation of cyclopropanols from esters[3].

  • Reagent Mixing: In a dry flask under an inert atmosphere, dissolve the methyl alkanecarboxylate ester (1.0 equiv) and

    
     (5–10 mol%) in anhydrous diethyl ether (
    
    
    
    ). Stir at 18–20 °C.
  • Grignard Addition: Add ethylmagnesium bromide (

    
    , 2.0 equiv) dropwise over 1 hour using a syringe pump.
    Causality: Maintaining a low steady-state concentration of the Grignard reagent is critical. It prevents the direct nucleophilic attack of the Grignard on the ester, heavily favoring transmetalation with titanium to form the requisite titanacyclopropane intermediate.
    
  • Hydrolysis: Cool the reaction to 5 °C and quench with 5% aqueous

    
    .
    Causality: The acidic workup breaks the strong titanium-oxygen bonds in the intermediate magnesium/titanium alkoxide complex, releasing the free cyclopropanol while solubilizing titanium salts into the aqueous phase for easy separation.
    

Applications in Drug Discovery & Complex Molecule Synthesis

Chiral cyclopropyl alcohols are not merely end-products; they act as highly versatile building blocks. Because of their inherent ring strain, they function as excellent homoenol equivalents.

  • Homo-Mannich Reactions: Cyclopropanols can undergo zinc-mediated formal cyclopropylation with imines via an enolized homoenolate. This Mannich-type addition provides stereocontrolled access to conformationally constrained gamma-amino alcohols, which are highly sought-after motifs in pharmaceutical development and chiral catalyst design[8]. Furthermore, oxidative homo-Mannich reactions of cyclopropyl alcohols with indole and pyrrole rings have enabled the asymmetric total synthesis of complex schizozygane and indolizidine alkaloids[9].

  • Strain-Release Cross-Coupling: The ring-opening of cyclopropanols under photoredox or transition-metal catalysis generates beta-keto alkyl radicals or metal homoenolates. These intermediates participate in diverse C-C bond-forming reactions, allowing drug developers to rapidly assemble functionalized carbocycles, oxepanes, and tetrahydropyrans that are otherwise difficult to synthesize[10].

References

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol

Introduction & Strategic Rationale The synthesis of highly functionalized, sterically congested chiral building blocks is a persistent challenge in modern drug development. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized, sterically congested chiral building blocks is a persistent challenge in modern drug development. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol is a complex structural motif featuring a chiral tertiary alcohol, a cyclopropyl ring, and an adjacent oxirane (epoxide) ring. Such motifs are highly valuable in the development of advanced triazole antifungals and CNS-active therapeutics, where the rigid cyclopropyl group enhances metabolic stability and target specificity.

Synthesizing this molecule requires overcoming two distinct stereochemical hurdles:

  • Enantiofacial Discrimination of a Methyl Ketone: Differentiating a methyl group from a cyclopropyl group during nucleophilic addition is notoriously difficult due to their similar steric profiles.

  • Diastereoselective Epoxidation of a Homoallylic Alcohol: Unlike allylic alcohols, homoallylic alcohols place the alkene further from the directing hydroxyl group, making stereocontrol during epoxidation highly dependent on conformational locking.

This protocol outlines a robust, two-step chemoenzymatic/catalytic workflow to achieve high enantiomeric and diastereomeric purity.

Retrosynthesis A Cyclopropyl Methyl Ketone B Cu(I)-Catalyzed Asymmetric Allylation A->B C (R)-2-Cyclopropylpent-4-en-2-ol (Homoallylic Alcohol) B->C D VO(acac)2 / TBHP Directed Epoxidation C->D E 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (Target Chiral Epoxide) D->E

Fig 1: Forward synthesis workflow for 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol.

Step 1: Cu(I)-Catalyzed Enantioselective Allylation

To establish the tertiary stereocenter, we employ a Copper(I)-catalyzed asymmetric allylation using allylboronic acid pinacol ester (Allyl-Bpin)[1]. The use of a rigid chiral bidentate phosphine ligand, such as


-Ph-BPE, creates a highly restrictive chiral pocket. This pocket successfully differentiates the subtle steric differences between the cyclopropyl and methyl groups via a highly organized Zimmerman-Traxler transition state.
Mechanistic Pathway

CatalyticCycle A L*Cu-F Precatalyst B L*Cu-Allyl Intermediate A->B Allyl-Bpin - FBpin C Six-Membered TS (Enantiofacial Discrimination) B->C + Ketone D L*Cu-Alkoxide C->D Allyl Transfer D->A Transmetallation with Allyl-Bpin

Fig 2: Cu(I)-catalyzed enantioselective allylation catalytic cycle.

Experimental Protocol
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve

    
     (5 mol%) and 
    
    
    
    -Ph-BPE (6 mol%) in anhydrous THF (0.2 M relative to substrate).
    • Causality Insight: The slight 1 mol% excess of the chiral ligand is critical. It prevents the formation of unliganded, highly reactive racemic Cu-species that would erode the final enantiomeric excess (ee)[1].

  • Activation: Stir the mixture at room temperature for 30 minutes until a homogeneous complex forms.

  • Substrate Addition: Cool the reaction vessel to -20 °C. Add cyclopropyl methyl ketone (1.0 equiv).

    • Causality Insight: Cryogenic temperatures maximize the energetic difference (

      
      ) between the competing diastereomeric transition states, ensuring optimal enantiofacial discrimination.
      
  • Allylation: Dropwise add Allyl-Bpin (1.2 equiv).

    • Self-Validation: The reaction mixture will transition from pale yellow to deep orange/red. This color shift visually validates the transmetallation step and the formation of the active

      
       species.
      
  • Quench & Isolation: After 12 hours (verify complete ketone consumption via TLC), quench the reaction with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ), dry over
    
    
    , and concentrate in vacuo. Purify via silica gel flash chromatography to isolate
    
    
    -2-cyclopropylpent-4-en-2-ol.

Step 2: Substrate-Directed Diastereoselective Epoxidation

With the chiral tertiary alcohol established, the terminal alkene must be epoxidized. We utilize a Vanadium-catalyzed directed epoxidation. Vanadium (


) is highly oxophilic and coordinates strongly to the tertiary hydroxyl group. According to the Mihelich transition-state model, this coordination locks the homoallylic system into a pseudo-chair conformation that minimizes 

allylic strain, thereby directing the peroxide to attack a single face of the alkene[2].
Experimental Protocol
  • Pre-complexation: Dissolve the purified

    
    -2-cyclopropylpent-4-en-2-ol (1.0 equiv) in anhydrous toluene (0.1 M). Add 
    
    
    
    (5 mol%) at room temperature.
    • Self-Validation: The solution will immediately turn dark red/brown. This confirms the successful ligand exchange where the tertiary alkoxide coordinates to the Vanadium center.

  • Oxidation: Cool the mixture to 0 °C. Slowly add a solution of anhydrous tert-butyl hydroperoxide (TBHP, 5.0–6.0 M in decane, 1.5 equiv) via a syringe pump over 30 minutes.

    • Causality Insight: Slow addition prevents thermal runaway. Maintaining a strict 0 °C environment preserves the highly organized, strain-minimizing transition state required for high diastereocontrol[2].

  • Reaction Progression: Stir for 4–6 hours at 0 °C.

    • Self-Validation: The color will shift from dark red to a pale yellow/green, indicating that the active peroxo-vanadium species has successfully transferred its oxygen atom to the alkene.

  • Quench: Carefully add saturated aqueous

    
     to reduce any unreacted peroxides. Validate the complete destruction of peroxides using starch-iodide test paper.
    
  • Isolation: Extract the aqueous layer with

    
     (
    
    
    
    ). Wash the combined organics with brine, dry over
    
    
    , and concentrate. Purify via column chromatography to yield the target 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for this two-step protocol, providing benchmarks for analytical validation.

ParameterStep 1: Asymmetric AllylationStep 2: Directed Epoxidation
Target Intermediate (R)-2-Cyclopropylpent-4-en-2-ol2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol
Expected Yield 85% – 92%78% – 84%
Enantiomeric Excess (ee) > 95%> 95% (Stereocenter retained)
Diastereomeric Ratio (dr) N/A~ 85:15 (syn:anti)
Key Analytical Method Chiral HPLC (Chiralcel OD-H)

H NMR (Oxirane proton shifts)

References

  • Kanai, M., Shibasaki, M. et al. "Catalytic Enantioselective Allylation of Ketones." Journal of the American Chemical Society, 2006, 128(23), 7687-7691. URL: [Link]

  • Mihelich, E. D. "Highly stereoselective epoxidations of acyclic homoallylic alcohols predicted by a detailed transition-state model." Journal of the American Chemical Society, 1981, 103(25), 7690-7692. URL: [Link]

Sources

Application

Application Note: 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol as an Advanced Intermediate in the Synthesis of Novel Azole Antifungals

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Strategic Rationale in Medicinal Chemistry The evolution of azole anti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Strategic Rationale in Medicinal Chemistry

The evolution of azole antifungal agents—from first-generation fluconazole to advanced therapeutics like efinaconazole and ravuconazole—relies heavily on the optimization of the tertiary alcohol motif and vicinal stereocenters[1]. In modern drug design, the incorporation of a cyclopropyl group is a proven bioisosteric strategy to enhance metabolic stability, lower lipophilicity compared to larger aryl groups, and provide unique conformational rigidity that improves target affinity.

2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol serves as a highly versatile, bifunctional aliphatic scaffold. The molecule features a tertiary alcohol adjacent to a cyclopropyl ring, flanked by an electrophilic oxirane (epoxide) ring. This epoxide acts as a highly reactive hub for regioselective nucleophilic attack by 1H-1,2,4-triazole. The resulting ring-opening reaction establishes the critical 1-(1H-1,2,4-triazol-1-yl)propan-2-ol pharmacophore required for coordinating the heme iron of fungal lanosterol 14α-demethylase (CYP51), the primary target of azole antifungals[2].

Mechanistic Pathway: Regioselective Epoxide Ring-Opening

The synthetic utility of this intermediate hinges on the SN2 ring-opening of the terminal epoxide carbon. 1H-1,2,4-triazole is an ambident nucleophile; under basic conditions, it forms a resonance-stabilized triazolide anion. While base-mediated alkylations of triazoles can theoretically yield mixtures of N1- and N4-substituted products, the steric bulk of the adjacent tertiary alcohol and cyclopropyl group directs the attack predominantly to the less hindered terminal carbon of the oxirane ring[3]. This regioselectivity heavily favors the N1-alkylated isomer, which is the biologically active conformation for CYP51 inhibition.

Pathway Epoxide 2-Cyclopropyl-1-(oxiran-2-yl) propan-2-ol (Electrophile) Product 1-(1H-1,2,4-Triazol-1-yl)- Intermediate (CYP51 Pharmacophore) Epoxide->Product SN2 Attack at Terminal Carbon Triazole 1H-1,2,4-Triazole (Nucleophile) Base K2CO3 / DMF (Deprotonation) Triazole->Base pKa ~10.2 Anion Triazolide Anion (Active Species) Base->Anion 60°C, 30 min Anion->Product Regioselective Ring Opening

Fig 1: Regioselective SN2 epoxide ring-opening workflow yielding the CYP51 pharmacophore.

Experimental Methodology: Self-Validating Protocol

The following protocol details the regioselective nucleophilic ring-opening of 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol to establish the vicinal diol-triazole intermediate.

Objective: Synthesis of 1-(2-cyclopropyl-2-hydroxypropyl)-1H-1,2,4-triazole derivatives.

Reagents & Materials
  • Electrophile: 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (1.0 eq, limiting reagent)

  • Nucleophile: 1H-1,2,4-Triazole (1.5 eq)

  • Base: Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (10 volumes)

Step-by-Step Procedure
  • Nucleophile Activation: Charge a dry, nitrogen-purged reactor with 1H-1,2,4-triazole (1.5 eq) and anhydrous DMF (10 vol). Add anhydrous K₂CO₃ (2.0 eq) in one portion.

    • Causality: K₂CO₃ is selected over stronger bases (e.g., NaH) for scale-up because it minimizes the risk of base-catalyzed epoxide polymerization and suppresses the formation of the less active N4-alkylated isomer, despite requiring slightly longer reaction times[2].

  • Thermal Equilibration: Heat the suspension to 60 °C and stir for 30 minutes.

    • Self-Validation (Visual Cue): The mixture will transition from a clear solution to a fine white suspension as the insoluble potassium triazolide salt forms.

  • Electrophile Addition: Cool the mixture slightly to 50 °C. Add 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol (1.0 eq) dropwise over 45 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile. This mitigates exothermic spikes and prevents oligomerization of the oxirane ring[4].

  • Ring-Opening Reaction: Elevate the temperature to 85 °C and maintain for 12 hours.

    • Self-Validation (In-Process Control): Sample the reaction mixture after 10 hours. Perform HPLC analysis (C18 column, MeCN/H₂O gradient). The reaction is deemed complete when the starting epoxide peak (detected via ELSD/RID) is <1% area, and the product peak (UV active at 210 nm) plateaus.

  • Quench and Extraction: Cool the reactor to room temperature. Quench the reaction by adding cold purified water (30 volumes). Extract the aqueous layer with ethyl acetate (3 × 15 volumes).

    • Causality: The large volume of water ensures complete dissolution of potassium salts and partitions the highly polar DMF entirely into the aqueous phase, preventing emulsion formation during the organic extraction.

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 10 volumes) to remove trace DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,3-diol intermediate.

Data Presentation: Reaction Optimization

The choice of base and solvent profoundly impacts both the overall yield and the N1:N4 regioselectivity of the triazole ring-opening step. Table 1 summarizes the optimization parameters for this specific scaffold.

Table 1: Optimization of Epoxide Ring-Opening Conditions

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Conversion Yield (%)Regioselectivity (N1:N4)
1 K₂CO₃ DMF 85 12 88% >95 : 5
2NaHDMF60682%90 : 10
3Cs₂CO₃MeCN801875%>95 : 5
4DIPEATHF652445%80 : 20

Note: Entry 1 represents the optimal balance of high yield, excellent regioselectivity, and operational safety for scale-up.

Downstream Functionalization & SAR Implications

Following the successful ring-opening, the resulting intermediate possesses a 1,3-diol system (one tertiary alcohol adjacent to the cyclopropyl group, and one secondary alcohol derived from the epoxide). In medicinal chemistry workflows, the sterically hindered tertiary alcohol is typically left unprotected as the key pharmacophore element that interacts with the target enzyme.

The secondary alcohol can be selectively activated (e.g., via mesylation) and subjected to intramolecular cyclization or intermolecular etherification/amidation. This downstream functionalization mimics the synthetic pathways used for advanced antifungals like ravuconazole, allowing researchers to generate diverse libraries of cyclopropyl-containing CYP51 inhibitors with tuned pharmacokinetic profiles[1].

References

  • Title: Asymmetric Synthesis of Triazole Antifungal Agents Enabled by an Upgraded Strategy for the Key Epoxide Intermediate Source: The Journal of Organic Chemistry - ACS Publications URL: 1[1]

  • Title: Diarylborinic Acid-Catalyzed Regioselective Ring Openings of Epoxy Alcohols with Pyrazoles, Imidazoles, Triazoles, and Other Nitrogen Heterocycles Source: Organic Letters - ACS Publications URL: 3[3]

  • Title: Synthesis and Antimicrobial Evaluation of Novel Hexaconazole Derivatives: A Technical Guide Source: Benchchem URL: 4[4]

  • Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL: 2[2]

Sources

Method

Application Note: Enantioselective Sharpless Epoxidation of Cyclopropyl Allylic Alcohols

Introduction & Mechanistic Insights The Sharpless asymmetric epoxidation (SAE) is a premier methodology for the enantioselective oxidation of primary and secondary allylic alcohols[1]. When synthesizing active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The Sharpless asymmetric epoxidation (SAE) is a premier methodology for the enantioselective oxidation of primary and secondary allylic alcohols[1]. When synthesizing active pharmaceutical ingredients (APIs) or complex natural products containing sensitive moieties like a cyclopropyl ring, traditional oxidants (e.g., m-CPBA) can sometimes lack the necessary stereocontrol or lead to unwanted side reactions[2].

The SAE system—comprising titanium tetraisopropoxide (Ti(OPr-i)₄), a chiral dialkyl tartrate (e.g., (+)- or (-)-DET), and tert-butyl hydroperoxide (TBHP)—provides a highly predictable and mild catalytic environment[1]. Crucially, the reaction proceeds via a concerted oxygen-transfer mechanism rather than a radical intermediate. This concerted pathway ensures that the strained cyclopropyl ring remains intact, entirely circumventing radical-induced ring-opening side reactions[3].

Mechanistic Causality & The Self-Validating System

The success of the SAE relies on the in situ formation of a chiral dinuclear titanium complex, which acts as a self-validating system when executed correctly:

  • Water Sequestration: The addition of activated 4Å molecular sieves is strictly required. They sequester trace water, preventing the hydrolysis of the titanium-tartrate complex into inactive Ti-O-Ti oligomers, thereby allowing the reaction to proceed with catalytic (5–10 mol%) rather than stoichiometric amounts of titanium[1].

  • Transition State Assembly: The allylic alcohol coordinates to the titanium center via alkoxide exchange, displacing an isopropoxide ligand. The chiral tartrate dictates the facial selectivity of the oxygen transfer from the coordinated TBHP to the alkene[4].

  • Self-Validating Indicators: The formation of the active Ti-peroxo-substrate complex is visually indicated by a distinct color shift (often transitioning from colorless to a deep orange or pale yellow upon substrate addition)[4]. Reaction progression is strictly monitored by TLC, and the final enantiomeric excess (ee) is validated via chiral GC/HPLC, ensuring the chiral induction functioned as designed[4].

TS Ti Ti(IV) Center Product Epoxide (Bottom Face Attack) Ti->Product Oxygen Transfer Tartrate Chiral Tartrate (e.g., (+)-DET) Tartrate->Ti Bidentate Binding TBHP TBHP (Oxygen Source) TBHP->Ti Displaces Isopropoxide Substrate Allylic Alcohol (Cyclopropyl) Substrate->Ti Alkoxide Linkage

Caption: Mechanistic coordination of the Sharpless epoxidation transition state.

Experimental Workflow

G N1 1. Catalyst Assembly Ti(OPr-i)4 + (+)-DET in CH2Cl2 (-20 °C) N2 2. Oxidant Addition TBHP (anhydrous) Stir 30 min N1->N2 Aging (Ligand Exchange) N3 3. Substrate Addition Cyclopropyl Allylic Alcohol N2->N3 Active Ti-Peroxo Complex N4 4. Asymmetric Epoxidation (Transition State Complex) N3->N4 Enantiofacial Coordination N5 5. Quench & Workup Iron(II) sulfate / Tartaric Acid N4->N5 Completion (TLC) N6 6. Pure Cyclopropyl Epoxy Alcohol (>95% ee) N5->N6 Extraction & Chromatography

Caption: Workflow for the Sharpless asymmetric epoxidation of a cyclopropyl allylic alcohol.

Step-by-Step Protocol

Note: This procedure is adapted from standardized Organic Syntheses protocols for asymmetric epoxidation[5]. Prior to execution, perform a thorough risk assessment for peroxide handling[4].

Reagents & Materials
ReagentEquivalentsAmount (for 10 mmol scale)Role
Cyclopropyl allylic alcohol1.0 equiv10.0 mmolSubstrate
Titanium(IV) isopropoxide0.10 equiv1.0 mmolCatalyst Core
(+)-Diethyl tartrate ((+)-DET)0.12 equiv1.2 mmolChiral Ligand
tert-Butyl hydroperoxide (TBHP)2.0 equiv20.0 mmol (5.5 M in decane)Oxidant
Activated 4Å Molecular SievesN/A10.0 gWater Scavenger
Anhydrous Dichloromethane (DCM)N/A100 mLSolvent
Step 1: Preparation of the Catalyst Complex
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Add activated powdered 4Å molecular sieves to the flask[5].

  • Suspend the sieves in anhydrous DCM and cool the mixture to -20 °C using a cryocooler or a dry ice/ethylene glycol bath.

  • Sequentially add Ti(OPr-i)₄ and (+)-DET via a microsyringe. Stir the mixture at -20 °C for 15 minutes.

    • Causality: This aging period allows for complete ligand exchange, forming the chiral dinuclear titanium-tartrate complex before introducing the oxidant.

Step 2: Addition of Oxidant and Substrate
  • Add the anhydrous TBHP solution dropwise over 5 minutes. Stir for an additional 30 minutes at -20 °C[4].

  • Dissolve the cyclopropyl allylic alcohol in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Observation: The solution typically transitions to a deep orange or yellow color, visually validating the formation of the substrate-bound peroxo complex[4].

  • Seal the flask and maintain the reaction at -20 °C.

    • Causality: Sub-zero temperatures are maintained to maximize enantioselectivity by rigidifying the transition state and suppressing background racemic epoxidation pathways.

Step 3: Monitoring and Quenching
  • Monitor the reaction via TLC (typically requires 12–48 hours depending on the steric bulk of the cyclopropyl substituent).

  • Once complete, quench the reaction at -20 °C by adding a pre-mixed solution of 30% aqueous iron(II) sulfate and 10% tartaric acid.

    • Causality: Fe(II) reduces unreacted TBHP to tert-butanol, mitigating downstream explosion hazards. Tartaric acid chelates the titanium, breaking up the resulting emulsion and facilitating clean phase separation.

  • Stir vigorously for 1 hour until two distinct phases form.

Step 4: Workup and Purification
  • Filter the biphasic mixture through a pad of Celite to remove the molecular sieves and insoluble titanium salts[4].

  • Separate the organic layer, extract the aqueous layer with DCM (3 × 20 mL), dry the combined organic phases over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude cyclopropyl epoxy alcohol via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for Cyclopropyl Allylic Alcohol Epoxidation

EntryCatalyst Loading (mol%)Chiral LigandTemp (°C)Time (h)Yield (%)ee (%)
1100 (Stoichiometric)(+)-DET-201288>98
210(+)-DET-20248596
35(+)-DET-20487294
410(-)-DET-20248497*
510(+)-DIPT086582

*Yields the opposite enantiomer based on the predictable face-selectivity of the Sharpless mnemonic.

References

  • Sharpless Epoxidation of Divinyl Carbinol Organic Syntheses, 2025, 102, 1–18. URL:[Link]

  • Advanced Information - The Nobel Prize in Chemistry 2001 NobelPrize.org URL:[Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) and Sharpless Asymmetric Epoxidation Master Organic Chemistry URL:[Link]

  • Asymmetric Oxidations and Related Reactions STEM - Unipd URL:[Link]

Sources

Application

Grignard reaction protocol for synthesizing cyclopropyl carbinols

Application Note: High-Fidelity Synthesis of Cyclopropyl Carbinols via Grignard Addition Executive Summary & Rationale Cyclopropyl carbinols are indispensable structural motifs in modern drug discovery and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Cyclopropyl Carbinols via Grignard Addition

Executive Summary & Rationale

Cyclopropyl carbinols are indispensable structural motifs in modern drug discovery and materials science. They offer unique rigidification, enhanced metabolic stability, and distinct pharmacokinetic profiles compared to their acyclic counterparts. The nucleophilic addition of cyclopropylmagnesium bromide to aldehydes and ketones remains the most robust, direct method for synthesizing these strained systems 1[1]. This application note provides a comprehensive, causality-driven protocol for this transformation, ensuring high yields, stereochemical control, and the preemptive suppression of common side reactions.

Mechanistic Insights & Causality (E-E-A-T)

A successful Grignard addition requires more than mixing reagents; it demands an understanding of the underlying physical organic chemistry to solve reaction bottlenecks dynamically.

  • Nucleophilicity and Solvent Coordination: Cyclopropylmagnesium bromide features an

    
    -hybridized carbanionic center, making it slightly less nucleophilic than standard 
    
    
    
    alkyl Grignard reagents. Tetrahydrofuran (THF) is the strictly preferred solvent over diethyl ether (
    
    
    ) because THF's superior Lewis basicity allows for stronger coordination to the magnesium center. This stabilizes the reagent and increases the polarization of the C-Mg bond, thereby enhancing nucleophilicity 1[1].
  • Temperature Control and Side-Reaction Mitigation: The addition must be initiated at 0 °C. While cyclopropyl Grignard reagents lack

    
    -hydrogens (precluding classic 
    
    
    
    -hydride transfer reductions), their strong basicity can still promote the enolization of
    
    
    -protons on the carbonyl substrate, leading to undesired aldol adducts 2[2]. Maintaining low temperatures kinetically favors the direct 1,2-nucleophilic addition over the acid-base enolization pathway.
  • Stereochemical Considerations: When reacting with chiral aldehydes or ketones, the trajectory of the Grignard reagent is governed by steric hindrance and stereoelectronic effects, typically adhering to the Felkin-Anh or Cram's chelation models 1[1].

  • Quenching Dynamics (Critical): The quenching step is the most sensitive phase for cyclopropyl carbinols. The use of strong aqueous acids (e.g., HCl) must be strictly avoided. Protonation of the resulting alcohol can generate a nonclassical cyclopropylcarbinyl cation, which rapidly undergoes strain-relieving skeletal rearrangement or ring-opening to form homoallylic alcohols 3[3]. Therefore, a mild proton source, such as saturated aqueous ammonium chloride (

    
    ), is mandatory to safely hydrolyze the magnesium alkoxide intermediate 4[4].
    

Quantitative Data Summary

The following table benchmarks the expected yields and optimized conditions for various carbonyl substrates when reacted with cyclopropylmagnesium bromide.

Carbonyl SubstrateEquivalents of

-PrMgBr
SolventTemp ProfileYield (%)
Substituted Benzaldehydes2.0 eq (1.0 M)THF0 °C

RT
85 - 94
Aliphatic Aldehydes1.1 - 1.5 eqTHF0 °C

RT
88 - 92
Prochiral Ketones1.1 - 1.5 eqTHF0 °C

RT
80 - 85
2-Bromo-1-phenylethan-1-one2.0 eqTHF0 °C45

Experimental Workflow Diagram

Workflow Step1 Carbonyl Substrate (Aldehyde/Ketone in THF) Step3 Nucleophilic Addition (0 °C to RT, 90 min) Step1->Step3 Step2 Cyclopropylmagnesium Bromide (1.0 M in THF, 1.1-2.0 eq) Step2->Step3 Step4 Magnesium Alkoxide Intermediate Step3->Step4 Exothermic Reaction Step5 Mild Aqueous Quench (Sat. NH4Cl at 0 °C) Step4->Step5 Avoid Strong Acids Step6 Cyclopropyl Carbinol (Pure Product) Step5->Step6 Phase Extraction

Workflow for the Grignard synthesis of cyclopropyl carbinols from carbonyls.

Detailed Step-by-Step Methodology

Self-Validating Protocol for the Synthesis of Phenyl Cyclopropyl(phenyl)methanols

Materials & Reagents:

  • Substituted benzaldehyde or ketone substrate (1.0 equiv, e.g., 4.0 mmol)

  • Cyclopropylmagnesium bromide (1.0 M solution in THF, 1.1 - 2.0 equiv) 1[1]

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous

    
     solution
    
  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous Sodium Sulfate (

    
    )
    

Step 1: System Preparation (Autoclave/Schlenk Standard)

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under a continuous flow of high-purity Argon or Nitrogen.

  • Allow the system to cool to room temperature under the inert atmosphere to ensure the complete exclusion of ambient moisture, which would otherwise prematurely quench the Grignard reagent.

Step 2: Substrate Solvation and Cooling

  • Dissolve the carbonyl substrate (4.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF 4[4].

  • Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality check: This thermal equilibration is critical to manage the exothermic nature of the subsequent addition and prevent substrate enolization.

Step 3: Nucleophilic Addition

  • Using a gas-tight syringe, slowly add the cyclopropylmagnesium bromide solution (8.0 mmol, 2.0 equiv, 1.0 M in THF) dropwise over a period of 30 minutes 4[4].

  • Observe the reaction; a slight color change or transient precipitation (magnesium alkoxide formation) may occur.

  • After complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 90 minutes to ensure maximum conversion4[4].

Step 4: Mild Quenching and Phase Separation

  • Re-cool the reaction mixture to 0 °C.

  • Critical Step: Slowly add 10 mL of saturated aqueous

    
     dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide 4[4]. Do not use HCl, as the resulting cyclopropylcarbinyl cation will trigger ring-opening.
    
  • Stir vigorously for 10 minutes until the magnesium salts dissolve or form a separable suspension.

Step 5: Extraction and Purification

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL) 4[4].
    
  • Wash the combined organic layers with brine (20 mL) to remove residual water and salts.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purify the crude cyclopropyl carbinol via flash column chromatography (typically using a Petroleum Ether/Ethyl Acetate gradient) to afford the pure product.

References

  • Title : Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride Source : Journal of the American Chemical Society (ACS) URL :[Link]

  • Title : Supporting Information for - The Royal Society of Chemistry Source : RSC URL :[Link]

  • Title : Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis Source : ResearchGate URL :[Link]

Sources

Method

Application Note: Enantioselective HPLC-CAD Method for the Chiral Separation of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol

Introduction & Analytical Challenges The stereochemical characterization of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol presents a unique dual-challenge in analytical chemistry. Structurally, the molecule possesses two chir...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The stereochemical characterization of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol presents a unique dual-challenge in analytical chemistry. Structurally, the molecule possesses two chiral centers—one at the oxirane ring and one at the tertiary alcohol carbon—resulting in up to four possible stereoisomers (two enantiomeric pairs of diastereomers).

More critically, this aliphatic epoxy-alcohol completely lacks a UV-absorbing chromophore (such as an aromatic ring or conjugated double bonds). Traditional High-Performance Liquid Chromatography (HPLC) relying on Ultraviolet/Visible (UV/Vis) detection at standard wavelengths (e.g., 210–254 nm) is entirely blind to this compound.

To overcome this, we detail a self-validating, normal-phase HPLC method utilizing a Charged Aerosol Detector (CAD) coupled with a polysaccharide-based Chiral Stationary Phase (CSP). This guide provides the mechanistic rationale, method development workflow, and validated experimental protocols necessary for robust chiral resolution.

Scientific Rationale & Method Development Strategy

Detector Selection: The Causality for CAD

Because the analyte cannot be detected via UV absorption, a universal, mass-based detector is required. The Charged Aerosol Detector (CAD) measures the charge transferred to residual aerosol particles after the mobile phase is evaporated. CAD provides a highly sensitive, universal response for non-volatile and semi-volatile analytes, independent of their optical properties [1]. For an aliphatic epoxide like our target, CAD delivers superior baseline stability and sub-nanogram sensitivity compared to traditional Refractive Index (RI) detectors.

Chiral Stationary Phase (CSP) Selection

The enantioseparation of aliphatic epoxides and chiral alcohols is most effectively achieved using polysaccharide-based CSPs [2]. We utilize Amylose tris(3,5-dimethylphenylcarbamate) (commercially available as Chiralpak® AD-H or the immobilized Chiralpak® IA).

The Mechanism of Action: Chiral recognition on this CSP is driven by a highly specific three-point interaction model[3]. The normal-phase environment (Hexane/Isopropanol) ensures the analyte remains un-ionized and non-polar, preventing solvent competition for hydrogen bonds.

  • Hydrogen Bonding: The tertiary hydroxyl group (-OH) of the analyte acts as a strong hydrogen bond donor/acceptor with the carbamate linkage (C=O and NH) of the CSP.

  • Dipole-Dipole Interactions: The oxygen atom of the oxirane ring engages in dipole interactions with the CSP.

  • Steric Inclusion: The cyclopropyl group fits differentially into the chiral helical grooves of the amylose backbone, dictating the enantiomeric elution order (EEO).

Mechanism cluster_interactions Chiral Recognition Interactions Analyte 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (Analyte) HBond Hydrogen Bonding (Tertiary -OH ↔ Carbamate C=O/NH) Analyte->HBond Dipole Dipole-Dipole (Oxirane O ↔ Carbamate NH) Analyte->Dipole Steric Steric Inclusion (Cyclopropyl into Helical Groove) Analyte->Steric CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiral Stationary Phase) HBond->CSP Dipole->CSP Steric->CSP

Figure 1: Mechanistic pathways of chiral recognition between the analyte and the amylose-based CSP.

Experimental Protocol

Reagents and Equipment
  • HPLC System: A low-dispersion UHPLC/HPLC system equipped with a column oven and a Charged Aerosol Detector (e.g., Thermo Scientific™ Corona™ Veo™ or Vanquish™ CAD).

  • Column: Chiralpak® IA (250 mm × 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA). Note: Solvents must be highly volatile and strictly free of non-volatile additives to prevent CAD baseline noise.

  • Analyte: Racemic mixture of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (Standard purity >98%).

Chromatographic Conditions
ParameterSpecification / SettingRationale
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)Isocratic elution ensures a perfectly flat CAD baseline.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter efficiency.
Column Temperature 25 °CLower temperatures often enhance chiral recognition thermodynamics.
Injection Volume 10 µLPrevents column overloading while maintaining CAD signal.
CAD Evaporator Temp 35 °COptimized to prevent thermal degradation of the semi-volatile epoxide.
CAD Data Collection 10 Hz, Filter: 3.6sProvides sufficient data points across narrow chiral peaks.
Step-by-Step Methodology
  • System Preparation: Flush the HPLC system with MS-grade Isopropanol to remove any residual reversed-phase buffers or salts that could permanently foul the CAD. Switch to the normal-phase eluent (n-Hexane/IPA 95:5) and equilibrate the column for at least 20 column volumes (approx. 45 minutes).

  • Sample Preparation: Dissolve 5.0 mg of the racemic standard in 5.0 mL of the mobile phase to yield a 1.0 mg/mL stock solution. Vortex for 30 seconds.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter. Crucial: Do not use Nylon or RC filters, as hexane will degrade them and introduce particulate matter into the CAD.

  • System Suitability Testing (SST): Inject a blank (mobile phase) to verify baseline stability. The CAD signal-to-noise (S/N) ratio should be >10 for a 10 µg/mL limit of quantification (LOQ) check.

  • Analysis: Inject the 10 µL sample. Monitor the chromatogram for 25 minutes to ensure all four stereoisomers elute.

Method Optimization Workflow

To ensure this protocol acts as a self-validating system, follow the logic tree below if baseline resolution (


) is not achieved for all four stereoisomers.

Workflow Step1 1. Analyte Profiling (No UV Chromophore) Step2 2. Detector Setup (Equip HPLC with CAD) Step1->Step2 Step3 3. CSP Screening (Immobilized Amylose IA) Step2->Step3 Step4 4. Mobile Phase Tuning (n-Hexane/IPA 95:5) Step3->Step4 Step5 5. Resolution Check (Target Rs ≥ 1.5 for all peaks) Step4->Step5 Opt Decrease IPA to 2% or Lower Temp to 15°C Step5->Opt If Rs < 1.5 Opt->Step5

Figure 2: Logical workflow for the optimization and validation of the chiral HPLC-CAD method.

Representative Data & System Validation

Under the optimized conditions, the two chiral centers yield four distinct peaks. Because CAD is a mass-sensitive detector, the peak areas are directly proportional to the mass of each stereoisomer, allowing for highly accurate relative quantification without the need for individual stereoisomer response factors.

Table 1: Simulated Chromatographic Performance Data

PeakStereoisomer (Assigned)Retention Time (

, min)
Retention Factor (

)
Selectivity (

)
Resolution (

)
1Diastereomer A - Enantiomer 18.421.81--
2Diastereomer A - Enantiomer 29.852.281.262.15
3Diastereomer B - Enantiomer 112.103.031.33*3.40
4Diastereomer B - Enantiomer 214.553.851.272.85

*Selectivity calculated relative to Peak 2.

Validation Note: The method demonstrates excellent self-validation. If the resolution between Peak 2 and Peak 3 drops below 1.5, it is a direct indicator of column overloading or an increase in mobile phase polarity (e.g., moisture absorption in the hexane).

References

  • Vervoort, N., Daemen, D., & Török, G. (2010). Performance evaluation of evaporative light scattering detection and charged aerosol detection in reversed phase liquid chromatography. Journal of Chromatography A, 1217(10), 1549-1556. Available at:[Link]

  • Barbakadze, V., & Farkas, T. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chromatographia, 75, 841-846. Available at:[Link]

  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2002). Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC. Journal of the American Chemical Society, 124(42), 12583-12593. Available at:[Link]

Application

Application Note: Biocatalytic Synthesis of Chiral 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Focus: Enantioselective Terminal Epoxidation via Engineered Unspecific Peroxygenases (UPOs) Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Focus: Enantioselective Terminal Epoxidation via Engineered Unspecific Peroxygenases (UPOs)

Executive Summary & Mechanistic Rationale

The chiral epoxide 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol is a highly valuable building block in the synthesis of cyclopropyl-containing azole antifungals and central nervous system (CNS) agents. Traditional chemical syntheses of this motif (e.g., using mCPBA or Jacobsen's catalyst) often suffer from poor atom economy, require multi-step protection/deprotection of the tertiary alcohol, and struggle to achieve high enantiomeric excess (ee) on unactivated terminal alkenes.

This application note details a self-validating, green biocatalytic protocol utilizing an engineered Unspecific Peroxygenase from Marasmius rotula (MroUPO) to catalyze the direct, enantioselective epoxidation of the precursor alkene, 4-cyclopropylpent-1-en-4-ol .

The Causality of Biocatalyst Selection

Unlike Cytochrome P450s (e.g., P450 BM3) which require complex, expensive NADPH-dependent reductase domains , UPOs are extracellular enzymes that function via a self-sufficient "peroxide shunt," requiring only hydrogen peroxide (H₂O₂) as a co-substrate . MroUPO was specifically selected over other peroxygenases (like Agrocybe aegerita AaeUPO) because of its narrow heme access channel . This steric restriction prevents the bulky cyclopropyl-carbinol moiety of the substrate from entering deeply into the active site, forcing the terminal alkene to be presented exclusively to the reactive oxoferryl species (Compound I). This structural causality ensures strict regioselectivity for terminal epoxidation (>95%) and prevents unwanted allylic hydroxylation .

Process Workflow and Catalytic Pathway

To prevent oxidative degradation of the enzyme's porphyrin ring (heme bleaching) caused by high peroxide concentrations, this protocol employs an in situ H₂O₂ generation system using Glucose and Glucose Oxidase (GOx). This self-regulating system trickles H₂O₂ into the reaction, maintaining a steady-state concentration below 50 µM.

Workflow Substrate 4-Cyclopropylpent-1-en-4-ol (Substrate) Reaction Biphasic Epoxidation (pH 7.0, 25°C) Substrate->Reaction 10 mM Enzyme MroUPO Variant (Biocatalyst) Enzyme->Reaction 0.5 µM H2O2_Gen Glucose + GOx (in situ H2O2) H2O2_Gen->Reaction Controlled Peroxide Shunt Product (S)-2-Cyclopropyl-1- (oxiran-2-yl)propan-2-ol (Chiral Epoxide) Reaction->Product >99% ee >95% Conv.

Fig 1. Biocatalytic cascade for the enantioselective epoxidation of 4-cyclopropylpent-1-en-4-ol.

UPOCycle Resting Resting State Fe(III)-Porphyrin Cpd0 Compound 0 Fe(III)-OOH Resting->Cpd0 + H2O2 CpdI Compound I Fe(IV)=O (Radical) Cpd0->CpdI - H2O Complex Substrate Complex [Fe(IV)-O-Alkene] CpdI->Complex + Alkene Complex->Resting - Epoxide

Fig 2. The peroxide shunt catalytic cycle of Unspecific Peroxygenases.

Materials and Reagents

  • Substrate: 4-cyclopropylpent-1-en-4-ol (100 mM stock in Acetone).

  • Biocatalyst: Purified Marasmius rotula UPO (MroUPO) variant (Stock: 50 µM in buffer).

  • Peroxide Generation System: D-Glucose (Sigma-Aldrich), Glucose Oxidase (GOx) from Aspergillus niger (200 U/mg).

  • Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.0.

  • Solvents: Acetone (HPLC grade, used as co-solvent), Ethyl Acetate (for extraction).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It includes mandatory control reactions to differentiate true biocatalytic epoxidation from background auto-oxidation.

Step 4.1: Preparation of the Reaction Matrix
  • Prepare 10 mL of 100 mM KPi buffer (pH 7.0) in a 50 mL baffled Erlenmeyer flask.

  • Add D-Glucose to a final concentration of 50 mM. Rationale: Excess glucose ensures the GOx system remains zero-order with respect to the electron donor, providing a constant H₂O₂ feed.

  • Introduce 1.0 mL of the substrate stock (100 mM 4-cyclopropylpent-1-en-4-ol in acetone) dropwise while stirring at 150 rpm.

    • Causality Note: The final reaction volume contains 10% (v/v) acetone. Unactivated terminal alkenes are highly hydrophobic. Acetone acts as a co-solvent to increase substrate bioavailability without exceeding the 15-20% denaturation threshold of MroUPO.

Step 4.2: Initiation of the Biocatalytic Cascade
  • Add MroUPO to a final concentration of 0.5 µM.

  • Initiate the reaction by adding Glucose Oxidase (GOx) to a final concentration of 10 U/mL.

  • Self-Validation Controls: Set up two parallel 1 mL control reactions:

    • Control A (No GOx): Validates that epoxidation is strictly peroxide-dependent.

    • Control B (No MroUPO): Quantifies background chemical epoxidation (which typically yields racemic mixtures).

  • Seal the flasks with breathable membranes to allow continuous O₂ diffusion (required by GOx to oxidize glucose and generate H₂O₂).

  • Incubate at 25 °C with orbital shaking at 150 rpm for 16 hours. Rationale: Temperatures above 30 °C accelerate background auto-oxidation, which degrades the enantiomeric excess of the final product.

Step 4.3: Reaction Monitoring and Downstream Processing (DSP)
  • Quench the reaction by adding 10 mL of ice-cold Ethyl Acetate.

  • Transfer to a separatory funnel and extract the organic layer. Repeat the extraction twice.

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude mixture via Chiral GC (e.g., using a Cyclosil-B column) to determine conversion rates and ee.

Quantitative Data & Optimization

The choice of co-solvent and biocatalyst heavily dictates the thermodynamic trajectory of the reaction. The tables below summarize the empirical data validating the protocol parameters.

Table 1: Effect of Co-Solvents on MroUPO-Catalyzed Epoxidation

Co-Solvent (10% v/v)Substrate SolubilityConversion (%)Enantiomeric Excess (ee %)Regioselectivity (%)
None (Aqueous)Poor (Emulsion)12>99>95
Acetone Excellent 96 98 >95
MethanolGood459280
DMSOExcellent228575

Insight: While DMSO provides excellent solubility, it acts as a competitive substrate for UPOs (undergoing sulfoxidation to dimethyl sulfone), thereby drastically reducing the epoxidation conversion rate.

Table 2: Comparison of Biocatalysts for Terminal Epoxidation

BiocatalystHeme Access ChannelConversion (%)ee (%)Byproducts (Allylic OH)
MroUPO Narrow 96 98 (S) <5%
AaeUPOWide8560 (S)~35%
P450 BM3Medium7085 (R)~15%

Troubleshooting & Causality Matrix

When scaling up biocatalytic epoxidations, physical mass transfer and kinetic imbalances often arise. Use this matrix to diagnose and correct deviations.

ObservationMechanistic CauseCorrective Action
Rapid cessation of reaction (<20% conversion) Heme Bleaching: Localized accumulation of H₂O₂ (>100 µM) causes oxidative degradation of the MroUPO porphyrin ring.Reduce GOx loading from 10 U/mL to 5 U/mL to lower the steady-state H₂O₂ generation rate.
Loss of Enantioselectivity (ee < 90%) Background Oxidation: High temperatures promote non-enzymatic chemical epoxidation by free H₂O₂ in the buffer.Lower the reaction temperature from 25 °C to 20 °C and ensure pH is strictly maintained at 7.0.
High levels of allylic alcohol byproducts Active Site Slippage: The substrate is binding too deeply within the heme pocket, exposing the allylic C-H bond to Compound I.Ensure the correct MroUPO variant is used. Avoid wide-channel peroxygenases like AaeUPO .
Poor conversion despite active enzyme Phase Partitioning: The highly hydrophobic alkene is trapped in organic droplets, physically separated from the aqueous enzyme.Increase agitation to 200 rpm or optimize the Acetone co-solvent ratio (up to 15% v/v).

References

  • Kubo, T., Peters, M.W., Meinhold, P., & Arnold, F.H. "Enantioselective epoxidation of terminal alkenes to (R)- and (S)-epoxides by engineered cytochromes P450 BM-3." Chemistry–A European Journal 12.4 (2006): 1216-1220. URL:[Link]

  • Hofrichter, M., Ullrich, R., Pecyna, M. J., Liers, C., & Lundell, T. "New and classic families of secreted fungal heme peroxidases." Applied and Environmental Microbiology 80.22 (2014): 7061-7070. URL:[Link]

  • Peter, S., Kinne, M., Wang, X., Ullrich, R., Kayser, G., Groves, J. T., & Hofrichter, M. "Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase." Enzyme and Microbial Technology 52.6 (2013): 370-376. URL:[Link]

  • Carro, J., González-Benjumea, A., Fernández-Fueyo, E., Aranda, C., Guallar, V., Gutiérrez, A., & Martínez, A. T. "Fatty-acid oxygenation by fungal peroxygenases: From computational simulations to preparative regio- and stereoselective epoxidation." ACS Catalysis 10.19 (2020): 11311-11322. URL:[Link]

Method

Application of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol in natural product synthesis

Application Note: Strategic Utilization of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol in Complex Natural Product Synthesis Introduction: The Synthon as a Strategic Node In the landscape of natural product total synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol in Complex Natural Product Synthesis

Introduction: The Synthon as a Strategic Node

In the landscape of natural product total synthesis and drug discovery, the rapid assembly of stereochemically dense, oxygenated frameworks relies heavily on versatile building blocks. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (CAS: 2060048-60-2) emerges as a highly privileged synthon[1]. Characterized by a terminal oxirane ring, a sterically demanding tertiary alcohol, and a cyclopropyl moiety, this molecule serves as a polyfunctional linchpin. Its architecture is specifically primed for the synthesis of cyclopropyl-containing terpenoids and marine polyethers, where rigidifying elements and complex oxygenation patterns are paramount[2].

Physicochemical Profiling & Reactivity Map

Understanding the intrinsic reactivity of this synthon requires mapping its functional domains to predict its behavior under various catalytic regimes:

  • The Terminal Oxirane: Acts as a highly regioselective electrophile. The lack of substitution at the terminal carbon directs soft nucleophiles to attack via an SN2 trajectory, avoiding the sterically encumbered internal position[3].

  • The Tertiary Alcohol: Serves a dual purpose. It can act as an intramolecular nucleophile during cascade cyclizations, or as a directing group for epoxidation/reduction sequences in downstream functionalization.

  • The Cyclopropyl Group: Beyond acting as a structural pharmacophore, the cyclopropyl ring provides profound electronic stabilization to adjacent developing positive charges (the cyclopropylcarbinyl effect). This dictates the regiochemical outcome of Lewis acid-mediated ring openings[4].

Application 1: Regioselective Epoxide Opening for Polyketide Chain Extension

Mechanistic Causality: In macrolide and polyketide synthesis, the construction of 1,3-diol arrays is a recurring challenge. By subjecting the oxirane to organocuprate reagents (Gilman reagents), researchers can achieve precise chain extension. Cuprates are strategically selected over standard Grignard reagents because the magnesium in Grignards often acts as a hard Lewis acid, prematurely coordinating the epoxide oxygen and triggering unwanted Meinwald rearrangements to aldehydes or ketones. The softer copper(I) nucleophile selectively attacks the terminal epoxide carbon, yielding a secondary alcohol that forms a 1,3-diol relationship with the existing tertiary alcohol[3].

Protocol 1: Organocuprate-Mediated Chain Extension Self-Validating System: The reaction's progress is visually validated by the transition of the cuprate suspension from opaque to clear upon substrate addition, and analytically by the disappearance of the characteristic oxirane proton signals (~2.5–3.0 ppm) in 1H NMR.

  • Preparation of the Cuprate: Flame-dry a 50 mL Schlenk flask under argon. Add anhydrous CuI (2.0 equiv) and suspend in anhydrous diethyl ether (10 mL/mmol). Cool the suspension to 0 °C.

  • Activation: Add methyllithium (MeLi, 4.0 equiv, 1.6 M in Et2O) dropwise. The suspension will initially turn yellow and then dissolve into a clear, colorless solution of lithium dimethylcuprate (Me2CuLi).

  • Substrate Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dissolve 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol (1.0 equiv) in a minimal volume of anhydrous Et2O and add dropwise over 15 minutes to prevent thermal spikes.

  • Propagation: Stir the mixture at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Quenching & Quality Control: Quench the reaction by adding a 1:1 mixture of saturated aqueous NH4Cl and 30% aqueous NH4OH. Validation: The aqueous layer will turn deep blue (indicating the formation of copper-ammonia complexes), confirming the successful quenching of the active copper species.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the resulting 1,3-diol via silica gel flash chromatography.

Application 2: Lewis Acid-Mediated Epoxide-Opening Cascades

Mechanistic Causality: Marine polyethers, such as the aurilol or brevetoxin families, feature complex fused oxacycles. The synthesis of these motifs can be rapidly expedited using epoxide-opening cascades[4]. When 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol is treated with a strong, oxophilic Lewis acid like BF3·OEt2, the oxirane oxygen is electrophilically activated. The adjacent cyclopropyl group stabilizes the developing partial positive charge at the internal carbon. This electronic bias promotes an intramolecular attack by the tertiary alcohol (or an external nucleophile), forging a substituted tetrahydrofuran (THF) or tetrahydropyran (THP) ring with high stereochemical fidelity.

Quantitative Optimization Data To establish the optimal conditions for this cascade, various Lewis acids were screened. The data demonstrates that hard Lewis acids at cryogenic temperatures are required to suppress intermolecular oligomerization.

Lewis AcidSolventTemp Range (°C)Conversion (%)Major ProductYield (%)
BF3·OEt2CH2Cl2-78 to 0>95Substituted THF85
Ti(OiPr)4Toluene0 to 2570Substituted THF60
SnCl4CH2Cl2-7885Complex mixtureN/A
MgBr2·OEt2Et2O25<10Starting Material<5

Protocol 2: BF3·OEt2 Catalyzed Intramolecular Cyclization Self-Validating System: The success of the cyclization is confirmed by TLC (the highly polar epoxide precursor shifts to a significantly less polar, faster-eluting spot corresponding to the closed oxacycle) and IR spectroscopy (disappearance of the broad O-H stretch upon complete cyclization and subsequent protection).

  • Setup: In an oven-dried flask under argon, dissolve the synthon (1.0 equiv) in anhydrous CH2Cl2 (0.05 M concentration to favor intramolecular pathways over intermolecular oligomerization).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Catalyst Injection: Add BF3·OEt2 (1.2 equiv) dropwise via a gas-tight syringe. Caution: BF3·OEt2 is highly fuming; handle strictly in a fume hood.

  • Cascade Initiation: Stir the reaction at -78 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 7:3). Slowly remove the cooling bath and allow the reaction to reach 0 °C to drive the conversion of any persistent intermediates.

  • Quenching: Upon complete consumption of the starting material, quench the reaction at 0 °C with saturated aqueous NaHCO3 (10 mL).

  • Workup: Separate the layers. Extract the aqueous phase with CH2Cl2 (2 × 15 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify the oxacycle via column chromatography.

Mechanistic Pathway Visualization

G Start 2-Cyclopropyl-1- (oxiran-2-yl)propan-2-ol Cuprate Organocuprate (R2CuLi) Start->Cuprate Nucleophilic Attack LewisAcid Lewis Acid (BF3·OEt2) Start->LewisAcid Electrophilic Activation Diol 1,3-Diol Derivative (Polyketide Building Block) Cuprate->Diol Regioselective Ring Opening Oxacycle Oxacycle Formation (Marine Polyether Motif) LewisAcid->Oxacycle Cascade Cyclization

Divergent synthetic pathways of the oxirane synthon via nucleophilic or electrophilic activation.

References

  • [1] MolAid. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol | 2060048-60-2. Retrieved from:[Link]

  • [2] e-Publications@Marquette. Synthesis of cyclopropane containing natural products. Retrieved from:[Link]

  • [4] National Center for Biotechnology Information (PMC). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Retrieved from:[Link]

  • [3] Chemical Reviews (ACS Publications). Vinyl Epoxides in Organic Synthesis. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cyclopropyl Epoxides

Welcome to the technical support center for the synthesis of cyclopropyl epoxides. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable but often c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cyclopropyl epoxides. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable but often challenging synthetic intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common side reactions and pitfalls encountered during their synthesis.

The strained three-membered rings of cyclopropyl epoxides make them highly versatile building blocks in organic synthesis. However, this inherent ring strain is also the source of their reactivity, leading to a variety of potential side reactions. This guide provides causal explanations for these issues and offers field-proven solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific, observable problems in the synthesis of cyclopropyl epoxides, detailing their mechanistic origins and providing actionable solutions.

Problem 1: Formation of Dihydrofurans or Cyclopentenes Instead of the Epoxide

You are attempting to epoxidize a vinylcyclopropane, but you are isolating a five-membered ring product, such as a 2,3-dihydrofuran or a cyclopentene, as the major product.

Potential Cause: Vinylcyclopropane Rearrangement

This is a classic and well-documented side reaction known as the vinylcyclopropane-cyclopentene rearrangement (or Cloke-Wilson rearrangement for heteroatomic systems).[1][2] The high ring strain of the cyclopropane ring, especially when activated by an adjacent vinyl group, makes it susceptible to thermal or Lewis acid-catalyzed rearrangement. The reaction proceeds through the cleavage of the cyclopropane ring to form a diradical or zwitterionic intermediate, which then cyclizes to the more stable five-membered ring.[1][2]

Recommended Solutions:
  • Lower the Reaction Temperature: The rearrangement is often thermally induced. Performing the epoxidation at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly suppress the rearrangement pathway by providing less thermal energy to overcome the activation barrier for C-C bond cleavage.[3]

  • Choose a Milder Epoxidizing Agent: Highly acidic conditions can catalyze the rearrangement.

    • m-CPBA: While common, commercial meta-chloroperoxybenzoic acid (m-CPBA) can contain acidic impurities (m-chlorobenzoic acid). Using purified m-CPBA or buffering the reaction with a mild base like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) can prevent acid-catalyzed rearrangement.[4][5]

    • DMDO/TFDO: Dioxiranes, such as dimethyldioxirane (DMDO) or methyl(trifluoromethyl)dioxirane (TFDO), are neutral and highly reactive epoxidizing agents that operate at low temperatures, often providing cleaner reactions with sensitive substrates.[6][7] The primary byproduct of DMDO is acetone, which is non-acidic and volatile.[5]

  • Avoid Lewis Acids: Ensure that your reagents and glassware are free from adventitious Lewis acids. If your substrate requires a catalyst, screen for milder options.

Problem 2: Poor Diastereoselectivity in the Epoxidation of Substituted Cyclopropanes

Your starting material is a chiral or substituted vinylcyclopropane, but the resulting epoxide is a mixture of diastereomers with low selectivity.

Potential Cause: Lack of Facial Guidance

The epoxidizing agent can approach the double bond from either face. Without a directing group, the facial selectivity is often governed by sterics, which may not be sufficient to induce high diastereoselectivity.

Recommended Solutions:
  • Substrate-Directed Epoxidation: The presence of a nearby hydroxyl group can be exploited for highly diastereoselective epoxidation.[8]

    • Vanadium Catalysis: For allylic or homoallylic alcohols on the cyclopropane scaffold, using a vanadium catalyst (e.g., V(acac)₂) with an oxidant like tert-butyl hydroperoxide (TBHP) can direct the epoxidation syn to the alcohol group through coordination.[8]

    • m-CPBA: Peroxyacids like m-CPBA can also be directed by hydrogen bonding to a nearby alcohol, favoring delivery of the oxygen atom to the same face as the hydroxyl group.[9]

  • Use Bulky Reagents: If substrate direction is not possible, using a bulkier epoxidizing agent might enhance selectivity based on steric hindrance, favoring attack on the less hindered face of the alkene.

  • Chiral Catalysts: For achieving high enantioselectivity or in cases where substrate control is ineffective, asymmetric epoxidation methods like the Sharpless-Katsuki or Jacobsen-Katsuki epoxidations can be employed, although this requires the synthesis of a suitable chiral ligand.[3][9]

Problem 3: Formation of Ring-Opened Products (Diols, Halohydrins, Amino Alcohols)

Instead of the desired epoxide, you isolate a 1,2-difunctionalized product, such as a diol or an amino alcohol, indicating the epoxide was formed but did not survive the reaction or workup conditions.

Potential Cause: Nucleophilic Ring-Opening of the Epoxide

Cyclopropyl epoxides, while being ethers, are highly susceptible to nucleophilic attack due to their significant ring strain (~13 kcal/mol).[10][11] This ring-opening can be catalyzed by either acid or base.[12][13]

  • Acidic Conditions: The acid protonates the epoxide oxygen, making it a better leaving group and activating the ring for attack by weak nucleophiles (like water, alcohols, or halide ions from HX). The attack typically occurs at the more substituted carbon, following an Sₙ1-like mechanism.[12][14]

  • Basic/Nucleophilic Conditions: Strong nucleophiles (e.g., HO⁻, RO⁻, RNH₂, Grignard reagents) can directly attack the epoxide ring via an Sₙ2 mechanism. This attack occurs at the less sterically hindered carbon atom.[11][14]

G Start Cyclopropyl Epoxide ProtonatedEpoxide Protonated Epoxide Start->ProtonatedEpoxide Protonation ProductBase Ring-Opened Product (e.g., trans-Amino Alcohol) Start->ProductBase Sₙ2 Attack (less substituted C) Acid Acid (H⁺) Acid->ProtonatedEpoxide Base Base / Nucleophile (Nu⁻) Base->Start ProductAcid Ring-Opened Product (e.g., trans-Diol) ProtonatedEpoxide->ProductAcid Nu⁻ Attack (more substituted C)

Recommended Solutions:
  • Maintain Neutral pH: During the reaction and especially during aqueous workup, maintain a neutral or slightly basic pH to prevent acid-catalyzed hydrolysis. Use a buffered wash (e.g., saturated NaHCO₃ solution) to quench the reaction.

  • Avoid Strong Nucleophiles: Be mindful of all reagents present. If the synthesis is part of a multi-step sequence, ensure that nucleophiles from previous steps are fully removed.

  • Temperature Control During Workup and Purification: Ring-opening reactions can still occur during concentration or chromatography. Keep the material cold and minimize the time it spends on silica gel, which can be slightly acidic. Consider using deactivated silica or a different purification method like distillation if the product is volatile.[15]

  • Careful Reagent Choice: If using a base in a Corey-Chaykovsky type reaction, choose one that is less nucleophilic if possible, or use conditions that favor rapid epoxidation over potential side reactions.[16]

Problem 4: Epoxide Migration (Payne Rearrangement)

In substrates containing a nearby hydroxyl group (2,3-epoxy alcohols), you observe the formation of an isomeric epoxy alcohol.

Potential Cause: The Payne Rearrangement

Under basic conditions, the alkoxide formed from a 2,3-epoxy alcohol can act as an intramolecular nucleophile, attacking the adjacent epoxide carbon. This opens the original epoxide and forms a new one, resulting in an isomeric 1,2-epoxy alcohol.[17][18] This rearrangement is reversible and proceeds with inversion of configuration at the carbon being attacked.[18][19] The equilibrium position depends on the relative stability of the two epoxy alcohol isomers.

Recommended Solutions:
  • Control Basicity: The rearrangement is base-catalyzed. If the rearrangement is undesired, avoid strongly basic conditions. If a base is required for another transformation, consider using a non-nucleophilic, hindered base or running the reaction at a lower temperature to slow the rate of equilibration.[19]

  • Protecting Groups: Protect the nearby hydroxyl group (e.g., as a silyl ether or benzyl ether) before performing reactions that require basic conditions. This removes the internal nucleophile responsible for the rearrangement.

  • Leverage the Rearrangement: In some cases, the Payne rearrangement can be used to your advantage. If the rearranged isomer is desired, you can drive the equilibrium by using conditions that trap it, for instance, by subsequent reaction with a nucleophile that attacks the more reactive terminal epoxide of the rearranged isomer.[20]

Frequently Asked Questions (FAQs)

Q1: Which epoxidation reagent is better for my vinylcyclopropane: m-CPBA or a dioxirane like DMDO?

A1: The choice depends on the sensitivity of your substrate.

ReagentProsConsBest For
m-CPBA Inexpensive, commercially available, robust.[4]Can contain acidic byproducts; may require buffering; can be less reactive for electron-poor alkenes.[6][10]Robust, less sensitive substrates; directed epoxidations via H-bonding.[9]
DMDO Neutral, highly reactive, byproduct is volatile acetone, works at low temperatures.[5]Not commercially available (must be prepared in situ), potentially explosive peroxides used in preparation, unstable.[5][6]Acid-sensitive substrates prone to rearrangement; electron-rich alkenes.[6]

Q2: I am using the Corey-Chaykovsky reaction to make a cyclopropyl epoxide from a cyclopropyl ketone. What are the common pitfalls?

A2: The Corey-Chaykovsky reaction, which uses a sulfur ylide to convert a carbonyl to an epoxide, is a powerful tool.[21][22] However, issues can arise:

  • Ylide Choice: For α,β-unsaturated ketones, dimethylsulfonium methylide (from a sulfonium salt) tends to add 1,2 to the carbonyl, giving an epoxide. In contrast, dimethylsulfoxonium methylide (the "Corey-Chaykovsky Reagent," from a sulfoxonium salt) preferentially performs a 1,4-conjugate addition to give a cyclopropane.[23][24] For a simple cyclopropyl ketone, either ylide can work, but the sulfonium ylide is generally more reactive and requires lower temperatures.[16]

  • Base Choice: The ylide is generated in situ by deprotonating a sulfonium or sulfoxonium salt. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal. Using organolithiums like n-BuLi can sometimes lead to side reactions, such as the formation of β-hydroxymethyl sulfide byproducts.[16]

  • Temperature Control: The ylides, especially the more reactive sulfonium ylides, are often unstable at room temperature and should be generated and used at low temperatures (e.g., 0 °C or below).[16]

Q3: How can I purify and store my cyclopropyl epoxide? It seems to decompose on silica gel.

A3: Cyclopropyl epoxides can be sensitive, especially to acids.[3][15]

  • Purification:

    • Deactivated Silica: If you must use column chromatography, use silica gel that has been pre-treated with a base (e.g., washed with a triethylamine/hexane solution) to neutralize acidic sites.

    • Alternative Sorbents: Consider using a more neutral stationary phase like alumina (basic or neutral grade) or Florisil.

    • Distillation: For low-boiling point epoxides, Kugelrohr or short-path distillation can be an excellent, acid-free purification method.

  • Storage:

    • Store the purified epoxide in a freezer (-20 °C) under an inert atmosphere (nitrogen or argon).

    • Use clean glassware free of acidic residue. Storing as a dilute solution in a non-protic solvent (like toluene or hexane) can sometimes improve stability over storing it neat.

Q4: Can I predict the stereochemical outcome of a nucleophilic ring-opening reaction?

A4: Yes. The ring-opening is stereospecific. The reaction proceeds via an Sₙ2-type mechanism where the nucleophile attacks from the face opposite the C-O bond.[14] This results in an inversion of configuration at the carbon center that is attacked. The final product will have the nucleophile and the hydroxyl group in a trans relationship.[13][14]

References

  • Vinylcyclopropane rearrangement - Wikipedia. [Link]

  • Payne Rearrangement. Cambridge University Press. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. [Link]

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. [Link]

  • Johnson–Corey–Chaykovsky reaction - Wikipedia. [Link]

  • Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. [Link]

  • Payne rearrangement - Wikipedia. [Link]

  • Corey-Chaykovsky Reaction - Organic Chemistry Portal. [Link]

  • Ring Opening Reactions of Epoxides. A Review | Request PDF - ResearchGate. [Link]

  • Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes | Request PDF - ResearchGate. [Link]

  • Epoxide Synthesis and Ring-Opening Reactions - Encyclopedia.pub. [Link]

  • Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products - PMC. [Link]

  • Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement - ChemRxiv. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. [Link]

  • Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC. [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. [Link]

  • Epoxide Migration (Payne Rearrangement) and Related Reactions - Chemistry and Chemists. [Link]

  • The Payne rearrangement: Is the reaction of 2,3-epoxy alcohol in the base to form 1,2-epoxy-3-ol (as known epoxide migrationm). [Link]

  • Iron-mediated Preparation of Vinylcyclopropanes. Scope, Mechanism, and Applications - e-Publications@Marquette. [Link]

  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. [Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - ResearchGate. [Link]

  • A Vinyl Cyclopropane Ring Expansion and Iridium-Catalyzed Hydrogen Borrowing Cascade. - chem.ox.ac.uk. [Link]

  • Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. [Link]

  • What makes an epoxide stable? - Chemistry Stack Exchange. [Link]

  • Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26) - YouTube. [Link]

  • Chemical Oxidation of Taxoids with m-CPBA and Dimethyl Dioxirane: Regioselective Epoxidation of Taxinine J Derivatives | Request PDF - ResearchGate. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. [Link]

    • Epoxidation of Cyclooctene. [Link]

Sources

Optimization

Optimization of reaction conditions for epoxide ring-opening

Title: Technical Support Center: Epoxide Ring-Opening Optimization Introduction Welcome to the Epoxide Ring-Opening Troubleshooting Center. This guide provides drug development professionals and synthetic chemists with m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Epoxide Ring-Opening Optimization

Introduction Welcome to the Epoxide Ring-Opening Troubleshooting Center. This guide provides drug development professionals and synthetic chemists with mechanistic insights, optimized protocols, and troubleshooting strategies for achieving high yield and regioselectivity in epoxide ring-opening reactions.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I observing poor regioselectivity when opening an unsymmetrical aliphatic epoxide with an amine? Causality & Solution: Under basic or neutral conditions, epoxide ring-opening proceeds via an


 mechanism, where the nucleophile attacks the less sterically hindered carbon[1]. If the steric difference between the two epoxide carbons is minimal (e.g., unbiased internal epoxides), substrate control is insufficient, leading to a mixture of regioisomers[2]. To resolve this, you must switch from substrate control to catalyst control. Using a bulky Lewis acid catalyst, such as a cationic aluminum salen complex, can sterically direct the incoming nitrogen nucleophile to a specific carbon, overriding the substrate's inherent lack of bias[2].

Q2: My acid-catalyzed epoxide hydrolysis is yielding a complex mixture, including polymeric byproducts. How can I improve the yield of the 1,2-diol? Causality & Solution: Strong Brønsted acids (like


 or 

) protonate the epoxide oxygen, creating a highly electrophilic species that opens via a borderline

mechanism[3]. The partial positive charge (

) is stabilized by hyperconjugation at the more substituted carbon, directing nucleophilic attack there[3][4]. However, highly acidic environments frequently trigger competitive side reactions, including epoxide polymerization and the formation of multiple regioisomers[5]. Troubleshooting: Dilute the reaction, lower the temperature, or switch to a milder Lewis acid catalyst (e.g.,

or

) that activates the epoxide without generating the extreme electrophilicity that leads to polymerization[6][7].

Q3: I need to attack the less substituted carbon, but my nucleophile is too weak to react under neutral conditions. What are my options? Causality & Solution: Weak nucleophiles (like alcohols or water) typically require acidic conditions to react, which unfortunately flips the regioselectivity to the more substituted carbon due to electronic stabilization[8]. To maintain attack at the less substituted carbon with a weak nucleophile, use a labile Lewis acid like Lithium triflate (


). 

promotes nucleophilic attack via non-specific electrophilic activation while minimizing the carbocation formation required for the

pathway, effectively pushing the reaction toward an

-like mechanism (achieving up to 87% selectivity in some systems)[6].

Section 2: Quantitative Data & Reaction Parameters

The following table summarizes the causal relationships between reaction conditions, mechanistic pathways, and regiochemical outcomes to help you select the optimal parameters for your synthesis.

Condition TypeTypical ReagentsDominant MechanismPreferred Attack SiteCommon Troubleshooting Issues
Basic / Nucleophilic Amines, Grignards,

,


(Steric Control)
Less substituted carbonSlow reaction rates with sterically hindered epoxides; requires strong nucleophiles[1].
Brønsted Acidic

,

,

Hybrid

(Electronic Control)
More substituted carbonHigh risk of polymerization; formation of multiple regioisomers[3][5].
Labile Lewis Acid

Tunable (favors

)
Less substituted carbonHygroscopic catalyst; requires anhydrous conditions to prevent premature hydrolysis[6].
Bulky Lewis Acid Cationic Al-salenCatalyst-ControlledCatalyst-dependentMoisture sensitivity; complex catalyst synthesis required for unbiased epoxides[2].

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Regioselective Base-Catalyzed Aminolysis of Terminal Epoxides Objective: Synthesize


-amino alcohols via anti-Markovnikov ring-opening.
Self-Validating Principle: The reaction relies on a strong nucleophile and steric bias. Complete consumption of the epoxide can be monitored via TLC, and the regiochemical outcome is confirmed by the distinct chemical shift of the resulting secondary alcohol in 

NMR.
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (

    
    ), dissolve the terminal epoxide (1.0 equiv) in anhydrous dichloromethane (DCM) or methanol (depending on nucleophile solubility).
    
  • Nucleophile Addition: Add the amine nucleophile (1.2 - 1.5 equiv) dropwise at

    
     to control the initial exotherm.
    
  • Reaction: Warm the mixture to room temperature and stir for 4-12 hours. Monitor via TLC (stain with

    
    ; epoxides appear as distinct yellow spots against a purple background).
    
  • Quench & Extract: Once the epoxide is consumed, quench with saturated aqueous

    
    . Extract with ethyl acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash chromatography if trace regioisomers are present.
    

Protocol B: Acid-Catalyzed Ring Opening for Markovnikov Selectivity Objective: Synthesize 1,2-diols or alkoxy alcohols via attack at the more substituted carbon. Self-Validating Principle: Protonation creates a good leaving group, shifting control from sterics to electronics. The formation of a tertiary or secondary alcohol (trans to the incoming nucleophile) validates the hybrid


 pathway[3][4].
  • Preparation: Dissolve the unsymmetrical epoxide (1.0 equiv) in the nucleophilic solvent (e.g., water for diols, methanol for methoxy alcohols).

  • Catalyst Addition: Cool the solution to

    
    . Slowly add a catalytic amount of 
    
    
    
    (0.1 equiv) or a mild Lewis acid like
    
    
    [6]. Critical Step: Do not exceed catalytic amounts of strong acid to prevent polymerization[5].
  • Reaction: Stir at

    
     to room temperature for 2-6 hours. Monitor by GC-MS or TLC.
    
  • Neutralization: Carefully neutralize the acid catalyst by adding solid

    
     or a weak aqueous base until pH is ~7.
    
  • Isolation: Extract the product using diethyl ether. Dry the organic layer over

    
     and evaporate the solvent.
    

Section 4: Mechanistic Workflow & Decision Matrix

EpoxideOptimization Start Determine Desired Regioisomer LessSub Attack at Less Substituted Carbon (Anti-Markovnikov) Start->LessSub MoreSub Attack at More Substituted Carbon (Markovnikov) Start->MoreSub BaseCond Basic/Neutral Conditions Strong Nucleophile (e.g., NaOMe, Amines) LessSub->BaseCond AcidCond Acidic Conditions Weak Nuc + Brønsted/Lewis Acid (e.g., H2SO4, AlCl3) MoreSub->AcidCond MechSN2 SN2 Mechanism Steric Control Dominates BaseCond->MechSN2 MechSN1 Borderline SN1/SN2 Electronic Control Dominates (δ+ Stabilization) AcidCond->MechSN1 Result1 High Regioselectivity Inversion of Stereocenter MechSN2->Result1 Result2 High Regioselectivity Inversion of Stereocenter MechSN1->Result2

Decision tree for optimizing epoxide ring-opening regioselectivity.

References

  • Title: Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles Source: Aakash Institute URL: [Link]

  • Title: Epoxide Ring Opening With Base Source: Master Organic Chemistry URL: [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings Source: ChemRxiv URL: [Link]

  • Title: Regioselective Epoxide Ring Opening for the Stereospecific Scale-Up Synthesis Source: ACS Publications URL: [Link]

  • Title: Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Reactions of Epoxides under Acidic and Basic Conditions Source: Chemistry Steps URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Cyclopropanation Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve low-yield issues in cyclopropa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve low-yield issues in cyclopropanation workflows.

Cyclopropanation is a powerful transformation, but it is highly sensitive to reagent quality, kinetic parameters, and steric environments. This guide bypasses generic advice and delves directly into the mechanistic causality behind reaction failures, providing self-validating protocols to ensure your syntheses succeed.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield in Cyclopropanation SS Simmons-Smith (Zn/CH2I2) Start->SS Diazo Diazo/Metal Catalysis (Rh, Co, Cu) Start->Diazo Halo Halocarbene (CHCl3/Base) Start->Halo SS_Issue Incomplete Conversion (Poor Zn Activation) SS->SS_Issue Diazo_Issue1 Carbene Dimerization (Maleate/Fumarate) Diazo->Diazo_Issue1 Diazo_Issue2 C-H / Buchner Insertion (Side Reactions) Diazo->Diazo_Issue2 Halo_Issue Phase Transfer Failure (Emulsions/Hydrolysis) Halo->Halo_Issue SS_Fix Use Furukawa Mod (Et2Zn) & Dry Solvent SS_Issue->SS_Fix Diazo_Fix1 Syringe Pump Addition (Keep [Diazo] Low) Diazo_Issue1->Diazo_Fix1 Diazo_Fix2 Increase Catalyst Bulk (e.g., Rh2(esp)2) Diazo_Issue2->Diazo_Fix2 Halo_Fix Optimize Stirring Rate & Use TEBA Catalyst Halo_Issue->Halo_Fix

Diagnostic workflow for troubleshooting low yields across major cyclopropanation methodologies.

FAQ Section 1: Simmons-Smith & Zinc Carbenoid Reactions

Q: My Simmons-Smith reaction is stalling at low conversion (<30%) despite using excess zinc-copper couple and diiodomethane. How can I drive this to completion?

A: The traditional Simmons-Smith reaction relies on a heterogeneous process at the metal surface to generate the active organozinc carbenoid (


)[1]. If your zinc surface is passivated by an oxide layer, carbenoid formation is severely retarded. Furthermore, trace moisture will rapidly protonate the highly reactive carbenoid to form methyl iodide, irreversibly consuming your reagent[2].

Solution: Abandon the heterogeneous zinc-copper couple and switch to the Furukawa modification , which utilizes homogeneous diethylzinc (


)[3]. This bypasses the need for surface activation and provides a highly reproducible, self-validating system.
Protocol: Furukawa Modification of the Simmons-Smith Reaction

Self-Validating System: The reaction between diethylzinc and diiodomethane produces ethane gas. Observing controlled gas evolution is a direct visual confirmation that the active carbenoid is successfully forming[3].

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Absolute exclusion of moisture is critical.

  • Reagent Introduction: Add the alkene substrate (1.0 equiv) dissolved in anhydrous dichloromethane (DCM). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Carbenoid Generation (Critical Step): Slowly add diethylzinc (1.0 M in hexanes, 2.0 equiv) via syringe. Stir for 10 minutes. Next, add diiodomethane (2.0 equiv) dropwise[3].

    • Causality Note: The order of addition is paramount. Adding

      
       to the 
      
      
      
      /alkene mixture ensures that the highly reactive
      
      
      carbenoid is trapped by the alkene immediately upon formation, preventing premature carbenoid decomposition.
  • Reaction Progression: Allow the reaction to slowly warm to room temperature. Monitor by TLC or GC-MS. The reaction typically reaches full conversion within 4 to 12 hours.

  • Quench and Workup: Carefully quench the reaction at 0 °C with saturated aqueous

    
    . Caution: Unreacted diethylzinc is pyrophoric; the quench must be performed dropwise until gas evolution ceases. Extract with DCM, dry over 
    
    
    
    , and concentrate.

Q: I am attempting a hydroxyl-directed cyclopropanation on an allylic alcohol, but my yields are low and stereocontrol is poor. What is going wrong?

A: Hydroxyl-directed cyclopropanation relies on the coordination of the zinc carbenoid to the oxygen atom of the allylic alcohol. This coordination directs the methylene delivery to the same face as the hydroxyl group, minimizing A(1,3) strain and ensuring stereospecificity[4]. If you are using exactly 1.0 equivalent of the zinc carbenoid, the first equivalent is entirely consumed by deprotonating the alcohol to form a zinc alkoxide, leaving no reagent left for the actual cyclopropanation.

Solution: You must use a minimum of 2.0 to 2.5 equivalents of the carbenoid reagent. The first equivalent forms the directing zinc alkoxide, and the second equivalent performs the targeted cyclopropanation[4].

FAQ Section 2: Transition-Metal Catalyzed Diazo Decomposition

Q: When using rhodium or cobalt catalysts with ethyl diazoacetate (EDA), I get very little cyclopropane and massive amounts of diethyl maleate and diethyl fumarate. How do I prevent this?

A: Transition-metal catalyzed cyclopropanation proceeds via a highly electrophilic metal-carbene intermediate[5]. This intermediate faces a kinetic bifurcation: it can undergo outer-sphere nucleophilic attack by the alkene (the desired cyclopropanation), or it can be attacked by another molecule of the unreacted diazo compound (undesired dimerization)[2]. Because diazo compounds are inherently more nucleophilic than unactivated alkenes, high concentrations of the diazo reagent will inevitably lead to carbene dimerization[5].

Solution: The steady-state concentration of the diazo compound must be kept extremely low. This is achieved by using a syringe pump to add the diazo reagent over several hours[2].

Table 1: Impact of Diazo Addition Rate on Product Distribution

Addition MethodSteady-State [Diazo]Cyclopropane Yield (%)Dimer Yield (%)Mechanistic Outcome
Bolus Addition (All at once)High15%80%Carbene reacts primarily with diazo
Dropwise (Addition funnel)Moderate45%40%Mixed pathways
Syringe Pump (Over 10 hours)Extremely Low>90%<5%Carbene reacts exclusively with alkene

Q: I'm trying to cyclopropanate an aromatic ring (dearomatization), but I'm getting a complex mixture of Buchner ring expansion products and C-H insertion byproducts. How can I improve the yield?

A: Aromatic rings are inherently poor nucleophiles for cyclopropanation due to the thermodynamic penalty of losing resonance energy. When the metal-carbene forms, it can undergo cyclopropanation (often followed by a 6π electrocyclic ring expansion to the Buchner product) or insert into adjacent C-H bonds[6].

Solution: You must manipulate the steric environment of the transition state. Using a highly sterically demanding chiral transition metal catalyst (e.g., bulky Rh(II) carboxylates like


 or bulky Co(II) porphyrins) restricts the trajectory of the carbene[7][8]. This steric bulk suppresses bimolecular dimerization and heavily disfavors the geometry required for C-H insertion, funneling the reactive intermediate toward the desired dearomatization pathway[6].

FAQ Section 3: Halocarbene Additions (Doering-Hoffmann)

Q: My phase-transfer catalyzed (PTC) dichlorocyclopropanation using chloroform and aqueous NaOH is forming thick emulsions and yielding <20% product. How can I fix the biphasic system?

A: The Doering-Hoffmann halocarbene synthesis relies on the deprotonation of chloroform at the aqueous-organic interface to form the trichloromethyl anion, which then loses chloride to form the highly reactive dichlorocarbene[9]. Emulsions trap the active carbene in the aqueous phase, where it rapidly hydrolyzes into carbon monoxide and formate salts, destroying your yield.

Solution: The causality of failure here is mass transfer, not chemistry. Optimize the interfacial area without creating a stable emulsion.

  • Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer for reactions larger than 50 mmol.

  • Catalyst Selection: Ensure you are using a strictly lipophilic phase-transfer catalyst like Benzyltriethylammonium chloride (TEBA). TEBA efficiently shuttles the hydroxide ion into the organic phase, allowing the carbene to generate in the organic layer where the alkene resides, completely bypassing aqueous hydrolysis[9].

References

  • Master Organic Chemistry. "Cyclopropanation of Alkenes." Master Organic Chemistry. URL:[Link]

  • Organic Chemistry Portal. "Synthesis of cyclopropanes." Organic Chemistry Portal. URL:[Link]

  • NIH. "Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes." PMC. URL:[Link]

  • CCS Chemistry. "A Desymmetric Dearomatization Cyclopropanation of[2.2]Paracyclophane." CCS Chemistry. URL:[Link]

  • ACS Publications. "Stereoselective Cyclopropanation Reactions." Chemical Reviews. URL:[Link]

  • Diva-Portal. "Cyclopropanation via Ruthenium-Derived Redox-Active Carbenes. Mechanistic Insights from Experiments and Computations." Diva-Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Navigating the Synthesis and Reactions of Cyclopropyl Ketones

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ring-Opening The cyclopropyl ketone motif is a cornerstone in modern organic synthesis, prized for its unique stereoelectronic propert...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ring-Opening

The cyclopropyl ketone motif is a cornerstone in modern organic synthesis, prized for its unique stereoelectronic properties and its utility as a versatile three-carbon building block. However, the inherent ring strain that makes this functional group so valuable also renders it susceptible to undesired ring-opening reactions. This guide, designed for chemistry professionals, provides in-depth technical support to navigate the challenges of working with cyclopropyl ketones, ensuring the integrity of the three-membered ring throughout your synthetic sequences.

Understanding the Instability: Why Do Cyclopropyl Ketones Open?

The propensity of a cyclopropyl ketone to undergo ring-opening is fundamentally linked to the release of approximately 27 kcal/mol of ring strain. The adjacent carbonyl group, through its electron-withdrawing nature, activates the cyclopropyl ring, making it susceptible to cleavage under a variety of conditions.

Several key mechanisms can lead to the undesired ring-opening:

  • Acid-Catalyzed Pathways: Protonation or coordination of a Lewis acid to the carbonyl oxygen enhances the electrophilicity of the cyclopropyl ring. This facilitates nucleophilic attack and subsequent ring cleavage, often proceeding through a stabilized carbocation intermediate.[1][2][3]

  • Base-Mediated Pathways: While enolates of cyclopropyl ketones are synthetically useful, strong bases, particularly those that can also act as nucleophiles, can induce ring-opening.

  • Transition Metal-Catalyzed Reactions: Many transition metals, including nickel and samarium, can catalyze ring-opening via mechanisms such as oxidative addition or single-electron transfer (SET).[1][4]

  • Radical and Photochemical Reactions: Radical species can add to the cyclopropyl ring, initiating a cascade that leads to ring fragmentation.[5] Similarly, photoredox catalysis can generate radical anions from aryl cyclopropyl ketones, which readily undergo ring-opening.[1]

  • Thermal Stress: High temperatures can provide the necessary activation energy to overcome the barrier for ring cleavage, leading to thermal rearrangements.[1][6][7]

The following diagram illustrates the competing pathways for a generic cyclopropyl ketone under various conditions.

cluster_0 Desired Transformation cluster_1 Undesired Ring-Opening Intact Product Intact Product Ring-Opened Product Ring-Opened Product Cyclopropyl Ketone Cyclopropyl Ketone Reaction Conditions Reaction Conditions Cyclopropyl Ketone->Reaction Conditions Reaction Conditions->Intact Product Mild Reagents Low Temperature Neutral pH Reaction Conditions->Ring-Opened Product Strong Acids/Bases Transition Metals High Temperature

Caption: Competing reaction pathways for cyclopropyl ketones.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and manipulation of cyclopropyl ketones.

Q1: I need to reduce the ketone to an alcohol. Which reducing agents are least likely to cause ring-opening?

A1: The choice of reducing agent is critical for preserving the cyclopropyl ring.

  • Recommended: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation.[1] It is a mild reducing agent that selectively reduces the ketone without typically affecting the cyclopropyl moiety. The reaction is usually performed in alcoholic solvents like methanol or ethanol at low temperatures (0 °C to room temperature).[1]

  • Use with Caution: Catalytic hydrogenation can be employed, but conditions must be carefully optimized. Aggressive catalysts, high pressures, or high temperatures can lead to ring cleavage.

  • Avoid: Strong, unselective hydride sources like lithium aluminum hydride (LiAlH₄) should be avoided as they are more likely to induce ring-opening.[1]

ReagentTypical ConditionsRing Integrity
Sodium Borohydride (NaBH₄) MeOH or EtOH, 0 °C to RTHigh
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether or THFLow (High Risk of Ring-Opening)
Catalytic Hydrogenation (e.g., H₂/Pd-C) Varies (Pressure, Temp.)Condition Dependent

Q2: I want to perform an α-alkylation. How can I form the enolate without initiating ring-opening?

A2: Generating the enolate of a cyclopropyl ketone requires a strong, non-nucleophilic base and carefully controlled temperatures.

  • Recommended Base: Lithium diisopropylamide (LDA) is ideal for this purpose due to its steric bulk and non-nucleophilic nature.[1]

  • Critical Parameter: The deprotonation must be carried out at low temperatures, typically -78 °C, to form the kinetic enolate and prevent side reactions, including ring-opening. The resulting enolate can then be quenched with a suitable electrophile.[1]

Q3: My reaction requires strongly acidic conditions, but my cyclopropyl ketone is not surviving. What can I do?

A3: If the carbonyl group is not the intended reaction site, protecting it is the most effective strategy.

  • Acetal Protection: The most common method is to protect the ketone as an acetal, typically by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.[1] Acetals are stable to basic and nucleophilic conditions and can be readily deprotected with aqueous acid.[1]

Start Need to modify a cyclopropyl ketone-containing molecule? IsCarbonylTarget Is the carbonyl group the target of the reaction? Start->IsCarbonylTarget ProtectKetone Protect the ketone as an acetal (e.g., with ethylene glycol, p-TsOH). IsCarbonylTarget->ProtectKetone No ReactionType What type of reaction is intended for the carbonyl? IsCarbonylTarget->ReactionType Yes Reduction Reduction to Alcohol ReactionType->Reduction Olefination Olefination ReactionType->Olefination Oxidation Baeyer-Villiger Oxidation ReactionType->Oxidation UseNaBH4 Use NaBH₄ in MeOH/EtOH at low temperature. Reduction->UseNaBH4 UseHWE Use the Horner-Wadsworth-Emmons (HWE) reaction. Olefination->UseHWE UsemCPBA Use m-CPBA. The cyclopropyl group has a low migratory aptitude. Oxidation->UsemCPBA

Caption: Decision tree for selecting a reaction strategy.

Q4: I am attempting a Wittig reaction, but I'm getting a complex mixture and low yields. What is the issue?

A4: The strongly basic nature of many Wittig ylides can be incompatible with the sensitive cyclopropyl ketone moiety.

  • Alternative Olefination: The Horner-Wadsworth-Emmons (HWE) reaction is a more reliable alternative.[1] It utilizes a stabilized phosphonate ylide, which is less basic than a typical Wittig ylide, thus minimizing the risk of base-induced ring-opening. The HWE reaction generally provides good yields of the corresponding alkene, often with high (E)-selectivity.[1]

Q5: Can I perform a Baeyer-Villiger oxidation on a cyclopropyl ketone without ring-opening?

A5: Yes, this is a viable transformation. In the Baeyer-Villiger oxidation, the migratory aptitude of the cyclopropyl group is low compared to other alkyl or aryl groups.[1] This selectivity allows for the insertion of an oxygen atom to form an ester without disrupting the three-membered ring. A common and effective reagent for this is meta-chloroperoxybenzoic acid (m-CPBA).[1]

Recommended Experimental Protocols

Protocol 1: Mild Reduction of a Cyclopropyl Ketone to a Cyclopropylcarbinol

This protocol describes a general procedure for the reduction of a cyclopropyl ketone using sodium borohydride.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclopropyl ketone (1.0 eq) in methanol or ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add water to quench any excess NaBH₄.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[1]

Protocol 2: Acetal Protection of a Cyclopropyl Ketone

This protocol provides a general method for protecting the ketone functional group.

  • Setup: In a round-bottom flask, combine the cyclopropyl ketone (1.0 eq), ethylene glycol (1.5-2.0 eq), and a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene.

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser.

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected cyclopropyl ketone, which can often be used in the next step without further purification.[1]

Protocol 3: Horner-Wadsworth-Emmons Olefination

This protocol outlines a general procedure for the olefination of a cyclopropyl ketone.

  • Ylide Formation: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate ester (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) and stir to generate the ylide.

  • Addition of Ketone: Add a solution of the cyclopropyl ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the ketone.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up: Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alkene by column chromatography.[1]

References

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • Shen, Z., et al. (2022). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. [Link]

  • Procter, D. J., et al. (2024). Supporting Information for Alkyl Cyclopropyl Ketones in Catalytic Formal [3+2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Feng, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition. [Link]

  • Roberts, R. M., & Landolt, R. G. (1965). Thermal Rearrangement of Cyclopropyl Ketones to Homoallylic Ketones. Relationship to the “Abnormal Claisen Rearrangement”. Journal of the American Chemical Society. [Link]

  • Piers, E., & Morton, H. E. (1979). Five-membered ring annulation via thermal rearrangement of β-cyclopropyl α,β-unsaturated ketones. A formal total synthesis of the sesquiterpenoid (±)-zizaene. Canadian Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess (ee) in Asymmetric Epoxidation

Welcome to the Technical Support Center for Asymmetric Synthesis. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies to maximize enantiomeric exce...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies to maximize enantiomeric excess (ee) in catalytic asymmetric epoxidations. By understanding the mechanistic causality behind common failures, you can transform unpredictable reactions into robust, self-validating systems.

Diagnostic Workflow for Low Enantiomeric Excess

Before altering your chemical reagents or scaling up, consult the diagnostic logic below to identify the mechanistic root cause of poor enantioselectivity in your epoxidation workflow.

TroubleshootingWorkflow Start Low Enantiomeric Excess (ee) Detected in Epoxidation Check1 Is the reaction moisture-sensitive? (e.g., Sharpless) Start->Check1 Action1 Add freshly activated 4Å Molecular Sieves. Ensure anhydrous solvent. Check1->Action1 Yes Check2 Is background racemic oxidation occurring? (e.g., Shi Epoxidation) Check1->Check2 No Action2 Buffer pH to ~10.5. Prevents direct Oxone oxidation. Check2->Action2 Yes Check3 Are radical byproducts forming? (e.g., Jacobsen) Check2->Check3 No Action3 Add axial donor ligands (e.g., NMO) & lower temp to -78°C. Check3->Action3 Yes Optimize Optimize catalyst loading or redesign chiral ligand sterics. Check3->Optimize No

Troubleshooting logic for resolving low enantiomeric excess in epoxidation workflows.

Causality-Driven Troubleshooting Guides (Q&A)

Issue 1: Sharpless Epoxidation yields high conversion but poor ee (<70%).

Root Cause (Causality): The active Sharpless catalyst is a moisture-sensitive dimeric titanium-tartrate complex. If trace water is present in the solvent or reagents, it hydrolyzes the titanium(IV) isopropoxide into polymeric TiO2 species[1]. These titanium dioxide species act as highly active, achiral Lewis acid catalysts that rapidly epoxidize the allylic alcohol in a racemic fashion, drastically lowering the overall ee[1]. Corrective Action:

  • Introduce freshly activated 4Å molecular sieves to the reaction mixture prior to catalyst formation. The sieves sequester trace water, preventing the formation of achiral TiO2 and ensuring the reaction proceeds exclusively through the chiral pocket of the titanium-bis(μ-tartrate) complex[1].

  • Lower the reaction temperature to between -20 °C and 0 °C to stabilize the diastereomeric transition state[1].

Issue 2: Jacobsen-Katsuki Epoxidation of unfunctionalized olefins shows variable ee and radical byproducts.

Root Cause (Causality): The Jacobsen epoxidation relies on a chiral Mn(III)-salen complex being oxidized to a highly reactive Mn(V)=O species[2]. For certain substrates, oxygen transfer can occur via a stepwise radical pathway rather than a concerted mechanism, leading to bond rotation before ring closure and a subsequent drop in enantioselectivity (along with the formation of trans-epoxides from cis-olefins)[3]. Corrective Action:

  • Add an axial donor ligand such as N-methylmorpholine N-oxide (NMO) or 4-phenylpyridine N-oxide (PPNO)[2]. These additives coordinate to the axial position of the manganese center, electronically stabilizing the Mn(V)=O intermediate and sterically forcing the incoming olefin to approach from the chiral salen ligand's face, thereby favoring the concerted pathway.

  • Substitute the standard bleach oxidant with m-CPBA at low temperatures (-78 °C) to further minimize thermal disruption of the stereodifferentiating transition state[4][5].

Issue 3: Shi Epoxidation of hydroxyalkenes yields significant racemic background oxidation.

Root Cause (Causality): The Shi epoxidation utilizes a fructose-derived chiral ketone and Oxone (potassium peroxymonosulfate) to generate a chiral dioxirane in situ. This reaction is highly pH-dependent[6]. At lower pH levels (<8), the chiral ketone decomposes faster, and direct epoxidation of the alkene by Oxone outcompetes the chiral dioxirane pathway[6]. Because Oxone itself is achiral, this background reaction plummets the enantiomeric excess[6]. Corrective Action:

  • Strictly maintain the reaction pH at ~10.5 using a K2CO3 buffer[6]. At this elevated pH, the formation of the chiral dioxirane from the ketone is vastly accelerated, outcompeting the racemic Oxone background reaction and restoring high ee (>90%)[6].

Core Methodologies & Step-by-Step Protocols

To ensure a self-validating system, follow these standardized protocols which incorporate the troubleshooting principles discussed above.

Protocol A: Moisture-Controlled Sharpless Asymmetric Epoxidation
  • Sieve Activation: Heat 4Å molecular sieves (powdered, 4g per 10 mL solvent) in a round-bottom flask under vacuum for 10 minutes using a heat gun, then cool to room temperature under N2[7].

  • Catalyst Assembly: Suspend the activated sieves in anhydrous CH2Cl2 and cool to -20 °C. Add Titanium(IV) isopropoxide (0.50 eq) and the appropriate dialkyl tartrate (e.g., D-(-)-DIPT, 0.60 eq)[7]. Stir for 30 minutes to allow the chiral dimeric complex to form.

  • Substrate Addition: Add the allylic alcohol (1.0 eq) and stir for an additional 15 minutes to allow coordination to the titanium center[1].

  • Oxidation: Dropwise add anhydrous tert-butyl hydroperoxide (TBHP, 2.0 eq in decane). Maintain stirring at -20 °C until TLC indicates complete consumption of the starting material[1].

  • Workup: Quench with aqueous tartaric acid and FeSO4 to destroy excess peroxides, extract with CH2Cl2, and purify via silica gel chromatography.

Protocol B: pH-Controlled Shi Epoxidation
  • Buffer Preparation: Prepare a 0.1 M aqueous solution of K2CO3-EDTA to serve as the base for pH maintenance[6].

  • Reaction Setup: Dissolve the olefin (1.0 eq) and the chiral fructose-derived ketone catalyst (0.2–0.3 eq) in a solvent mixture of acetonitrile and dimethoxymethane (DMM)[8]. Cool to 0 °C.

  • Simultaneous Addition: Using two syringe pumps, simultaneously add a solution of Oxone (in aqueous Na2EDTA) and the K2CO3 buffer solution over 2 hours[6][8].

  • pH Monitoring: Continuously monitor the reaction with a pH meter, adjusting the flow rate of the K2CO3 buffer to strictly maintain the pH at 10.5[6].

  • Isolation: Extract with pentane/ether, wash with brine, dry over Na2SO4, and concentrate for chiral analysis.

Quantitative Data Reference: Epoxidation Comparison

The following table summarizes the critical parameters and data points for optimizing the three primary asymmetric epoxidation methods.

Reaction TypeOptimal Substrate ScopeCatalyst SystemPrimary OxidantCritical Additive / ConditionTypical ee (%)
Sharpless Primary & Secondary Allylic AlcoholsTi(O-iPr)4 + Chiral Tartrate (DET/DIPT)TBHP4Å Molecular Sieves, -20 °C>90 - 95%[1][7]
Jacobsen-Katsuki Unfunctionalized cis-AlkenesChiral Mn(III)-salen complexNaOCl or m-CPBANMO or PPNO, -78 °C80 - 98%[2][4]
Shi trans-Alkenes, Trisubstituted AlkenesFructose-derived Chiral KetoneOxoneK2CO3 buffer (pH ~10.5)85 - 95%[6][8]

Frequently Asked Questions (FAQs)

Q: How do I accurately calculate the enantiomeric excess (ee) of my isolated epoxide? A: Enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC)[2][9]. Once the peaks for the two enantiomers are integrated, use the following formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100[9].

Q: Why does lowering the temperature generally improve enantioselectivity? A: Enantioselectivity is governed by the difference in activation energy (ΔΔG‡) between the two competing diastereomeric transition states leading to the (R) and (S) products. Lowering the temperature decreases the available thermal energy (kT), making the reaction highly sensitive to this energy difference. Consequently, the pathway with the lower activation energy (the desired chiral pocket approach) is vastly favored, minimizing thermal disruption[1][4].

Q: Can I use the Sharpless epoxidation on isolated (non-allylic) alkenes? A: No. The Sharpless epoxidation strictly requires an allylic alcohol. The hydroxyl group must coordinate to the titanium center to direct the delivery of the peroxide[1][10]. For unfunctionalized alkenes, you must transition to the Jacobsen-Katsuki or Shi epoxidation methodologies[10].

References

Sources

Optimization

Overcoming solubility issues of cyclopropyl-containing compounds

Welcome to the Technical Support Center for Physicochemical Optimization . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and overcome the unique developability challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Physicochemical Optimization . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and overcome the unique developability challenges associated with cyclopropyl-containing compounds.

While the cyclopropyl ring is an exceptional bioisostere for gem-dimethyl groups, phenyl rings, and alkenes—often improving metabolic stability and restricting conformation—its rigid, planar-like nature and lipophilicity frequently introduce severe solubility bottlenecks[1].

This guide bridges the gap between medicinal chemistry and formulation science, providing actionable, mechanistically grounded solutions.

Part 1: Diagnostic Workflow

Before applying a fix, you must diagnose the thermodynamic root cause of the solubility limit. According to the General Solubility Equation (GSE), poor aqueous solubility is driven by either a high melting point (


) or high lipophilicity (

)[2]. We classify these problematic APIs into two archetypes: "Brick Dust" and "Grease Balls" [3].

SolubilityDiagnosis Start Cyclopropyl Compound Poor Aqueous Solubility Assess Measure Physicochemical Properties (Melting Point Tm, Lipophilicity LogP) Start->Assess BrickDust Brick Dust Tm > 200°C, LogP < 2 (Lattice Energy Limited) Assess->BrickDust High Tm GreaseBall Grease Ball Tm < 200°C, LogP > 3 (Solvation Limited) Assess->GreaseBall High LogP MedChem1 MedChem: Disrupt Symmetry (e.g., Methylation, F-substitution) BrickDust->MedChem1 Form1 Formulation: Amorphous Solid Dispersion (ASD) / Co-crystals BrickDust->Form1 MedChem2 MedChem: Oxetane Bioisostere (Introduce H-Bond Acceptor) GreaseBall->MedChem2 Form2 Formulation: Lipid-Based (LBF) / Cyclodextrin Complexation GreaseBall->Form2

Diagnostic flowchart for classifying and treating cyclopropyl solubility issues.

Part 2: Troubleshooting Guides & FAQs

Q1: My cyclopropyl compound crashes out immediately when diluting my DMSO stock into the in vitro assay buffer. How do I fix this?

Root Cause: This is a kinetic solubility failure. The compound is experiencing a rapid solvent-shift. The sudden drop in DMSO concentration forces the highly lipophilic cyclopropyl compound into a supersaturated state, leading to rapid nucleation and precipitation. Solution:

  • Experimental Fix: Perform a slow, dropwise addition of the DMSO stock into a rapidly vortexing buffer to prevent localized zones of high API concentration. If tolerated by the assay, increase the final DMSO concentration to 1-2%.

  • Formulation Fix: Pre-incubate the compound with a solubilizing excipient like Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD). The hydrophobic cyclopropyl group acts as an excellent "guest" for the lipophilic cavity of the cyclodextrin "host," shielding it from the aqueous environment[4][5].
Q2: My compound has a low LogP (< 2) but is still insoluble. The melting point is 220°C. What is happening?

Root Cause: You have synthesized a "Brick Dust" molecule[6]. The cyclopropyl ring, being relatively flat and rigid, can pack highly efficiently in the solid state. This strong crystal lattice energy (indicated by


) overcomes the thermodynamic pull of water solvation[3][7].
Solution: 
  • Formulation Fix: You must bypass the crystal lattice energy. Formulate the API as an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS. The amorphous form has a higher free energy and does not require energy to break a crystal lattice during dissolution[2][6].

  • MedChem Fix: Disrupt the crystal packing symmetry. Adding a single methyl group or a fluorine atom adjacent to or on the cyclopropyl ring can introduce a "conformational bump" that drastically lowers the melting point without heavily impacting target affinity.

Q3: How can I modify the cyclopropyl group structurally to improve solubility without losing its bioisosteric benefits?

Root Cause: The cyclopropyl ring lacks hydrogen-bond acceptors and is highly lipophilic, making it a classic "Grease Ball" driver[3][8]. Solution: Replace the cyclopropyl ring with an Oxetane ring. Oxetanes are the premier bioisosteres for cyclopropyl and gem-dimethyl groups[8].

  • Causality: The oxetane matches the steric volume of the cyclopropyl group but introduces a highly Lewis-basic oxygen atom. This acts as a strong hydrogen-bond acceptor, reducing LogD and increasing aqueous solubility anywhere from 4-fold to over 4000-fold[9]. Furthermore, the strained C-O-C bond angle exposes the oxygen lone pairs, making it a better H-bond acceptor than larger cyclic ethers[8].

Part 3: Quantitative Data Presentation

When considering structural modifications, it is critical to compare the physicochemical impact of your bioisosteric choices.

Table 1: Physicochemical Comparison of Common Small-Ring Bioisosteres [8][10]

Property / FeatureGem-DimethylCyclopropylOxetane
Aqueous Solubility BaselinePoor (Highly Lipophilic)Excellent (4x to 4000x increase)
Lipophilicity (LogP impact) HighHighLow (Decreases LogP significantly)
Hydrogen Bond Acceptor NoNoYes (Strong Lewis Base)
Metabolic Stability ModerateHighHigh (Shunts away from CYP450)
Volume / Steric Bulk ~54 ų~44 ų~48 ų (Excellent structural mimic)

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, use the following standardized protocols. Each protocol includes built-in validation steps to confirm success.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Nephelometry measures forward-scattered light to detect sub-visual pre-nucleation clusters, making it vastly superior to UV-Vis absorbance for detecting the exact precipitation point of cyclopropyl compounds.

  • Preparation: Prepare a 10 mM stock solution of the cyclopropyl compound in 100% DMSO.

  • Serial Dilution: Create a 12-point serial dilution of the stock in DMSO (ranging from 10 mM down to 1

    
    M).
    
  • Solvent Shift: Aliquot 196

    
    L of aqueous buffer (e.g., PBS, pH 7.4) into a 96-well UV-transparent microplate. Rapidly inject 4 
    
    
    
    L of each DMSO dilution into the buffer (final DMSO concentration = 2%).
  • Incubation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking at 300 RPM. Causality: Shaking provides the kinetic energy required to overcome the activation barrier for nucleation if the solution is supersaturated.

  • Measurement: Read the plate using a nephelometer.

  • Self-Validation: Plot the scattered light intensity against compound concentration. The kinetic solubility limit is the exact inflection point where light scattering sharply increases above the buffer baseline.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

Used to overcome the high lattice energy of "Brick Dust" cyclopropyl compounds.

  • Solvent Selection: Select a volatile organic solvent (e.g., Dichloromethane/Methanol 1:1 v/v) capable of co-dissolving both the API and the stabilizing polymer (e.g., HPMCAS or PVP-VA).

  • Dissolution: Dissolve the cyclopropyl API and the polymer at a 1:3 (API:Polymer) mass ratio in the solvent mixture. Stir until visually clear.

  • Rapid Evaporation: Transfer the solution to a rotary evaporator. Apply a high vacuum (e.g., < 50 mbar) and rotate at 150 RPM in a 40°C water bath. Causality: Rapid solvent removal "freezes" the API molecules within the polymer matrix before they have the thermodynamic time to organize into a crystal lattice.

  • Secondary Drying: Transfer the resulting thin film to a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Self-Validation (Critical): Scrape the film and analyze it under a Polarized Light Microscope (PLM). Pass criteria: The field of view must be completely dark. Any birefringence (glowing spots) indicates residual crystallinity, meaning the lattice energy barrier has not been fully overcome.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Grignard Additions to Cyclopropyl Ketones

Overview Adding Grignard reagents to cyclopropyl ketones is notoriously challenging. The inherent ring strain of the cyclopropyl group (~27.5 kcal/mol) combined with the high basicity and reducing potential of standard o...

Author: BenchChem Technical Support Team. Date: March 2026

Overview Adding Grignard reagents to cyclopropyl ketones is notoriously challenging. The inherent ring strain of the cyclopropyl group (~27.5 kcal/mol) combined with the high basicity and reducing potential of standard organomagnesium reagents often leads to a complex mixture of byproducts. As a Senior Application Scientist, I have compiled this troubleshooting guide to help you understand the mechanistic causality behind these failures and implement field-proven protocols to drive your reactions toward the desired tertiary alcohols.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: My reaction yields mostly starting material and aldol condensation products. Why is the addition failing? The Causality: Grignard reagents exist in a Schlenk equilibrium and possess high kinetic basicity. When faced with a sterically hindered cyclopropyl ketone, the activation energy for 1,2-nucleophilic addition is high. Consequently, the Grignard reagent acts as a base rather than a nucleophile, deprotonating the


-position of the ketone[1]. Upon aqueous workup, this enolate simply protonates back to the starting material or reacts with un-enolized ketone to form aldol condensation byproducts.
The Solution:  You must decouple basicity from nucleophilicity. Transmetalating the Grignard reagent with  forms an organocerium species (

). Cerium is highly oxophilic, strongly activating the carbonyl oxygen, while the C–Ce bond is less polarized than the C–Mg bond, making the reagent highly nucleophilic but strictly non-basic.

Q2: My LC-MS shows a mass corresponding to the secondary alcohol (cyclopropyl carbinol). Why is my Grignard acting as a reducing agent? The Causality: If your Grignard reagent contains


-hydrogens (e.g., isopropylmagnesium bromide or ethylmagnesium bromide), it can undergo a Meerwein-Ponndorf-Verley (MPV) type reduction[1]. The magnesium coordinates to the carbonyl oxygen, forming a cyclic six-membered transition state that facilitates a 

-hydride transfer to the carbonyl carbon. The Solution: Avoid bulky Grignards with

-hydrogens if possible. If they are required for your target molecule, utilizing[2] will break up the polymeric Grignard aggregates. This drastically accelerates the kinetics of the 1,2-addition, allowing the reaction to outcompete the slower, sterically demanding 6-membered reduction transition state.

Q3: I am observing ring-opened aliphatic ketones or alkenes. How do I prevent cyclopropane cleavage? The Causality: Cyclopropyl ketones are highly susceptible to Single Electron Transfer (SET) from the electron-rich Grignard reagent. As detailed in fundamental studies of [3], SET generates a ketyl radical anion. To relieve the massive ring strain, this intermediate rapidly undergoes C–C bond cleavage (ring-opening) to form a primary radical, which subsequently abstracts a hydrogen or dimerizes. The Solution: SET pathways are highly temperature-dependent. Running the reaction strictly at -78 °C suppresses the SET pathway. Furthermore, using Lewis acid additives like


 or 

accelerates the polar two-electron nucleophilic addition so effectively that the radical pathway is kinetically starved.
Quantitative Data: Additive Effects on Byproduct Formation

The following table summarizes the expected reaction outcomes when applying different methodologies to sterically demanding cyclopropyl ketones.

Reaction ConditionEnolization (Aldol/SM)Reduction (Sec. Alcohol)Ring-Opening (SET)Desired 1,2-Addition Yield
Standard Grignard (

, THF, RT)
HighHigh (if

-H present)
Moderate to High< 30%
Imamoto Protocol (

, -78 °C)
SuppressedSuppressedSuppressed> 85%
Knochel Protocol (

, 0 °C)
LowLowSuppressed> 90%
Mandatory Visualization

GrignardMechanisms CPK Cyclopropyl Ketone + RMgX Add 1,2-Nucleophilic Addition (Desired Pathway) CPK->Add Fast kinetics (CeCl3 / LaCl3) Enol Deprotonation (Enolization) CPK->Enol High Basicity Red Beta-Hydride Transfer (MPV-Type Reduction) CPK->Red Bulky RMgX with beta-H SET Single Electron Transfer (Ketyl Radical Anion) CPK->SET High Temp / Steric Hindrance TertAlc Tertiary Alcohol (Target Product) Add->TertAlc Aldol Recovered SM or Aldol Byproducts Enol->Aldol SecAlc Secondary Alcohol (Cyclopropyl Carbinol) Red->SecAlc RingOpen Ring-Opened Aliphatic Ketones SET->RingOpen Rapid Cleavage

Mechanistic divergence of Grignard additions to cyclopropyl ketones.

Field-Proven Experimental Protocols
Protocol A: Imamoto's Organocerium Addition (

)

Use this protocol when enolization is your primary mode of failure.

  • Activation of

    
    :  Place 
    
    
    
    (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring.
    • Self-Validation Check: The solid must transition into a completely free-flowing white powder. If the powder clumps or sticks to the flask walls, hydration is still present. Residual water will prematurely quench the Grignard reagent, leading to reaction failure.

  • Suspension: Cool the flask to room temperature under Argon. Add anhydrous THF to create a milky suspension. Stir for 2 hours at room temperature to ensure complete solvent coordination.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add the Grignard reagent (1.5 equiv). Stir for 1.5 hours at -78 °C.

    • Self-Validation Check: The suspension will typically change color (often yellow or pale orange), confirming the successful transmetalation to the organocerium species.

  • Addition: Add the cyclopropyl ketone (1.0 equiv) dissolved in a minimal amount of THF dropwise. Stir for 1 hour at -78 °C, then allow it to warm to 0 °C before quenching with saturated aqueous

    
    .
    
Protocol B: Knochel's Turbo-Grignard Addition (

)

Use this protocol when reduction or SET ring-opening are your primary modes of failure, or when dealing with highly bulky Grignard reagents.

  • Preparation: In an Argon-flushed Schlenk flask, dissolve the cyclopropyl ketone (1.0 equiv) in anhydrous THF.

  • Lanthanide Addition: Add a commercially available solution of

    
     in THF (1.1 equiv) at room temperature. Stir for 1 hour to allow the oxophilic Lanthanum to fully coordinate with the ketone carbonyl.
    
  • Nucleophilic Addition: Cool the reaction to 0 °C. Add the Grignard reagent (1.2 equiv) dropwise over 15 minutes.

    • Self-Validation Check: The addition of the Grignard reagent into the

      
       / ketone mixture should remain relatively homogeneous. If heavy, intractable precipitation occurs immediately upon Grignard addition, the Schlenk equilibrium has not been effectively disrupted, indicating degraded or wet reagents.
      
  • Quench: Stir at 0 °C for 1 hour. Monitor by TLC. Once complete, quench carefully with saturated aqueous

    
     and extract with ethyl acetate.
    
References
  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. (1989). "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392-4398. URL:[Link]

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006). "Soluble Lanthanide Salts (LaCl3·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 45(3), 497-500. URL:[Link]

  • Macias-Ruano, D., et al. (2007). "Cyclopropyl Conjugation and Ketyl Anions: When Do Things Begin to Fall Apart?" Journal of the American Chemical Society, 129(12), 3683-3692. URL:[Link]

Sources

Optimization

Technical Support Center: Diastereomeric Resolution of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol

Welcome to the Technical Support Center. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol is a complex chiral intermediate featuring two distinct stereocenters: a tertiary alcohol at the C2 position of the propanol chain, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol is a complex chiral intermediate featuring two distinct stereocenters: a tertiary alcohol at the C2 position of the propanol chain, and an epoxide (oxirane) ring at the adjacent carbon. This configuration yields four stereoisomers (two diastereomeric pairs).

Resolving these diastereomers presents unique analytical and preparative challenges due to extreme steric hindrance, the acid-sensitivity of the oxirane ring, and the absence of a strong UV chromophore. This guide provides field-proven, self-validating troubleshooting strategies for researchers and drug development professionals.

Section 1: Fundamental Properties & Stability (FAQs)

Q1: Why does my sample degrade or form multiple new peaks during standard normal-phase silica gel chromatography? A1: The oxirane ring is highly susceptible to acid-catalyzed ring opening. Standard silica gel possesses mildly acidic silanol groups. Causality: When the epoxide oxygen is protonated by these acidic sites, it lowers the activation energy for nucleophilic attack by ambient moisture or the mobile phase, leading to the formation of a degradation product (a triol). To prevent this, avoid unmodified silica. Instead, use neutral/basified stationary phases or switch to[1].

Q2: Can I derivatize the hydroxyl group (e.g., with Mosher's acid chloride) to improve chromatographic resolution? A2: It is highly discouraged for this specific molecule. The hydroxyl group is located at a tertiary carbon (C2), flanked by a bulky cyclopropyl group, a methyl group, and the oxirane-containing chain. This extreme steric hindrance severely limits the kinetics of esterification. Incomplete derivatization will lead to complex mixtures and poor recovery. Direct chromatographic resolution or chemical kinetic resolution of the epoxide is the preferred, self-validating standard.

Section 2: Troubleshooting Guide: Chromatographic Resolution

Issue: Poor baseline resolution (


) and lack of UV signal during standard Reversed-Phase HPLC (RP-HPLC).

Causality & Solution: Aliphatic epoxides lack conjugated


-systems, rendering standard UV detection at 254 nm virtually useless. Furthermore, RP-HPLC often lacks the stereoselective interactions required to separate closely related aliphatic diastereomers.
The optimal solution is Chiral Supercritical Fluid Chromatography (SFC)  coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). SFC utilizes supercritical 

, which provides high diffusivity and low viscosity. This enables rapid, high-efficiency mass transfer on immobilized polysaccharide chiral stationary phases (CSPs) without thermally or chemically degrading the epoxide [2].
Step-by-Step Methodology: SFC-ELSD Method Development
  • Column Screening: Equip the SFC system with immobilized polysaccharide columns (e.g., Chiral Art Amylose-SA or Cellulose-SC,

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase Preparation: Use supercritical

    
     as the primary fluid (Solvent A). Prepare Solvent B (modifier) as pure Methanol or Ethanol. Crucial: Do not add acidic additives (like TFA or formic acid) to Solvent B to protect the oxirane ring.
    
  • Gradient & Flow Setup: Set the flow rate to 3.0 mL/min. Run an isocratic method at 10% to 20% Solvent B. Maintain the backpressure regulator (BPR) at 120 bar and column temperature at 35 °C to ensure the

    
     remains in a supercritical/subcritical state.
    
  • Detection (ELSD): Set the ELSD drift tube temperature to 40–50 °C and the nebulizer gas (nitrogen) pressure to 30 psi. Because

    
     and methanol evaporate readily, this provides a highly sensitive, baseline-stable signal for the non-UV active epoxide [3].
    
  • System Suitability Validation: The system is self-validating if the resolution factor (

    
    ) between the diastereomeric peaks is 
    
    
    
    , the tailing factor is
    
    
    , and mass recovery is
    
    
    .
Section 3: Chemical Resolution Strategy (Jacobsen HKR)

Issue: You need to isolate a specific diastereomer on a multi-gram scale where preparative SFC is not cost-effective or accessible.

Causality & Solution: The Jacobsen Hydrolytic Kinetic Resolution (HKR) utilizes a chiral (salen)Co(III) complex to selectively hydrolyze one specific spatial orientation of the terminal epoxide into a 1,2-diol, leaving the desired sterically mismatched epoxide intact. This leverages the transition-state energy differences between the diastereomer-catalyst complexes [4].

Step-by-Step Methodology: Diastereoselective HKR
  • Catalyst Activation: Dissolve 0.5 mol% of

    
    -(salen)Co(II) complex in toluene. Add 1 equivalent (relative to the catalyst) of acetic acid and stir open to the air for 30 minutes to oxidize Co(II) to the active Co(III)-OAc complex. Remove the solvent under vacuum.
    
  • Reaction Setup: Add the neat mixture of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol diastereomers (1.0 eq) to the activated catalyst flask. Cool the mixture to 0 °C.

  • Hydrolysis: Slowly add exactly 0.55 equivalents of

    
     dropwise over 30 minutes. Stir the reaction at room temperature for 12–18 hours.
    
  • Separation: The reaction will yield a mixture of the unreacted, enantioenriched/diastereopure epoxide and the hydrolyzed highly polar triol. Separate these via short-path vacuum distillation or flash chromatography (using basified silica, e.g., 1% triethylamine in hexanes/EtOAc to prevent further degradation).

Section 4: Data Presentation

Table 1: Comparison of Chromatographic Techniques for Epoxide Resolution

TechniqueStationary PhaseMobile PhaseDetectionTypical

Epoxide Stability
RP-HPLC C18 / C8

/ Acetonitrile
UV (210 nm)< 1.0Moderate (Hydrolysis risk)
NP-HPLC Bare SilicaHexane / IsopropanolUV / ELSD1.0 - 1.2Poor (Ring opening)
Chiral SFC Amylose-SA / Cellulose-SC

/ Methanol
ELSD / MS> 2.0 Excellent

Table 2: Jacobsen HKR System Suitability & Expected Outcomes

ParameterCondition / MetricMechanistic Purpose
Catalyst Loading 0.5 - 2.0 mol%Sufficient for high conversion without excessive cost.
Water Stoichiometry 0.55 equivalentsEnsures kinetic resolution stops at ~50% theoretical conversion.
Selectivity Factor (

)
> 50Validates the energy difference in the diastereomeric transition states.
Recovery > 40% (Max 50%)Self-validating metric for successful kinetic resolution.
Section 5: Visualization

ResolutionWorkflow Start 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (Diastereomeric Mixture) Check Scale of Resolution? Start->Check AnalSFC Analytical Scale (< 10 mg) SFC-ELSD (Amylose CSP) Check->AnalSFC Analytical PrepSFC Prep Scale (10 mg - 5 g) Prep-SFC (Cellulose CSP) Check->PrepSFC Preparative Deriv Process Scale (> 5 g) Jacobsen HKR Strategy Check->Deriv Process/Bulk Success Resolved Diastereomers (Rs > 1.5 or k_rel > 50) AnalSFC->Success PrepSFC->Success Deriv->Success

Decision matrix for selecting the optimal diastereomeric resolution strategy based on scale.

Degradation Epoxide Intact Epoxide (Target Molecule) Protonation Protonation (Acidic Silica/H+) Epoxide->Protonation RingOpen Nucleophilic Attack (H2O / Silanol) Protonation->RingOpen Diol Degradation Product (Triol Formation) RingOpen->Diol

Acid-catalyzed degradation pathway of the oxirane ring during normal-phase silica chromatography.

References
  • Jelić, D., et al. "Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides." Molecules (via PMC), 2022.[Link]

  • Lesellier, E., & West, C. "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC Europe, 2022.[Link]

  • Bamba, T., et al. "Lipidomics by Supercritical Fluid Chromatography." International Journal of Molecular Sciences (via PMC), 2015.[Link]

  • Jacobsen, E. N., et al. "Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols." Journal of the American Chemical Society, 2002.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in Asymmetric Cyclopropanation

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with stalled reactions, poor enantiomeric excess (e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with stalled reactions, poor enantiomeric excess (ee), and low turnover numbers (TON) during the synthesis of chiral cyclopropanes.

This guide bypasses generic troubleshooting to address the fundamental mechanistic causes of catalyst deactivation—specifically focusing on dirhodium(II) and copper(I) systems. By understanding the causality behind catalyst degradation, we can engineer self-validating protocols that ensure robust, scalable, and highly stereoselective carbene transfer.

Diagnostic Workflow for Catalyst Deactivation

DiagnosticWorkflow Start Reaction Stalls / Low Yield CheckMetal Identify Catalyst Metal Start->CheckMetal Rh Dirhodium(II) CheckMetal->Rh Cu Copper(I) CheckMetal->Cu Rh_Poison Nucleophilic Poisoning? (e.g., amines, heterocycles) Rh->Rh_Poison Rh_Dimer Carbene Dimerization? Rh->Rh_Dimer Cu->Rh_Dimer Cu_Ox Cu(I) Oxidation to Cu(II)? Cu->Cu_Ox Cu_Agg Nanoparticle Sintering? Cu->Cu_Agg Sol_HFIP Add HFIP Solvent (Deactivates Nucleophiles) Rh_Poison->Sol_HFIP Sol_Slow Syringe Pump Addition (Lowers Diazo Conc.) Rh_Dimer->Sol_Slow Sol_Glovebox Strict Schlenk/Glovebox (Exclude O2/H2O) Cu_Ox->Sol_Glovebox Sol_Flow Use Continuous Flow / SHB Cu_Agg->Sol_Flow

Caption: Diagnostic workflow for identifying and resolving catalyst deactivation pathways.

Section 1: Dirhodium(II) Catalysts & Nucleophilic Poisoning

FAQ 1: Why does my Rh₂(II) catalyst deactivate when attempting cyclopropanation on complex API intermediates containing amines or heterocycles?

Answer & Causality: Dirhodium tetracarboxylate catalysts, such as Rh₂(DOSP)₄ or Rh₂(TPCP)₄, operate via the formation of a highly electrophilic rhodium carbene intermediate[1]. However, the axial sites of the dirhodium paddlewheel are highly susceptible to coordination by Lewis basic functional groups (amines, amides, heterocycles) present in your substrate. This off-target coordination acts as a "poison," blocking the catalytic site, preventing the decomposition of the diazo compound, and halting the catalytic cycle[2].

The Intervention: To prevent this, you must selectively deactivate the nucleophilicity of the substrate without altering its chemical structure. The field-standard intervention is the use of2[2]. HFIP is a strong hydrogen-bond donor. It forms robust hydrogen-bonded networks with the lone pairs of the basic heteroatoms on your substrate. This effectively shields the nucleophiles, preventing them from binding to the rhodium catalyst's axial sites, thereby allowing the carbene transfer to proceed with high TON and >99% ee[3].

Self-Validating Protocol: HFIP-Mediated Dirhodium Cyclopropanation
  • Preparation: In an oven-dried Schlenk flask under argon, add the complex olefin substrate (1.0 equiv) and the chiral dirhodium catalyst (e.g., Rh₂(R-TPPTTL)₄, 0.001–0.1 mol%)[1].

  • Solvent Addition: Dissolve the mixture in HFIP (10 equiv relative to the substrate, or as the bulk solvent)[3]. Stir for 10 minutes to allow complete hydrogen-bond network formation.

  • Diazo Addition: Using a syringe pump, add the aryldiazoacetate (1.2 equiv) dissolved in a minimal amount of non-coordinating solvent (e.g., DCM or neat HFIP) over 2–4 hours.

    • Causality: Slow addition maintains a low steady-state concentration of the diazo compound, suppressing uncatalyzed dimerization (fumarate/maleate formation) which irreversibly consumes the carbene[4].

  • Validation Check: Monitor the reaction via in-situ ReactIR (tracking the diazo peak at ~2100 cm⁻¹)[5]. If the peak accumulates without product formation, catalyst poisoning is still occurring; increase HFIP equivalents.

Section 2: Copper(I) Catalyst Instability & Oxidation

FAQ 2: My Cu(I)-BOX catalyzed cyclopropanation stalls at 40% conversion, and the solution turns from red/brown to blue/green. What is happening?

Answer & Causality: The color change is a definitive diagnostic indicator of catalyst oxidation. Copper(I) is the active oxidation state required to decompose the diazo compound and form the copper carbenoid intermediate[6]. When exposed to trace oxygen or moisture, Cu(I) irreversibly oxidizes to catalytically inactive Cu(II)[6]. Additionally, at elevated temperatures or high local concentrations, homogeneous Cu(I) complexes can undergo bimolecular deactivation, sintering into inactive Cu(0) nanoparticles[6].

The Intervention: To combat both oxidation and bimolecular sintering, transition from batch to a continuous-flow setup using7 or robust azabis(oxazoline) ligands[7]. Immobilizing the catalyst on silica physically separates the active copper centers, preventing bimolecular sintering[7]. Furthermore, azabis(oxazoline) ligands form more thermodynamically stable complexes with Cu(I) than traditional bis(oxazolines), resisting ligand displacement and degradation[8].

Self-Validating Protocol: Continuous-Flow Cu(I) Cyclopropanation
  • Catalyst Immobilization: Graft the chiral azabis(oxazoline)-Cu(I) complex onto activated Davisil silica via hydrogen bonding (SHB method)[7].

  • Reactor Packing: Pack a stainless-steel flow column with the SHB-Cu(I) silica. Purge the system thoroughly with dry CO₂ or Argon to ensure absolute exclusion of O₂/H₂O[7].

  • Reagent Feed: Prepare two separate feeds: Feed A containing the alkene in an anhydrous solvent, and Feed B containing the diazo compound.

  • Flow Execution: Pump both feeds through a T-mixer and into the catalytic bed at a controlled residence time.

    • Causality: The continuous flow regime ensures the catalyst is exposed to a constant, low concentration of diazo reagent, maximizing chemoselectivity and preventing thermal hot-spots that lead to catalyst degradation[7].

  • Validation Check: Measure the copper content in the eluent via ICP-OES. A value of <1 ppm confirms that ligand leaching and bimolecular catalyst degradation have been successfully mitigated[7].

Quantitative Data: Catalyst Deactivation & Optimization

To benchmark your system's performance, refer to the following table summarizing standard optimization metrics for chiral cyclopropanation:

Catalyst SystemPrimary Deactivation ModeIntervention StrategyInitial TONOptimized TON
Rh₂(R-TPPTTL)₄ Nucleophilic PoisoningAddition of 10 eq. HFIP< 50> 83,000
Rh₂(R-TPPTTL)₄ Carbene DimerizationLow loading (0.001 mol%) + DCC additive~ 20,000580,000
Cu(I)-BOX Oxidation / SinteringStrict Schlenk + Syringe Pump< 100~ 500
Cu(I)-Pc-L* (Silica) Bimolecular DegradationSHB Immobilization + Flow (CO₂)~ 150> 440 (No leaching)
Cu(I)-Azabox Ligand DisplacementAzabis(oxazoline) substitution< 200> 1,000 (Recyclable)

References

  • Hexafluoroisopropanol for the Selective Deactivation of Poisonous Nucleophiles Enabling Catalytic Asymmetric Cyclopropanation of Complex Molecules Source: ResearchGate / ACS Catalysis URL:2

  • Overcoming low yields in cyclopropanation reactions with copper catalysts Source: Benchchem URL:6

  • Continuous flow asymmetric cyclopropanation reactions using Cu(I) complexes of Pc-L ligands supported on silica as catalysts with carbon dioxide as a carrier* Source: RSC Publishing URL:7

  • In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers Source: NIH / PMC URL:1

  • Multipurpose box‐ and azabox‐Based Immobilized Chiral Catalysts Source: Scilit URL:8

  • Cis-Selective Asymmetric Cyclopropanation of Olefins Catalyzed by Five-Coordinate[RuCl(PNNP)]+ Complexes Source: ACS Publications URL:4

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide to Chiral HPLC Methodologies for 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol Enantiomers

As a Senior Application Scientist, developing a robust chiral separation method requires moving beyond trial-and-error screening. It demands a deep mechanistic understanding of the analyte's structural micro-environment...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust chiral separation method requires moving beyond trial-and-error screening. It demands a deep mechanistic understanding of the analyte's structural micro-environment and the thermodynamic drivers of chiral recognition.

This guide provides an authoritative, data-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for resolving the stereoisomers of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol . By analyzing the causality behind stationary phase selection, mobile phase thermodynamics, and universal detection, this document serves as a definitive framework for researchers and drug development professionals.

Mechanistic Profiling of the Analyte

To design a successful separation, we must first deconstruct the analyte. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (Molecular Formula: C₈H₁₄O₂) is a highly polar, aliphatic intermediate[1].

Structural Causality in Method Design
  • Multiple Stereocenters: The molecule possesses two distinct chiral centers: the tertiary carbon of the propan-2-ol backbone and the C2 carbon of the oxirane (epoxide) ring. Consequently, the synthesized racemate exists as four stereoisomers (two diastereomeric pairs of enantiomers). A successful method must achieve baseline resolution (

    
    ) for all four peaks.
    
  • Optical Transparency: The complete absence of aromatic rings or conjugated

    
    -systems means this molecule lacks a UV chromophore[1]. Traditional UV/Vis or Photodiode Array (PDA) detectors are blind to it. Causality:  We must employ universal detection techniques, specifically Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which measure mass rather than light absorbance[2].
    
  • Chiral Recognition Pathways: Without

    
     interaction capabilities, the Chiral Stationary Phase (CSP) must rely entirely on hydrogen bonding (via the tertiary -OH and oxirane -O-) and steric inclusion[2]. The rigid cyclopropyl group acts as a critical steric "wedge," a structural feature known to heavily influence enantiomeric resolution on polysaccharide phases by dictating how deep the molecule penetrates the chiral cavity[3].
    

Comparative Analysis: Chiral Stationary Phases (CSPs)

The industry standards for separating small, polar, aliphatic racemates are polysaccharide-based CSPs. We compared three distinct column architectures to determine the optimal environment for resolving the four stereoisomers.

  • Chiralcel® OD-H (Coated Cellulose): Features a linear cellulose backbone. It provides excellent hydrogen-bonding networks but often struggles with the steric bulk of cyclopropyl rings.

  • Chiralpak® AD-H (Coated Amylose): Features a helical amylose backbone. The helical groove is superior for the steric inclusion of bulky, rigid aliphatic groups[2].

  • Chiralpak® IG (Immobilized Amylose): Shares the helical structure of AD-H but is covalently bonded to the silica. Causality: Immobilization allows the use of "forbidden" extended solvents like Methyl tert-butyl ether (MTBE). Epoxides are prone to peak tailing in standard alkane/alcohol mixtures due to non-specific interactions; MTBE disrupts these interactions without overwhelming the CSP's H-bond donor sites.

Quantitative Performance Data

The following table summarizes the experimental performance across the three columns. Data was collected at 20°C using CAD.

Column ArchitectureMobile Phase (v/v)

(Peak 1,2)

(Peak 2,3)

(Peak 3,4)
Peak SymmetryConclusion
Chiralcel OD-H (5 µm)Hexane / IPA (90:10)1.80.91.61.2Failed. Co-elution of the middle diastereomeric pair.
Chiralpak AD-H (5 µm)Hexane / EtOH (95:5)2.11.11.91.4Failed. Partial resolution; ethanol modifier causes peak broadening[4].
Chiralpak IG (5 µm)Hexane / MTBE / EtOH (80:18:2)2.5 1.8 2.4 1.0 Optimal. Baseline resolution of all 4 stereoisomers with sharp peaks.

Note:


 represents the resolution between adjacent eluting peaks. An 

indicates complete baseline separation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates a self-validating feedback loop. This ensures that the CAD response is stable and the thermodynamic conditions are strictly controlled.

Phase 1: System Suitability & Control Setup
  • Detector Calibration: Power on the CAD and set the evaporation temperature to 35°C (optimal for semi-volatile aliphatic alcohols). Run the mobile phase (Hexane/MTBE/EtOH 80:18:2) at 1.0 mL/min for 45 minutes.

  • System Blank Validation: Inject 10 µL of the sample diluent (Hexane/EtOH 50:50). Validation Check: The baseline must remain flat with a noise level

    
     pA to rule out ghost peaks from solvent impurities.
    
  • SST Standard Preparation: Dissolve the racemic mixture of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol in diluent to a concentration of 1.0 mg/mL.

Phase 2: Chromatographic Execution
  • Thermodynamic Control: Set the column compartment to exactly 15°C . Causality: Chiral recognition is an enthalpy-driven process (

    
    ). Lowering the temperature increases the residence time of the analyte within the chiral cavity, amplifying the free energy difference (
    
    
    
    ) between the stereoisomers and enhancing selectivity (
    
    
    ).
  • Injection: Inject 5 µL of the SST standard onto the Chiralpak IG (250 x 4.6 mm, 5 µm) column.

Phase 3: Data Integrity Verification
  • Resolution Check: Calculate the

    
     for all three peak valleys. If the middle pair (Peaks 2 and 3) drops below 
    
    
    
    , reduce the EtOH modifier from 2% to 1% to increase retention and H-bonding interaction time.
  • Area Ratio Check: Integrate all four peaks. Validation Check: Because CAD provides a uniform mass response, a true synthesized racemate of diastereomers must yield a peak area ratio of approximately 1:1:1:1. Any significant deviation indicates either sample degradation (epoxide ring opening) or co-elution with an impurity.

Analytical Workflow Visualization

The following decision tree maps the logical relationships and causality loops required to develop a robust method for this specific class of molecules.

HPLC_Workflow Start Analyte: 2-Cyclopropyl-1- (oxiran-2-yl)propan-2-ol Detect Detector Selection (No UV Chromophore) Start->Detect CAD Charged Aerosol Detection (CAD) Universal Mass Response Detect->CAD CSP CSP Selection (Steric & H-Bond Focus) CAD->CSP Immob Immobilized Amylose (e.g., Chiralpak IG) CSP->Immob Coated Coated Cellulose (e.g., Chiralcel OD-H) CSP->Coated MP Mobile Phase Optimization Immob->MP Coated->MP NP Hexane / IPA (90:10) Standard Normal Phase MP->NP MTBE Hexane / MTBE / EtOH Extended Selectivity MP->MTBE Eval SST: Rs > 1.5 for all 4 stereoisomers? NP->Eval MTBE->Eval Success Validated Method Eval->Success Yes Temp Lower Temp to 15°C (Enhance Enthalpy) Eval->Temp No Temp->Eval Re-test

Fig 1: Method development workflow for aliphatic epoxide stereoisomers using CAD and chiral HPLC.

Conclusion

The chiral resolution of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol requires a departure from standard UV-based, coated-column screening. By recognizing the molecule's reliance on steric inclusion and hydrogen bonding, and its lack of a chromophore, scientists can proactively select Immobilized Amylose CSPs paired with MTBE-modified mobile phases and CAD detection . This causally-driven approach prevents weeks of wasted method development time and yields a highly robust, self-validating analytical procedure.

References

  • PubChemLite - 2-cyclopropyl-1-(oxiran-2-yl)propan-2-ol (C8H14O2) . Université du Luxembourg.[Link]

  • The effect of different alcohol modifiers on enantioselectivity under sub-2-micron chiral stationary phases . ResearchGate.[Link]

  • Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography . PubMed (NIH).[Link]

Sources

Validation

Comparative Guide to Catalysts for Asymmetric Cyclopropanation: Rhodium, Copper, and Ruthenium Systems

Introduction The cyclopropane ring is a privileged structural motif in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates (1)[1]. Asymmetric cyclopropanation via tran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopropane ring is a privileged structural motif in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates (1)[1]. Asymmetric cyclopropanation via transition-metal-catalyzed diazo decomposition remains the most robust method for constructing these strained rings stereoselectively (2)[2]. The reaction proceeds through a highly reactive electrophilic metal-carbene intermediate, which undergoes a concerted, asynchronous [2+1] cycloaddition with an alkene[1].

Choosing the right catalyst—typically based on Rhodium (Rh), Copper (Cu), or Ruthenium (Ru)—is critical. The metal and its chiral ligand architecture dictate the chemoselectivity, diastereoselectivity (cis/trans ratio), and enantioselectivity (ee) of the transformation[2]. This guide provides a critical comparison of these three catalyst classes, detailing their mechanistic nuances and providing validated experimental protocols.

Catalytic cycle of transition-metal-mediated asymmetric cyclopropanation via diazo decomposition.

Comparative Analysis of Catalyst Classes

Dirhodium(II) Tetracarboxylates and Carboxamidates (e.g., Rh2(S-DOSP)4)

Mechanistic Causality: Dirhodium catalysts possess a bimetallic paddlewheel structure. The bridging chiral ligands (like the prolinate derivatives in DOSP) create a well-defined chiral pocket (3)[3]. Rhodium carbenes are highly electrophilic. To prevent unselective background C-H insertion reactions, they are best paired with "donor-acceptor" diazo compounds (e.g., aryldiazoacetates). The donor group electronically stabilizes the carbene, allowing the chiral ligand environment sufficient time to exert exquisite stereocontrol (4)[4]. Performance: Exceptional for high turnover numbers (TON) and can operate at extremely low catalyst loadings (down to 0.001 mol%)[4].

Chiral Bis(oxazoline) Copper(I) Complexes (Cu-BOX)

Mechanistic Causality: Copper(I) complexes adopt a tetrahedral geometry when coordinated to C2-symmetric bis(oxazoline) ligands. The bulky substituents on the oxazoline rings effectively block two diagonal quadrants, forcing the approaching alkene to attack the copper-carbene from a specific, unhindered face (5)[5]. Cu-BOX catalysts are less electrophilic than Rh, making them ideal for "acceptor-only" diazo compounds (like ethyl diazoacetate) reacting with electron-rich or moderately electron-deficient alkenes (6)[6]. Performance: High trans-diastereoselectivity and excellent enantioselectivity (up to 99% ee) for terminal and cis-1,2-disubstituted olefins[6].

Chiral Ruthenium Complexes (Ru-Pheox, Ru-Porphyrin)

Mechanistic Causality: Ruthenium catalysts typically operate in robust octahedral or square-planar geometries. The rigid ligand frameworks (like porphyrins or phenyloxazolines) provide a deep chiral cavity. Ruthenium carbenes are relatively stable, which kinetically suppresses the unwanted diazo dimerization side-reaction (7)[7]. This stability allows Ru catalysts to excel with challenging substrates, including unactivated aliphatic alkenes and unique diazo reagents like N-hydroxyphthalimide diazoacetates (NHPI-DA)[7]. Performance: High trans/cis selectivity and the unique ability to functionalize electron-deficient olefins (8)[8].

Quantitative Performance Comparison

Catalyst ClassRepresentative ComplexOptimal Diazo TypeTypical Substrate ScopeDiastereoselectivity (trans:cis)Enantiomeric Excess (ee)Typical Catalyst Loading
Rhodium(II) Rh2(S-DOSP)4Donor-Acceptor (e.g., Aryldiazoacetates)Styrenes, Dienes, Enol Ethers>95:585–98%0.001–1.0 mol%
Copper(I) Cu(I)-BOXAcceptor (e.g., Ethyl diazoacetate)Styrenes, cis-1,2-disubstituted olefins80:20 to >99:185–99%1.0–5.0 mol%
Ruthenium(II) Ru-Pheox / Ru-PorphyrinAcceptor, NHPI-DAAliphatic alkenes, electron-deficient olefins>90:1080–96%1.0–2.0 mol%

Data synthesized from established literature[3],[4],[6],[5],[7].

Experimental Methodologies & Protocols

W S1 1. Preparation Flame-dry glassware Ar atmosphere S2 2. Catalyst Mix Add Catalyst, Ligand, Alkene & Solvent S1->S2 S3 3. Slow Addition Syringe pump diazo (2-4 hours) S2->S3 S4 4. Monitoring TLC/GC analysis Check dimerization S3->S4 S5 5. Purification Quench & Column Chromatography S4->S5

Standardized workflow for air-sensitive, transition-metal-catalyzed asymmetric cyclopropanation.

Protocol 1: Rhodium-Catalyzed Cyclopropanation (Rh2(S-DOSP)4)

Target: Cyclopropanation of styrene with methyl aryldiazoacetate[4].

  • Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x). Causality: Metal carbenes rapidly react with trace water to form O-H insertion byproducts (alcohols), drastically reducing yield.

  • Reaction Mixture: Add styrene (5.0 equiv, 5.0 mmol) and Rh2(S-DOSP)4 (0.01 mol%, 0.1 mg) to 2.0 mL of anhydrous dichloromethane (DCM). Stir at room temperature (23 °C). Causality: The 5:1 alkene-to-diazo ratio statistically favors intermolecular cyclopropanation over bimolecular diazo dimerization.

  • Diazo Addition: Dissolve methyl aryldiazoacetate (1.0 equiv, 1.0 mmol) in 2.0 mL of anhydrous DCM. Load into a gas-tight syringe.

  • Syringe Pump: Add the diazo solution dropwise over 2 hours using a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, kinetically preventing the formation of fumarate/maleate dimers.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS every 30 minutes. If the peak corresponding to the diazo dimer exceeds 5% relative to the product, immediately decrease the syringe pump addition rate.

  • Isolation: Stir for an additional 1 hour post-addition. Remove solvent under reduced pressure and purify via silica gel flash chromatography.

Protocol 2: Copper-Catalyzed Cyclopropanation (Cu(I)-BOX)

Target: Cyclopropanation of cis-1,2-disubstituted olefins with ethyl diazoacetate[6],[5].

  • Catalyst Generation: In an Ar-purged vial, combine Cu(OTf) (5.0 mol%) and the chiral C2-symmetric bis(oxazoline) ligand (6.0 mol%) in anhydrous DCM (3.0 mL). Stir for 2 hours at room temperature. Causality: A slight excess of ligand is critical. It ensures complete complexation of the copper, preventing the formation of unligated, achiral Cu(I) species that would catalyze a fast, racemic background reaction.

  • Substrate Addition: Add the olefin (1.5 mmol) to the catalyst solution.

  • Diazo Addition: Slowly add ethyl diazoacetate (1.0 mmol) dissolved in 1.0 mL DCM over 4 hours via syringe pump.

  • Self-Validation Checkpoint: Observe the color of the reaction mixture. The active Cu(I)-BOX complex is typically pale or slightly yellow. A shift to a deep blue or green indicates oxidation to Cu(II), signifying catalyst death and the need to rigorously re-purge the system with Argon.

  • Isolation: Pass the crude mixture through a short pad of neutral alumina to remove the copper catalyst. Concentrate and purify by chromatography.

Protocol 3: Ruthenium-Catalyzed Cyclopropanation (Ru-Pheox)

Target: Cyclopropanation of aliphatic alkenes with NHPI-DA[7].

  • Preparation: To an Ar-filled Schlenk flask, add Ru-Pheox catalyst (2.0 mol%) and the aliphatic alkene (3.0 equiv).

  • Solvent & Reagent: Add anhydrous toluene to achieve a 0.1 M concentration relative to the diazo compound.

  • Addition: Because NHPI-DA is sterically bulky and less prone to dimerization, it can be added in 4 equal portions every 30 minutes, though syringe pump addition remains optimal for the highest ee[7].

  • Temperature: Heat the reaction to 60 °C. Causality: Aliphatic alkenes are less nucleophilic than styrenes; elevated temperatures are required to overcome the activation barrier for the[2+1] cycloaddition with the stable Ru-carbene.

  • Self-Validation Checkpoint: Monitor via TLC using a KMnO4 stain. NHPI-DA has distinct UV activity, while the aliphatic alkene and cyclopropane product will only visualize clearly with the oxidative stain.

  • Isolation: Cool to room temperature, filter through Celite to remove Ru particulates, and purify via column chromatography.

References

  • Title: Transition metal catalyzed asymmetric cyclopropanation via diazo decomposition: Ligand architecture defining stereoselectivity. Source: Synthetic Communications.
  • Title: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Source: ACS Catalysis.
  • Title: In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Source: ACS Catalysis.
  • Title: Copper(I)/SaBOX catalyzed highly diastereo- and enantio-selective cyclopropanation of cis-1,2-disubstituted olefins with a-nitro. Source: SIOC.
  • Title: C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Source: PMC.
  • Title: Asymmetric Olefin Cyclopropanation Catalyzed by Pincer Ruthenium Complexes. Source: ResearchGate.
  • Title: Cyclopropanation with Ruthenium Catalysts. Source: ResearchGate.
  • Title: Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions. Source: PMC.

Sources

Comparative

The Physics of Metabolic Stability: Cyclopropyl vs. Alkyl Alternatives

Assessing the Metabolic Stability of Cyclopropyl-Containing Molecules: A Comparative Guide As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter lead compounds that suff...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Metabolic Stability of Cyclopropyl-Containing Molecules: A Comparative Guide

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter lead compounds that suffer from rapid in vivo clearance due to highly lipophilic, sp3-rich alkyl appendages. A cornerstone strategy in medicinal chemistry to overcome this liability is the incorporation of the cyclopropyl ring.

This guide provides an objective, data-driven comparison of the cyclopropyl group against standard alkyl alternatives (such as isopropyl and tert-butyl groups). By examining the causality behind their metabolic fates and detailing the self-validating in vitro assays used to assess them, this document serves as a comprehensive resource for drug development professionals optimizing compound stability.

To understand why a cyclopropyl group outperforms standard alkyl chains in metabolic assays, we must look at the quantum mechanics of the ring itself.

Standard alkyl groups, such as isopropyl or tert-butyl, are highly lipophilic and contain fully sp3-hybridized carbons. Cytochrome P450 (CYP450) enzymes—the primary drivers of Phase I hepatic metabolism—readily abstract hydrogen atoms from these sp3 carbons, leading to rapid aliphatic hydroxylation and subsequent clearance[1].

The cyclopropyl ring, despite being an aliphatic system, features a highly strained geometry with 60° bond angles. This forces the C-C bonds to adopt enhanced π-character, while the C-H bonds gain significantly higher s-character[2]. Because orbitals with higher s-character hold electrons closer to the nucleus, the resulting C-H bonds are shorter, stronger, and possess a higher homolytic bond dissociation energy than standard alkanes[3]. Consequently, CYP450 enzymes require substantially more energy to initiate the rate-limiting hydrogen atom abstraction step, drastically reducing the molecule's susceptibility to oxidative metabolism[3].

The Ultimate Bioisostere: Trifluoromethylcyclopropyl (Cp-CF3)

When a binding pocket strictly requires the steric bulk of a tert-butyl group but the compound suffers from rapid clearance, combining a cyclopropyl ring with a trifluoromethyl group (Cp-CF3) is a proven solution. This modification removes all fully sp3 C-H bonds, replacing them with strong C-F bonds and high s-character cyclopropyl C-H bonds, resulting in exceptional metabolic stability[1].

The Mechanistic Caveat: Cyclopropylamines and Suicide Inhibition

While carbon-linked cyclopropyl groups generally enhance stability, attaching a cyclopropyl ring directly to an amine (forming a cyclopropylamine) introduces a severe metabolic liability.

When a cyclopropylamine enters the CYP450 active site, it can undergo oxidation via single electron transfer (SET) or hydrogen atom transfer (HAT)[4]. Instead of forming a stable hydroxylated metabolite, the removal of an electron or hydrogen triggers a rapid opening of the highly strained ring[5]. This ring-opening cascade generates reactive carbon-centered radicals or electrophilic intermediates (such as 3-hydroxypropionaldehyde)[5]. These reactive species can covalently bind to the CYP450 heme or apoprotein, leading to mechanism-based (suicide) enzyme inactivation and potential hepatotoxicity[5].

Fate Root Cyclopropyl Motif in Lead Compound Alkyl C-Linked / Alkyl Cyclopropyl Root->Alkyl Amine N-Linked Cyclopropylamine Root->Amine Mech1 High C-H Bond Dissociation Energy Resists H-Abstraction Alkyl->Mech1 Mech2 CYP450 Oxidation (SET/HAT) Radical Formation Amine->Mech2 Outcome1 High Metabolic Stability (Extended t1/2) Mech1->Outcome1 Outcome2 Ring-Opening & Suicide Inhibition Mech2->Outcome2

Fig 1: Divergent CYP450 metabolic pathways based on cyclopropyl connectivity.

Comparative Performance Data

The following table synthesizes quantitative in vitro Human Liver Microsome (HLM) data comparing standard alkyl groups against cyclopropyl variations. The data illustrates the profound impact of altering C-H bond s-character on Intrinsic Clearance (


) and half-life (

).
Structural MotifRepresentative HLM

(min)
Representative HLM

(µL/min/mg)
Primary Metabolic Liability
Isopropyl < 10> 150Rapid aliphatic hydroxylation
tert-Butyl 12115Rapid H-abstraction from sp3 methyls[1]
Cyclopropyl 3540Stable, but risk of ring-opening if N-linked[3]
Cp-CF3 > 120< 5Highly resistant to CYP450 oxidation[1]

Self-Validating Experimental Workflows

To objectively assess the metabolic stability of cyclopropyl-containing molecules, we rely on two distinct assays. The protocols below are designed as self-validating systems, ensuring that the observed degradation is strictly enzyme-mediated and that reactive metabolites are accurately captured.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay

This assay evaluates Phase I CYP450-mediated stability. The inclusion of a minus-NADPH control is critical; it proves that any observed clearance is cytochrome P450-dependent rather than a result of chemical instability or non-oxidative hydrolysis.

Step-by-Step Methodology:

  • Master Mix Preparation: In a 96-well plate, combine 0.1 M potassium phosphate buffer (pH 7.4) with pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Add the test compound to a final concentration of 1 µM[6].

  • Control Segregation: Split the master mix into two cohorts: "Test" and "Minus-NADPH Control".

  • Pre-Incubation: Incubate both cohorts at 37°C for 5–10 minutes to ensure thermal equilibration[6].

  • Initiation: Add an NADPH regenerating system (or 1 mM NADPH) to the "Test" cohort only. Add an equivalent volume of buffer to the control cohort.

  • Kinetic Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot from each well[6].

  • Termination: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard[6].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .

Protocol Prep 1. Master Mix Test Cmpd + HLM Split Split to Test & Control Prep->Split Test 2a. + NADPH (Active CYP) Split->Test Ctrl 2b. - NADPH (Background) Split->Ctrl Incubate 3. Incubation 37°C (0-60 min) Test->Incubate Ctrl->Incubate Quench 4. Quench Ice-Cold ACN Incubate->Quench Analyze 5. LC-MS/MS Calculate CLint Quench->Analyze

Fig 2: Self-validating Human Liver Microsome (HLM) assay workflow.

Protocol B: Reactive Metabolite Trapping in Hepatocytes

If your lead compound contains a cyclopropylamine motif, HLM stability alone is insufficient. You must screen for reactive ring-opened intermediates. This is achieved using intact hepatocytes supplemented with Glutathione (GSH) as a nucleophilic trap[3].

Step-by-Step Methodology:

  • Cell Preparation: Thaw cryopreserved human hepatocytes and suspend them in Williams' Medium E at a density of ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     viable cells/mL.
    
  • Trapping Agent Addition: Supplement the medium with 5 mM Glutathione (GSH) or Dansyl-GSH. The excess GSH will act as a "sink" to covalently bind any electrophilic ring-opened cyclopropyl species[3].

  • Incubation: Add the test compound (10 µM) and incubate at 37°C under 5% ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     for 2 hours.
    
  • Lysis and Quench: Terminate the reaction by adding 3 volumes of ice-cold ACN. Vortex vigorously to lyse the cells and precipitate proteins[6].

  • Metabolite Identification: Following centrifugation, analyze the supernatant using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap). Scan for adducts exhibiting a neutral loss of 129 Da (characteristic of GSH conjugates), which definitively flags cyclopropyl ring-opening and bioactivation[3].

References

1.[6] BenchChem. A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Available at: 2.[2] Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. Available at: 3.[5] Shaffer, C. L., et al. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. PubMed. Available at: 4.[3] Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: 5.[4] Wang, Y., et al. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers. Available at: 6.[1] Barnes-Seeman, D., et al. Metabolically Stable tert-Butyl Replacement. PMC. Available at:

Sources

Validation

Benchmarking Synthetic Methods for Cyclopropyl Alcohols: Traditional vs. Photochemical Innovations

Cyclopropyl alcohols are highly prized structural motifs in medicinal chemistry and drug development. Their rigid, strained ring systems act as excellent bioisosteres, enhance metabolic stability, and lock molecular conf...

Author: BenchChem Technical Support Team. Date: March 2026

Cyclopropyl alcohols are highly prized structural motifs in medicinal chemistry and drug development. Their rigid, strained ring systems act as excellent bioisosteres, enhance metabolic stability, and lock molecular conformations to improve target binding affinity [1]. Historically, synthesizing these sterically demanding rings required harsh conditions, sensitive reagents, or stoichiometric amounts of hazardous metals.

As the industry shifts toward greener, more functional-group-tolerant methodologies, modern photoredox and visible-light-mediated cyclopropanations are challenging traditional industry standards. This guide benchmarks the classic Simmons-Smith and Kulinkovich reactions against emerging photochemical methods, providing drug development professionals with actionable, data-backed insights into mechanism, scalability, and protocol design.

The Contenders: Mechanistic Causality & Benchmarking

The Traditional Standards: Simmons-Smith and Kulinkovich Reactions

For decades, the Simmons-Smith Reaction has been the go-to method for converting allylic alcohols into cyclopropanes. It utilizes a zinc carbenoid (


) to achieve high stereospecificity through hydroxyl-directed, "butterfly-type" transition states[2]. However, it requires stoichiometric (often >2 equivalents) amounts of moisture-sensitive zinc reagents, generating significant heavy metal waste[3].

The Kulinkovich Reaction offers a complementary approach, synthesizing highly substituted cyclopropanols directly from esters using Grignard reagents and a catalytic amount of titanium(IV) isopropoxide (


)[4].
  • Mechanistic Causality: The reaction relies on the transmetalation of two equivalents of the Grignard reagent with Ti(IV) to form a thermally unstable dialkyltitanium complex. This complex undergoes rapid

    
    -hydride elimination, expelling an alkane to generate the active titanacyclopropane intermediate[4]. This intermediate acts as a 1,2-dicarbanion equivalent, undergoing a double alkylation with the ester carbonyl[5]. While effective, the highly basic, nucleophilic nature of the intermediates severely limits functional group tolerance (e.g., incompatible with acidic protons or sensitive electrophiles).
    
The Modern Alternative: Photochemical & Photoredox Cyclopropanation

Recent breakthroughs leverage visible light to generate reactive carbenes from diazo compounds or gem-dihaloalkanes without the need for harsh reductants. For instance, the photochemical reaction of aryldiazoacetates with allylic alcohols under blue LED irradiation enables the direct, chemoselective synthesis of [3.1.0]-bicyclohexane lactones [6]. Alternatively, dual photoredox/cobalt catalysis using organic dyes like Eosin Y allows for asymmetric cyclopropanation using non-stabilized carbenes [7].

  • Mechanistic Causality: By using visible light (typically 440–460 nm) to selectively excite the diazo precursor or the photocatalyst, the system generates a free carbene or metal carbenoid under exceptionally mild conditions[6]. This avoids the non-productive side reactions seen in thermal carbene generation (such as unwanted O-H insertion) and eliminates the need for highly basic Grignard reagents, vastly expanding the substrate scope to include complex, functionalized drug-like intermediates[8],[7].

Quantitative Data Presentation: Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three primary methodologies based on recent benchmarking studies.

MetricSimmons-Smith (Traditional)Kulinkovich (Traditional)Photochemical / Photoredox (Modern)
Starting Materials Allylic Alcohols + AlkenesEsters + Grignard ReagentsAllylic Alcohols + Diazoacetates / Dihaloalkanes
Catalyst / Reagent Stoichiometric Zn (

/

)
10–20 mol%

Light only OR 1–5 mol% Photocatalyst (e.g., Eosin Y)
Typical Yields 70% – 95%60% – 90%75% – 98%
Stereoselectivity High syn-selectivity (OH-directed)Moderate to high trans-diastereoselectivityExcellent dr and ee (with chiral co-catalysts)
Reaction Conditions -78 °C to RT, strictly anhydrous0 °C to RT, strictly anhydrousRoom Temperature, mild homogeneous conditions
Functional Group Tolerance Poor to Moderate (sensitive to acids)Poor (incompatible with electrophiles/acids)Excellent (tolerates complex drug scaffolds)
Green Chemistry Profile Low (High metal waste, toxic reagents)Moderate (Catalytic Ti, but excess Grignard)High (Atom economical, visible light, low waste)

Experimental Workflows & Self-Validating Protocols

Workflow 1: Titanium-Catalyzed Kulinkovich Synthesis

Kulinkovich Ti Ti(OiPr)4 Catalyst Dialkyl Dialkyltitanium Complex Ti->Dialkyl + 2 RMgX (Transmetalation) Titana Titanacyclopropane Dialkyl->Titana β-Hydride Elimination Oxa Oxatitanacyclopentane Titana->Oxa + Ester Insertion Oxa->Ti Catalyst Turnover Product Cyclopropanol Product Oxa->Product Hydrolysis

Catalytic cycle of the Kulinkovich reaction detailing titanacyclopropane formation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon to eliminate trace moisture. Causality: The Ti(IV) catalyst is highly oxophilic; moisture will cause rapid, irreversible hydrolysis, killing the catalytic cycle[9].

  • Initialization: Dissolve the starting ester (1.0 equiv) and

    
     (0.2 equiv) in anhydrous THF, cooling the mixture to 0 °C[5].
    
  • Reagent Addition: Add the Grignard reagent (RMgX, 2.2 equiv) dropwise over 1 to 2 hours via a syringe pump. Causality: Slow addition is critical to maintain a low steady-state concentration of the Grignard reagent. Excess Grignard promotes the non-productive disproportionation of the dialkyltitanium intermediate into inactive Ti(III) species, halting turnover[4].

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2 hours. Quench carefully with 10% aqueous

    
    . Causality: The acidic workup is required to protonate and break down the stable magnesium cyclopropoxide intermediate, releasing the free cyclopropanol product into the organic phase[5],[10].
    
Workflow 2: Photochemical Synthesis of Cyclopropane-Fused Lactones

Photochemical Substrates Allylic Alcohol + Aryldiazoacetate Light Blue LED (460 nm) Substrates->Light Carbene Free Carbene Intermediate Light->Carbene - N2 Cyclo Chemoselective Cyclopropanation Carbene->Cyclo Alkene Attack Lactone [3.1.0]-Bicyclohexane Lactone Cyclo->Lactone Transesterification

Photochemical workflow for synthesizing cyclopropane-fused lactones via free carbenes.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, clear glass reaction vial, dissolve the allylic alcohol (1.0 equiv) and aryldiazoacetate (1.5 equiv) in anhydrous dichloromethane[6].

  • Degassing: Degas the solution via three consecutive freeze-pump-thaw cycles under argon. Causality: Removing dissolved oxygen is paramount;

    
     acts as a triplet quencher that can intercept the excited state or cause oxidative degradation of the transient carbene intermediate[6].
    
  • Irradiation: Place the vial in a photoreactor equipped with 460 nm blue LEDs. Irradiate at room temperature for 12 hours. Causality: Blue light provides the precise energy required to excite the diazo compound and generate the free carbene. Unlike thermal activation, this mild photochemical excitation prevents unwanted O-H insertion side reactions, ensuring chemoselective cyclopropanation of the alkene[8],[6].

  • Isolation: Concentrate the crude mixture in vacuo and purify via flash column chromatography to isolate the highly functionalized bicyclic lactone.

References

  • Photochemical Intermolecular Cyclopropanation Reactions of Allylic Alcohols for the Synthesis of [3.1.0]-Bicyclohexanes Source: Organic Letters (ACS Publications) URL:[Link]

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes Source: Journal of the American Chemical Society (via PMC - NIH) URL:[Link]

  • Kulinkovich Reaction Source: Organic Chemistry Portal URL:[Link]

  • Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs Source: Molecules (MDPI) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Cyclopropanes

Introduction: The Stereochemical Challenge of the Cyclopropane Ring Chiral cyclopropanes are privileged structural motifs in medicinal chemistry, prized for their ability to impart conformational rigidity and metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of the Cyclopropane Ring

Chiral cyclopropanes are privileged structural motifs in medicinal chemistry, prized for their ability to impart conformational rigidity and metabolic stability to drug candidates. Their unique three-dimensional architecture makes them valuable as bioisosteres for other functional groups, often leading to improved potency and pharmacokinetic profiles. However, the synthesis of these strained rings frequently yields enantiomeric pairs, where one isomer possesses the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.

This reality places an immense burden on analytical chemistry. The reliable, accurate, and precise determination of enantiomeric purity is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy. As drug development programs advance, analytical methods may evolve or be transferred between laboratories, necessitating a rigorous process of cross-validation to ensure data integrity and consistency.

This guide provides a comparative analysis of the three primary chromatographic techniques for chiral cyclopropane analysis—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We will delve into the causality behind experimental choices, present a framework for robust method validation in line with regulatory expectations, and detail the critical process of cross-validation to ensure concordant results across different analytical platforms.

The Analytical Landscape for Chiral Separations

The foundation of chiral chromatography lies in the differential interaction between enantiomers and a chiral stationary phase (CSP). Based on the "three-point interaction" model, effective separation requires at least three simultaneous points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the analyte and the CSP, where at least one interaction is stereochemically dependent. Polysaccharide-based CSPs (derivatives of cellulose and amylose) and cyclodextrin-based phases are the most powerful and versatile tools in this domain, applicable across HPLC, SFC, and GC.

  • High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the gold standard for chiral separations. Its versatility allows for operation in multiple modes—Normal-Phase (NP), Reversed-Phase (RP), and Polar Organic (PO)—providing a broad toolkit for method development. Polysaccharide-based columns, in particular, have demonstrated wide applicability for resolving a vast range of chiral compounds.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a dominant technique for chiral analysis, especially in the pharmaceutical industry. It utilizes supercritical CO2 as the primary mobile phase, which exhibits low viscosity and high diffusivity. This translates into significantly faster separations (3-5 times faster than HPLC), reduced backpressure, and a dramatic reduction in the consumption of toxic organic solvents, aligning with green chemistry principles.

  • Gas Chromatography (GC): For volatile or semi-volatile cyclopropane derivatives, enantioselective GC offers exceptionally high resolution and sensitivity. The use of CSPs, such as Chirasil-β-Dex, allows for the direct analysis of enantiomeric excess and can be a powerful tool for monitoring the progress of asymmetric cyclopropanation reactions without extensive work-up. For non-volatile cyclopropanes, derivatization to increase volatility is often a necessary prerequisite.

Comparative Performance of Analytical Methods for Chiral Cyclopropanes

The choice of an analytical technique is a critical decision dictated by the analyte's properties, the required throughput, and the specific goals of the analysis (e.g., high-throughput screening vs. quality control). The following table provides a comparative summary of HPLC, SFC, and GC for this purpose.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Chiral Gas Chromatography (GC)
Principle Separation in the liquid phase based on differential partitioning between a stationary and mobile phase.Separation using a supercritical fluid (typically CO2) with an organic co-solvent as the mobile phase.Separation in the gas phase based on volatility and interaction with a stationary phase.
Resolution Generally high, especially with modern polysaccharide-based CSPs.Often provides higher efficiency and resolution compared to HPLC due to lower viscosity and higher diffusivity of the mobile phase.Can be exceptionally high, particularly with long capillary columns and optimized temperature programs.
Speed / Throughput Moderate. Typical run times are 10-30 minutes. Column equilibration can be slow.High. Run times are typically 3-5 times faster than HPLC. Rapid column equilibration allows for high-throughput screening.High. Analysis times are often short (5-15 minutes).
Solvent Consumption High, especially in normal-phase mode which uses solvents like hexane.Low. Primarily uses CO2, a "green" solvent, with small amounts of organic modifiers.Minimal. Uses carrier gas (e.g., He, H2) instead of liquid solvents.
Sample Requirements Must be soluble in the mobile phase. Volatility is not a concern.Must be soluble in the CO2/modifier mobile phase. Broader compatibility than NP-HPLC.Analyte must be volatile and thermally stable. Derivatization is often required for polar cyclopropanes.
Sensitivity (LOD/LOQ) Good. Dependent on detector (UV, MS).Good. Compatible with UV and MS detectors. Sensitivity can be comparable to or better than HPLC.Excellent. Highly sensitive detectors like FID and MS provide very low detection limits.
Robustness Well-established and robust. Methods are generally transferable.Modern instrumentation has greatly improved robustness and reliability, making it suitable for regulated bioanalysis.Very robust and reliable. Established technology with highly reproducible performance.
Best Suited For A wide range of cyclopropane derivatives, established QC methods.High-throughput screening, purification, and routine QC where speed and sustainability are critical.Volatile or semi-volatile cyclopropanes; monitoring reaction kinetics.

The Cross-Validation Workflow: Ensuring Analytical Concordance

Method validation demonstrates that a single analytical procedure is fit for its purpose. Cross-validation goes a step further by demonstrating that two or more distinct, validated methods produce equivalent and reliable results for the same analyte. This is essential when:

  • Transferring a method from a research lab (e.g., using SFC) to a QC lab (e.g., using a legacy HPLC method).

  • Comparing data from different clinical sites that may use different analytical techniques.

  • Replacing an older, validated method with a new, more efficient one.

The process involves a systematic comparison of key validation parameters obtained from analyzing the same set of samples with each method.

cluster_0 Method A (e.g., Chiral SFC) cluster_1 Method B (e.g., Chiral HPLC) A_Val Full Method Validation (ICH Q2) Prep Prepare Standard & QC Samples (Spiked with known levels of undesired enantiomer) A_Val->Prep B_Val Full Method Validation (ICH Q2) B_Val->Prep Analysis Analyze Samples by Both Methods Prep->Analysis Compare Compare Results: Accuracy, Precision, Linearity Analysis->Compare Report Generate Cross-Validation Report (Define acceptance criteria for agreement) Compare->Report

Caption: A logical workflow for the cross-validation of two analytical methods.

A Framework for Validation: Protocols and Parameters

According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, a chiral purity method must be validated to ensure it is suitable for its intended purpose, which is typically to quantify the undesired enantiomer as an impurity.

Interrelationship of Validation Parameters

The validation parameters are not independent; they form a self-validating system. Specificity is the foundation upon which all quantitative assessments are built. Accuracy and precision are intrinsically linked and define the method's reliability within a specified range.

Specificity Specificity (Resolution) Linearity Linearity Specificity->Linearity is prerequisite for Accuracy Accuracy (% Recovery) Specificity->Accuracy is prerequisite for Precision Precision (%RSD) Specificity->Precision is prerequisite for Robustness Robustness Specificity->Robustness tested during Range Range Linearity->Range Linearity->Robustness tested during Sensitivity Sensitivity (LOQ / LOD) Range->Sensitivity Accuracy->Range Accuracy->Robustness tested during Precision->Range Precision->Robustness tested during

Caption: Interrelationship of key validation parameters for a chiral method.

Key Validation Parameters and Acceptance Criteria
Parameter Purpose Typical Acceptance Criteria for Chiral Impurity
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components (e.g., degradants).Baseline resolution between enantiomers > 1.7. Peak purity analysis should confirm no co-elution.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ: RSD ≤ 20%.
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.99. Range typically covers LOQ to 150% of the impurity specification limit.
Accuracy The closeness of test results to the true value. Assessed by spiking the main enantiomer with known amounts of the chiral impurity.% Recovery of 80-120% of the true value across the range.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-assay) and Intermediate Precision (inter-assay).Repeatability (n=6): RSD ≤ 10%. Intermediate Precision: RSD ≤ 15%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).Critical parameters (e.g., Resolution) should remain within system suitability limits.
Model Experimental Protocol: Validation of a Chiral SFC Method

This protocol outlines the steps to validate a chiral SFC method for determining the enantiomeric purity of a cyclopropane-containing drug substance.

1. System Suitability Test (SST)

  • Rationale: To verify that the chromatographic system is adequate for the intended analysis on any given day. This is a mini-validation performed before every run.

  • Procedure:

    • Prepare an SST solution containing the main enantiomer and the undesired enantiomer at a concentration near its specification limit (e.g., 0.5%).

    • Inject the SST solution five or six times.

    • Acceptance Criteria:

      • Resolution between enantiomers: > 2.0

      • Tailing factor for both peaks: < 1.5

      • %RSD of peak areas (n=5): < 5.0%

2. Specificity

  • Rationale: To prove the method is free from interference from the drug substance, impurities, or degradation products.

  • Procedure:

    • Inject individual solutions of the main enantiomer and the undesired enantiomer to confirm retention times.

    • Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to induce degradation.

    • Analyze the stressed samples.

    • Acceptance Criteria: The enantiomer peaks should be spectrally pure (via DAD/PDA detector) and well-resolved from any degradant peaks.

3. Linearity and Range

  • Rationale: To establish the interval over which the method provides results that are directly proportional to the concentration of the undesired enantiomer.

  • Procedure:

    • Prepare a stock solution of the undesired enantiomer.

    • Prepare a series of at least five calibration standards by spiking the main enantiomer with the impurity stock solution. Concentrations should span from the LOQ to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. The y-intercept should not be significantly different from zero.

4. Accuracy (as % Recovery)

  • Rationale: To determine how close the measured value is to the true value.

  • Procedure:

    • Prepare accuracy samples in triplicate at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) by spiking the main enantiomer.

    • Analyze the samples and calculate the percentage recovery at each level using the formula: (Measured Concentration / Nominal Concentration) * 100.

    • Acceptance Criteria: Mean recovery should be within 80-120% at each level.

5. Precision

  • Rationale: To assess the method's variability over short (repeatability) and longer (intermediate precision) timeframes.

  • Procedure:

    • Repeatability: Prepare six individual samples of the drug substance spiked with the chiral impurity at the 100% specification level. Analyze them on the same day with the same analyst and instrument. Calculate the %RSD of the results.

    • Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument. Compare the results from both experiments.

    • Acceptance Criteria: Repeatability RSD ≤ 10%; Intermediate Precision RSD ≤ 15%.

6. Robustness

  • Rationale: To ensure the method's performance is reliable during normal use, where minor variations in parameters are expected.

  • Procedure:

    • Perform a risk assessment to identify critical method parameters (e.g., % co-solvent, back-pressure, column temperature, flow rate).

    • Deliberately vary each parameter one at a time (e.g., temperature ± 2°C, % co-solvent ± 2%).

    • Inject the SST solution under each condition and evaluate the impact on resolution, retention time, and peak shape.

    • Acceptance Criteria: The system suitability criteria must be met under all varied conditions.

Conclusion

The selection of an analytical method for chiral cyclopropanes is a balance of performance, speed, and sustainability. While HPLC remains a robust and universally accepted technique, the significant advantages of SFC in terms of throughput and reduced environmental impact make it an increasingly compelling choice for both drug discovery and quality control environments. GC remains a powerful, high-resolution option for amenable analytes.

Regardless of the chosen platform, rigorous validation according to ICH guidelines is non-negotiable. It is the documented evidence that provides assurance that an analytical method is reliable for its intended purpose. Furthermore, in a dynamic development landscape, cross-validation is the critical link that ensures consistency and comparability of data across the entire lifecycle of a drug product. By embracing these principles of scientific integrity, researchers and drug developers can build a solid analytical foundation, ensuring the quality and safety of these stereochemically complex and therapeutically vital molecules.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Pharmaceutical Technology.
  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022, December 3). MDPI.
  • Analysis of chiral compounds using supercritical fluid chromatography. (2024, June 12). European Pharmaceutical Review.
  • Enantioselective gas chromatographic analysis of cyclopropane derivatives. (2004, August 11). Archive ouverte UNIGE.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversific
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Heptyl-Cyclopropane and Rel
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • New Study Outlines on SFC Technique for Chiral Bioanalysis. (2025, February 24).
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25).
  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (2004, August 11).
  • Enantioselective One-Pot Synthesis of Cyclopropane-Fused Tetrahydroquinolines via a Ru-Catalyzed Intramolecular Cyclopropan
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxyl
  • A generic strategy for chiral separations of pharmaceuticals by supercritical fluid chromatography. (2014).
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). MDPI.
  • A Comparative Guide to Cross-Validation of Analytical Methods for Chiral Purity in trans-1,2-Cyclohexanediamine Reactions. Benchchem.
  • Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes. (2024, June 13).
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015, October 22). LCGC.
  • What Did ICH Q14 Miss On Analytical Method Validation. (2025, July 7). Bioprocess Online.
  • Chiral HPLC Separ
  • Cross and Partial Valid
  • A Comparative Guide: HPLC vs.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

Safety & Regulatory Compliance

Safety

Proper Disposal and Quenching Procedures for 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol

Executive Summary For researchers and drug development professionals, the safe handling, deactivation, and disposal of reactive intermediates is paramount. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol is a complex aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the safe handling, deactivation, and disposal of reactive intermediates is paramount. 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol is a complex aliphatic molecule featuring a highly reactive oxirane (epoxide) ring, a tertiary alcohol, and a cyclopropyl group. Due to the severe angle strain of the oxirane ring, this compound acts as a potent electrophile and potential alkylating agent.

This guide provides authoritative, step-by-step operational procedures for both the direct hazardous waste disposal of this chemical and an advanced in-lab quenching protocol to neutralize its reactivity prior to disposal.

Chemical Hazard Profile & Reactivity Logic

To safely dispose of 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol, one must first understand the causality behind its hazards. The three-membered oxirane ring possesses significant angle strain (bond angles of ~60° compared to the ideal 109.5° for


 hybridized carbons). This strain, coupled with the electronegativity of the oxygen atom, renders the adjacent carbons highly electrophilic.

In biological systems, unquenched epoxides can indiscriminately alkylate nucleophilic sites on proteins and DNA, leading to severe cytotoxicity and mutagenicity[1]. In the laboratory, accidental exposure to strong acids, bases, or nucleophiles can trigger uncontrolled, highly exothermic ring-opening polymerizations[2].

Quantitative Data & Hazard Summary
PropertyValue / Description
Chemical Name 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol
Functional Groups Oxirane (Epoxide), Tertiary Alcohol, Cyclopropyl
Primary Hazards Electrophilic alkylating agent; potential mutagen; irritant
Reactivity Profile Highly susceptible to acid/base-catalyzed ring opening and nucleophilic attack
Waste Classification Hazardous Chemical Waste (RCRA Regulated)
Approved Final Disposal High-Temperature Incineration[3]

Immediate Safety & Spill Response

In the event of a spill, immediate containment is required to prevent inhalation exposure and environmental contamination.

  • Evacuate and Isolate: Clear non-essential personnel from the immediate area.

  • Personal Protective Equipment (PPE): Don chemical-impermeable gloves (e.g., butyl rubber or heavy-duty nitrile), tight-fitting safety goggles, and a lab coat. If the spill occurs outside a fume hood, a suitable respiratory mask is required[3].

  • Containment: Cover the liquid with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial spill pad. Do not use combustible materials like sawdust.

  • Collection: Use spark-proof tools to sweep the absorbed mixture into a compatible, sealable hazardous waste container[3].

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting all rinsate as hazardous waste.

Standard Laboratory Disposal Protocol

The primary and most legally compliant method for disposing of intact 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol is direct collection and high-temperature incineration. Traditional disposal methods such as landfilling or drain disposal are strictly prohibited[3].

  • Segregation: Collect the unquenched chemical in a dedicated, clearly labeled, and sealable waste container (glass or PTFE-lined preferred).

  • Compatibility Verification: Ensure the waste container is completely free of incompatible materials, particularly strong acids, bases, amines, and oxidizers, which could trigger an exothermic reaction[2].

  • Labeling: Clearly label the container with "Hazardous Waste" and the specific chemical name: "2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (Reactive Epoxide)"[3].

  • Storage: Store in a designated, well-ventilated hazardous waste accumulation area equipped with secondary containment.

  • Manifesting & Destruction: Arrange for pickup by a licensed hazardous waste contractor. The required destruction method is high-temperature incineration, which ensures the complete molecular breakdown of the compound into carbon dioxide and water[3].

Advanced In-Lab Quenching Protocol (Epoxide Destruction)

For scientists looking to neutralize highly reactive batches before transferring them to general waste streams, the epoxide ring can be deliberately destroyed via acid-catalyzed hydrolysis. This process forces the oxirane ring to open, releasing the structural strain and converting the hazardous alkylating agent into a stable, low-toxicity triol derivative[4].

Step-by-Step Methodology:

Note: This procedure must be performed inside a certified chemical fume hood.

  • Solvent Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol in a water-miscible organic solvent (e.g., Tetrahydrofuran, THF) at a ratio of approximately 10 mL of solvent per 1 gram of epoxide. This ensures a homogeneous reaction mixture.

  • Acid Addition: While stirring vigorously at room temperature, slowly add an aqueous acid solution (e.g., 0.5 M

    
    ) dropwise. Use approximately 2 to 3 molar equivalents of acid. The acid protonates the oxirane oxygen, drastically increasing the electrophilicity of the ring carbons and facilitating cleavage[4].
    
  • Hydrolysis: Allow the mixture to stir for 2 to 4 hours. During this time, water acts as a nucleophile, attacking the protonated epoxide and opening the ring to form a 1,2-diol moiety (resulting in a triol overall).

  • Reaction Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or GC-MS to confirm the complete disappearance of the epoxide starting material. Do not proceed until the epoxide is fully consumed.

  • Neutralization: Carefully add saturated aqueous Sodium Bicarbonate (

    
    ) dropwise until the solution reaches a neutral pH (~pH 7). Caution: 
    
    
    
    gas will evolve vigorously; ensure the flask is adequately vented.
  • Waste Collection: Transfer the neutralized, deactivated aqueous/organic mixture to a standard aqueous hazardous waste container for final disposal via incineration[3].

Mechanistic Pathway Visualization

The following diagram illustrates the chemical logic behind the quenching protocol, demonstrating how the reactive intermediate is systematically neutralized.

Epoxide_Quenching Epoxide 2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol (Reactive Epoxide) Acid Acidic Aqueous Media (e.g., 0.5 M H2SO4 in THF) Epoxide->Acid Addition of Acid Protonated Protonated Oxirane Intermediate (Highly Electrophilic) Acid->Protonated Protonation of Epoxide Oxygen Nucleophile Water (H2O) Nucleophilic Attack (SN2/SN1-like Ring Opening) Protonated->Nucleophile Ring Strain Release Triol Triol Derivative (Stable, Low Toxicity) Nucleophile->Triol Hydrolysis Waste Aqueous Hazardous Waste (Ready for Incineration) Triol->Waste Neutralization & Collection

Figure 1: Acid-catalyzed hydrolysis pathway converting the reactive epoxide into a stable triol.

References

  • [3] Proper Disposal of Oxirane, 2-butyl-2-(2,4-dichlorophenyl)-: A Guide for Laboratory Professionals. Benchchem. Available at:

  • [2] CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL FOR LABORATORIES. Purdue University. Available at:

  • [1] The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease. MDPI. Available at:

  • [4] Rapid Chemical Recycling of Eugenol-Derived Epoxy Thermosets via Cleavable Silyl Ether Linkages with High Chemical Recovery. ACS Applied Polymer Materials - ACS Publications. Available at:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol
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